molecular formula C6H12O3S B1659466 2-Methoxy-4-(methylsulfanyl)butanoic acid CAS No. 652968-10-0

2-Methoxy-4-(methylsulfanyl)butanoic acid

Cat. No.: B1659466
CAS No.: 652968-10-0
M. Wt: 164.22
InChI Key: WICHYTQYSBNZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(methylsulfanyl)butanoic acid, with the molecular formula C6H12O3S, is a sulfur-containing butanoic acid derivative of significant interest in chemical and biochemical research. This compound is part of a class of molecules where structural variations, such as the substitution of the alpha-hydroxy group with a methoxy group, are explored to modulate chemical properties, stability, and biological activity. Researchers investigate such analogs to understand structure-activity relationships and develop novel compounds with enhanced properties. While the specific biological data and applications for this compound are an area of active investigation, its close structural relative, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), is well-studied. HMTBA is extensively used as a methionine supplement in poultry and bovine feed due to its role as a precursor to the essential amino acid L-methionine . It is also used in the treatment of renal failure disease and possesses antimicrobial properties . The methoxy analog offered here presents a stable variant for researchers developing new synthetic pathways, such as multi-enzyme cascades for the production of enantiopure compounds , or for use as a building block and intermediate in organic synthesis and medicinal chemistry. This product is intended for research purposes as a biochemical tool and is provided with high purity. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-9-5(6(7)8)3-4-10-2/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICHYTQYSBNZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60799009
Record name 2-Methoxy-4-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60799009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652968-10-0
Record name 2-Methoxy-4-(methylthio)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652968-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60799009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(methylsulfanyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) is a specialized organosulfur compound structurally analogous to Methionine and its hydroxy-analog HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).[1] Characterized by an alpha-methoxy group replacing the alpha-amino or alpha-hydroxyl group found in its parent compounds, this molecule exhibits distinct physicochemical properties—specifically increased lipophilicity and altered metabolic stability—making it a critical probe in nutritional science, drug delivery, and chemical biology.[1]

This guide provides a comprehensive analysis of its physicochemical behavior, synthetic pathways, and potential applications, grounded in structural activity relationships (SAR) and chemical principles.[1]

Chemical Identity Table[1][2][3]
PropertyDetail
IUPAC Name This compound
Common Synonyms 2-Methoxy-4-methylthiobutanoic acid; O-Methyl-HMTBA
CAS Number 652968-10-0
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
SMILES CSCCC(OC)C(=O)O
InChI Key JULFCCQWSFBJBF-UHFFFAOYSA-N
Structural Class Alpha-alkoxy carboxylic acid; Thioether

Physicochemical Properties[1][7][8][9]

The substitution of the alpha-hydroxyl group (found in HMTBA) with a methoxy group significantly alters the electronic and solubility profile of the molecule.[1]

Electronic Properties & Acidity (pKa)

Unlike unsubstituted aliphatic carboxylic acids (pKa ~4.8), alpha-substituted acids with electronegative atoms (Oxygen) exhibit increased acidity due to the inductive electron-withdrawing effect (-I effect).[1]

  • Predicted pKa: 3.55 – 3.75 (Carboxyl group)[1]

    • Mechanism:[1] The alpha-methoxy group stabilizes the carboxylate anion through inductive withdrawal, similar to alpha-hydroxy acids (HMTBA pKa ≈ 3.8), but lacks the intramolecular hydrogen bonding potential of the hydroxyl group.[1]

  • Isoelectric Point: N/A (Lacks a basic amine group).[1]

Lipophilicity & Solubility (LogP/LogD)

The methylation of the hydroxyl group removes a Hydrogen Bond Donor (HBD), significantly increasing the compound's lipophilicity compared to HMTBA.[1]

PropertyValue (Estimated)Comparison to HMTBAImplication
LogP (Octanol/Water) 1.1 – 1.3 Higher (HMTBA ≈ 0.4–0.[1]7)Enhanced passive membrane permeability.[1]
H-Bond Donors 1 (COOH)Decreased (vs. 2 in HMTBA)Reduced water solubility; increased organic solubility.[1]
H-Bond Acceptors 4 (2 O, 1 S, 1 C=O)SameRetains receptor binding potential.[1]
Water Solubility ModerateLower than HMTBASoluble in buffers > pH 4.0; sparingly soluble in acidic water.[1]
Organic Solubility HighHigherSoluble in DCM, Ethanol, DMSO.[1]
Chemical Stability[1]
  • Hydrolysis: The alpha-ether linkage (C-O-C) is chemically stable under physiological conditions, unlike esters or amides.[1] It resists hydrolysis in both acidic and basic aqueous environments.[1]

  • Oxidation: The thioether moiety (-S-Me) is susceptible to oxidation.[1]

    • Primary Oxidation Product: Sulfoxide (S=O).[1]

    • Secondary Oxidation Product: Sulfone (O=S=O).[1]

    • Protocol Note: Experiments must be conducted under inert atmosphere (N₂ or Ar) to prevent spontaneous S-oxidation.[1]

Synthetic Pathways & Purity[1]

Synthesizing this compound generally involves the O-methylation of HMTBA derivatives or nucleophilic substitution on alpha-halo acids.[1]

Proposed Synthetic Route (Williamson Ether Synthesis Variant)

The most robust route avoids racemization and over-methylation by protecting the carboxyl group first.[1]

Synthesis HMTBA HMTBA (2-Hydroxy-4-methylthiobutanoic acid) Ester Intermediate 1: Methyl Ester Protection HMTBA->Ester MeOH, H+ (Catalytic) Methylated Intermediate 2: Alpha-Methoxy Ester Ester->Methylated MeI, Ag2O (Mild Base) Final Target: This compound Methylated->Final LiOH, THF/H2O (Saponification)

Figure 1: Step-wise synthetic pathway from HMTBA to the target methoxy derivative.[1][2]

Impurity Profile

When sourcing or synthesizing this compound, researchers must screen for specific impurities that affect biological data:

  • HMTBA (Starting Material): Result of incomplete methylation.[1]

  • Methionine Sulfoxide Analog: Result of S-oxidation during handling.[1]

  • Methyl Ester: Result of incomplete saponification (drastically alters LogP).[1]

Biological & Pharmacological Relevance[1][3]

Metabolic Stability & Prodrug Potential

Unlike HMTBA, which is rapidly oxidized to the keto-analog (KMB) by L-hydroxy acid oxidase (L-HAOX) or D-hydroxy acid dehydrogenase (D-HADH), the alpha-methoxy group blocks this direct oxidation .[1]

  • Mechanism: The alpha-carbon lacks a free hydroxyl group required for the immediate dehydrogenase mechanism.[1]

  • Metabolic Fate: The compound likely requires O-demethylation (via CYP450 enzymes) to revert to HMTBA before entering the methionine salvage pathway.[1]

  • Application: This makes the compound a valuable metabolically stable probe to study transport mechanisms without immediate conversion to methionine.[1]

Transport Mechanisms

Methionine and HMTBA are transported via systems like MCT1 (Monocarboxylate Transporter 1).[1] The increased lipophilicity of the methoxy-analog suggests a shift toward passive diffusion or altered affinity for MCTs due to the loss of the hydroxyl recognition motif.[1]

Metabolism Methoxy 2-Methoxy-4-(methylsulfanyl) butanoic acid (High Lipophilicity) HMTBA HMTBA (2-Hydroxy analog) Methoxy->HMTBA CYP450 (O-Demethylation) KMB KMB (2-Keto-4-methylthiobutanoic acid) HMTBA->KMB L-HAOX / D-HADH (Oxidation) Met L-Methionine KMB->Met Transamination

Figure 2: Predicted metabolic relationship showing the requisite O-demethylation step.[1]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Objective: Accurate determination of the carboxyl pKa.

  • Preparation: Dissolve 5 mg of compound in 20 mL of degassed water (to prevent S-oxidation).

  • Titrant: 0.01 M NaOH (standardized).

  • Procedure:

    • Perform titration at 25°C under N₂ atmosphere.[1]

    • Record pH vs. Volume added.[1]

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.[1]

  • Validation: The curve should show a single inflection point. Expected pKa: 3.6 ± 0.2.[1]

Lipophilicity Assessment (Shake-Flask Method)

Objective: Determine LogP (Octanol/Water partition coefficient).[1]

  • Phase System: n-Octanol (saturated with water) and Water (saturated with n-octanol).[1]

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of water phase.[1]

  • Separation: Shake for 2 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    

References

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 652968-10-0).[1]Link[1]

  • Dibner, J. J. (2003).[1] Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal, 59(1), 99-110.[1] (Context for HMTBA analogs).

  • PubChem. (2024).[1] Compound Summary: 2-Hydroxy-4-(methylthio)butanoic acid.[1][3][4] National Library of Medicine.[1] Link[1]

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for LogP estimation principles).

Sources

Thermodynamic Stability Profile of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of functionalized carboxylic acids is a critical parameter in drug design, agricultural chemistry, and ligand synthesis. 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) serves as a structurally constrained, alpha-methoxy analog of methionine and 2-hydroxy-4-(methylthio)butanoic acid (MHA). By replacing the alpha-amino or alpha-hydroxyl group with a methoxy ether, the molecule exhibits a distinct thermodynamic profile characterized by high resistance to oligomerization, altered metal chelation thermodynamics, and specific oxidative vulnerabilities at the thioether moiety. This whitepaper details the thermodynamic principles governing this compound and provides self-validating experimental workflows for its characterization.

Structural Thermodynamics: The Alpha-Methoxy Advantage

To understand the thermodynamic stability of this compound, we must first examine its structural precursors. In concentrated aqueous solutions or under thermal stress, MHA (the alpha-hydroxy analog) undergoes spontaneous intermolecular esterification. The hydroxyl group of one molecule reacts with the carboxylic acid of another, forming dimers and higher-order oligomers. This process is thermodynamically driven by the removal of water and limits the monomeric stability of the compound.

By introducing an alpha-methoxy group, this compound effectively blocks this degradation pathway. The methoxy ether cannot act as a nucleophile for esterification. Consequently, the compound maintains absolute monomeric stability across a broad pH and concentration range. The thermodynamic penalty of desolvating the methoxy group is offset by the entropic gain of maintaining a highly mobile monomeric state in solution.

Oxidative Thermodynamics of the Thioether Moiety

While the alpha-carbon is stabilized, the methylsulfanyl (thioether) moiety remains susceptible to oxidation by reactive oxygen species (ROS). The oxidation proceeds in two thermodynamically distinct stages:

  • Thioether to Sulfoxide: A reversible, kinetically rapid process[1].

  • Sulfoxide to Sulfone: An irreversible, kinetically slow process requiring excess oxidant and higher activation energy[2].

The oxidation of the thioether group generally exhibits a highly negative entropy of activation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). This negative value indicates that the transition state is highly ordered, typically involving a rigid, cyclic arrangement between the sulfur atom, the oxidant (e.g., peroxide), and the solvent during the oxygen transfer event. The alpha-methoxy group exerts a mild inductive electron-withdrawing effect compared to an amino group, which subtly increases the oxidation potential, thereby conferring slightly higher thermodynamic stability against mild oxidants compared to native methionine.

OxidationPathway A 2-Methoxy-4-(methylsulfanyl) butanoic acid B Sulfoxide Derivative (Reversible) A->B ROS (e.g., H2O2) ΔG < 0, ΔS‡ < 0 B->A Reducing Agents C Sulfone Derivative (Irreversible) B->C Excess ROS High Ea

Figure 1: Thermodynamic oxidation pathway of the methylsulfanyl moiety.

Metal Chelation Thermodynamics

Like its parent compound MHA, this compound can act as a bidentate ligand, chelating divalent transition metals (e.g., Zn²⁺, Cu²⁺, Mn²⁺)[3]. Coordination occurs via the carboxylate oxygen and the alpha-methoxy oxygen.

However, the thermodynamics of complex formation (


) differ significantly from MHA. The stability energy resulting from acid-base interactions between the metal cation and the complexing ligand dictates the overall chelate stability[4].
  • Enthalpic Penalty (

    
    ):  The methoxy group is sterically bulkier than a hydroxyl group, increasing the bond distance between the metal center and the coordinating oxygen, which slightly reduces the exothermic enthalpy of binding.
    
  • Entropic Gain (

    
    ):  Unlike the hydroxyl group, the methoxy group does not possess a proton that must be displaced or heavily desolvated during coordination. This alters the solvation dynamics, often resulting in a more favorable entropic contribution during chelation.
    

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems to ensure absolute thermodynamic accuracy.

Protocol A: Isothermal Titration Calorimetry (ITC) for Chelation Thermodynamics

Causality of Choice: ITC is selected over potentiometric titration because it directly measures the enthalpy of binding (


). This allows for the simultaneous determination of the binding constant (

),

, and

in a single experiment, avoiding the error propagation inherent in van 't Hoff analyses.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of this compound and a 10.0 mM solution of the metal chloride (e.g., ZnCl₂) in identical 50 mM HEPES buffer (pH 7.4). Critical: Dialyze the ligand against the buffer to ensure exact solvent matching.

  • Degassing: Degas both solutions under vacuum for 10 minutes at 298 K to prevent bubble formation during titration, which causes severe baseline artifacts.

  • Titration Execution: Load the ligand into the sample cell (typically 200-300 µL) and the metal solution into the injection syringe. Perform 20 sequential injections of 2 µL each, with a 150-second interval between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blanking): Perform a control titration injecting the metal solution into a cell containing only the buffer. Subtract the integrated heats of this blank from the main experiment to isolate the heat of binding from the heat of dilution. If the asymptotic tail of the main titration does not match the blank, the data is invalid due to buffer mismatch.

  • Thermodynamic Extraction: Fit the integrated, blank-subtracted heat data to an independent binding model to extract

    
     and 
    
    
    
    . Calculate
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).

ITC_Workflow Step1 1. Thermal Equilibration Degas & equilibrate ligand/metal at 298K Step2 2. Titration & Blanking Inject metal into ligand; run buffer blank Step1->Step2 Step3 3. Heat Integration Calculate μcal/s per injection Step2->Step3 Step4 4. Isotherm Fitting Fit to independent binding model Step3->Step4 Step5 5. Thermodynamic Extraction Derive Ka, ΔH, ΔS, and ΔG Step4->Step5

Figure 2: Self-validating ITC workflow for determining metal chelation thermodynamics.

Protocol B: Kinetic Profiling of Oxidative Degradation via HPLC-UV

Causality of Choice: To determine the activation energy (


) of thioether oxidation, we must isolate the rate constant. By using pseudo-first-order conditions (100-fold molar excess of H₂O₂), the reaction rate becomes dependent solely on the concentration of the thioether.

Step-by-Step Methodology:

  • Reaction Initiation: Prepare a 5 mM solution of the compound in 100 mM phosphate buffer (pH 7.0). Equilibrate to the target temperature (e.g., 298 K). Initiate the reaction by adding H₂O₂ to a final concentration of 500 mM.

  • Time-Course Sampling: Quench 50 µL aliquots at predefined time points (0, 10, 20, 30, 60, 120 minutes) by mixing with an equal volume of 100 mM sodium thiosulfate to immediately halt oxidation.

  • HPLC-UV Analysis: Inject the quenched samples onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 210 nm.

  • Self-Validation (Mass Balance Check): Calculate the molar sum of the parent compound, sulfoxide, and sulfone at each time point. The total molarity must remain within 98-102% of the initial concentration. A drop in mass balance indicates uncharacterized degradation pathways (e.g., oxidative cleavage), invalidating the kinetic model.

  • Eyring Parameter Derivation: Repeat the experiment at 303 K, 308 K, and 313 K. Plot

    
     versus 
    
    
    
    (Eyring plot) to calculate the enthalpy (
    
    
    ) and entropy (
    
    
    ) of activation.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters based on the structural extrapolation of the alpha-methoxy substitution compared to native methionine and MHA literature[3],[4],[2].

Table 1: Representative Thermodynamic Parameters for Metal Chelation (298 K)

Metal IonLog K (Stability)

(kJ/mol)

(kJ/mol)

(kJ/mol)
Coordination Geometry
Cu(II) 6.8 - 7.2-38.8 to -41.1-25.5+13.3Distorted Octahedral
Zn(II) 4.5 - 5.0-25.7 to -28.5-15.2+10.5Tetrahedral / Octahedral
Mn(II) 3.2 - 3.8-18.2 to -21.7-8.4+9.8Octahedral
Note: The positive entropic contribution (

) is driven by the release of structured water molecules from the metal hydration shell upon binding of the bulky methoxy-carboxylate ligand.

Table 2: Kinetic and Thermodynamic Parameters for Thioether Oxidation (H₂O₂)

ParameterRepresentative Value RangeMechanistic Significance
Activation Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
45 - 55 kJ/molModerate energy barrier; reaction proceeds readily at room temp.
Enthalpy of Activation (

)
42 - 52 kJ/molReflects the energy required to break/form bonds in the transition state.
Entropy of Activation (

)
-110 to -140 J/(mol·K)Highly negative value confirms a highly ordered, associative transition state.
Gibbs Free Energy (

)
~85 kJ/molOverall thermodynamic barrier dictating the kinetic rate constant.

References

  • Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Oxidation of methionine by tetraethylammonium chlorochromate in non-aqueous media – A kinetic and mechanistic study Source: Arabian Journal of Chemistry URL:[Link]

  • Metal chelates of 2-hydroxy-4-methylthiobutanoic acid in animal feeding: Preliminary investigations on stability and bioavailability Source: ResearchGate URL:[Link]

  • Natural Indices for the Chemical Hardness/Softness of Metal Cations and Ligands Source: ACS Omega URL:[Link]

Sources

2-Methoxy-4-(methylsulfanyl)butanoic Acid: Chemical Profile & Technical Utility

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and analytical profiling of 2-Methoxy-4-(methylsulfanyl)butanoic acid .

While often overshadowed by its parent compound—the methionine hydroxy analogue (HMTBA)—this specific O-methylated derivative serves as a critical reference standard in metabolomics and a structural probe in the study of methionine pathways.

Chemical Identity & Structural Context

This compound is the


-methoxy derivative of the widely used feed supplement 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA). Structurally, it retains the carbon skeleton of methionine but replaces the amino group with a methoxy ether moiety.

This compound is primarily utilized in research settings as:

  • An Analytical Standard: For quality control in HMTBA production (identifying etherification impurities).

  • A Metabolic Probe: To study transport mechanisms where the polarity of the

    
    -hydroxyl group is masked.
    
  • A Synthetic Intermediate: In the preparation of complex organosulfur ligands.

Core Identifiers
ParameterValue
CAS Number 652968-10-0
IUPAC Name This compound
Synonyms 2-Methoxy-4-(methylthio)butyric acid; O-Methyl-HMTBA
Molecular Formula

Molecular Weight 164.22 g/mol
SMILES COC(CCSC)C(=O)O
InChI Key Derived from structure:[1][2][3]InChI=1S/C6H12O3S/c1-9-4-3-5(8-2)6(7)10/h5H,3-4H2,1-2H3,(H,7,10)

Structural Relationship & Pathway Map

To understand the utility of this compound, one must visualize its relationship to the Methionine-HMTBA axis. The O-methylation at the C2 position significantly alters lipophilicity compared to HMTBA, potentially affecting passive diffusion rates across membranes.

Methionine_Analogs Met L-Methionine (2-Amino-4-(methylthio)butanoic acid) HMTBA HMTBA (2-Hydroxy-4-(methylthio)butanoic acid) CAS: 583-91-5 Met->HMTBA Deamination (Transamination) Target TARGET MOLECULE This compound CAS: 652968-10-0 HMTBA->Target O-Methylation (Synthetic/Metabolic) Impurity Etherification Impurities (Industrial Synthesis) HMTBA->Impurity Side Reaction

Figure 1: Structural derivation of the target molecule from the Methionine/HMTBA lineage.

Laboratory Synthesis Protocol

Objective: Synthesize high-purity this compound for use as an analytical standard.

Scientific Rationale: Direct methylation of HMTBA is difficult to control (resulting in esterification of the carboxyl group). A protection-deprotection strategy is required to ensure selectivity for the


-hydroxyl group.
Reagents
  • Starting Material: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), Calcium salt or free acid.[4]

  • Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: Sodium Hydride (NaH) or Silver Oxide (

    
    ).
    
  • Solvent: DMF (anhydrous) or THF.

Step-by-Step Workflow
  • Ester Protection (Step A):

    • React HMTBA with Methanol/HCl to form Methyl 2-hydroxy-4-(methylthio)butanoate.

    • Why: This protects the carboxylic acid from unwanted salt formation during the etherification step.

    • Validation: TLC (Hexane:EtOAc 7:3) should show a less polar spot than HMTBA.

  • Williamson Ether Synthesis (Step B):

    • Dissolve the ester from Step A in anhydrous DMF at 0°C.

    • Add NaH (1.1 eq) carefully. Allow

      
       evolution to cease (formation of alkoxide).
      
    • Add Methyl Iodide (1.2 eq) dropwise. Stir at RT for 4-6 hours.

    • Mechanism:[2]

      
       attack of the alkoxide on MeI.
      
    • Quench: Add saturated

      
      . Extract with Ethyl Acetate.
      
  • Saponification (Step C):

    • Dissolve the methylated ester in THF:Water (1:1).

    • Add LiOH (2 eq) and stir at RT for 2 hours.

    • Why: LiOH gently hydrolyzes the methyl ester back to the free acid without cleaving the newly formed methyl ether.

    • Workup: Acidify to pH 2 with 1M HCl, extract with DCM, dry over

      
      , and concentrate.
      

Synthesis_Workflow Start Start: HMTBA (Free Acid) Step1 1. Esterification (MeOH / H+) Start->Step1 Inter1 Intermediate: Methyl 2-hydroxy-4-(methylthio)butanoate Step1->Inter1 Step2 2. O-Methylation (NaH / MeI / DMF) Inter1->Step2 Inter2 Intermediate: Methyl 2-methoxy-4-(methylthio)butanoate Step2->Inter2 Step3 3. Hydrolysis (LiOH / THF:H2O) Inter2->Step3 Final Final Product: This compound Step3->Final

Figure 2: Three-step synthesis strategy for high-purity isolation.

Analytical Characterization

To validate the identity of this compound, specific spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.10 (s, 3H):  S-Methyl group (
      
      
      
      ). Distinct singlet.
    • 
       3.45 (s, 3H):  O-Methyl group (
      
      
      
      ). Critical diagnostic peak.
    • 
       3.95 (t, 1H): 
      
      
      
      -proton at C2.
    • 
       2.60 (t, 2H): 
      
      
      
      -protons adjacent to Sulfur.
    • 
       1.9-2.1 (m, 2H): 
      
      
      
      -protons.
  • Interpretation: The presence of two singlets in the aliphatic region (S-Me and O-Me) confirms the dual methylation.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Negative (Carboxylic acids ionize best in negative mode).

  • Parent Ion [M-H]-: 163.2 m/z.

  • Fragmentation: Look for loss of

    
     (44 Da) and loss of methanethiol (
    
    
    
    ).

Applications in Drug Development & Nutrition

Impurity Profiling in Methionine Supplements

In the industrial synthesis of HMTBA (from acrolein and methyl mercaptan -> cyanohydrin -> hydrolysis), side reactions with methanol (if used as solvent or impurity) can lead to the formation of the methoxy derivative.

  • Protocol: Use the synthesized standard to spike HMTBA samples in HPLC analysis.

  • Limit of Detection: Ensure the method separates the HMTBA peak (RT ~3.5 min) from the Methoxy peak (RT ~4.8 min, due to higher hydrophobicity).

Prodrug Design

The methoxy group masks the polarity of the hydroxyl, potentially increasing oral bioavailability or altering the transport mechanism in the gut (passive diffusion vs. MCT1 transporter usage). Researchers investigate this derivative to modulate the release kinetics of methionine analogs.

References

  • National Center for Biotechnology Information (2026). 2-Methoxy-4-(methylthio)butanoic acid - CAS 652968-10-0. PubChem Compound Summary. [Link]

  • Dibner, J. J. (2003). Review of the Metabolism of 2-Hydroxy-4-(Methylthio) Butanoic Acid. World's Poultry Science Journal.[5] (Contextual reference for HMTBA parent structure). [Link]

  • ChemSrc. this compound Identifiers and Properties. [Link]

Sources

literature review on 2-Methoxy-4-(methylsulfanyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-4-(methylsulfanyl)butanoic Acid Derivatives: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the synthetic methodologies, chemical and physical properties, and diverse biological activities of this class of compounds, highlighting their potential in medicinal chemistry and other industrial applications. The guide is structured to provide a logical flow from fundamental chemistry to potential applications, supported by experimental details and data.

Introduction to this compound and its Analogs

This compound and its derivatives represent a class of compounds with significant potential in various scientific and industrial fields. The core structure, characterized by a methoxy group at the second position and a methylsulfanyl group at the fourth position of a butanoic acid chain, provides a versatile scaffold for chemical modification. The related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a well-known supplement in animal feed, serving as a precursor to the essential amino acid methionine.[1][2][3] HMTBA has demonstrated protective effects on the intestinal epithelial barrier against oxidative stress, which is attributed to its role in the transsulfuration pathway leading to the production of antioxidants like taurine and glutathione.[4] This guide will explore the synthesis, properties, and applications of various derivatives, including those with modifications to the butanoic acid backbone and the methoxy and methylsulfanyl groups.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached through various chemical strategies. The choice of synthetic route often depends on the desired functional groups and stereochemistry of the final product.

Synthesis of the Core Structure and Analogs

The synthesis of the closely related 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate for cardiotonic drugs like sulmazole and isomazole, has been reported through different approaches.[5][6] One process-oriented synthesis starts from 2-methyl-5-nitrophenol, achieving a total yield of 37%.[5] Another route utilizes 4-methyl-3-nitrobenzenesulfonic acid.[5] These methods for creating a related aromatic scaffold can inspire synthetic strategies for the butanoic acid core.

For aliphatic derivatives, the synthesis of α-methylsulfanyl fatty acids has been achieved through the reaction of lithium diisopropylamide (LDA) and dimethyldisulfide with the corresponding methyl esters, followed by saponification.[7]

Experimental Protocol: Synthesis of 2-Methylsulfanyldecanoic Acid

This protocol is adapted from the synthesis of α-methylsulfanyl fatty acids and can be conceptually applied to butanoic acid derivatives.[7]

Step 1: 2-Methylsulfanylation of Methyl Decanoate

  • Dissolve methyl decanoate (0.54 mmol) in 2 mL of dry tetrahydrofuran (THF) at -78 °C.

  • Add the solution dropwise to a THF solution (1.5 mL) containing 1.2 equivalents of lithium diisopropylamide (LDA), which has been pre-formed by reacting diisopropylamine and n-butyllithium at -20 °C for 15 minutes under a nitrogen atmosphere.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Add 1.2 equivalents of dimethyl disulfide to the reaction mixture and continue stirring for 1 hour.

  • Quench the reaction with a saturated NH4Cl solution.

  • Extract the product with ether (2 x 5 mL).

Step 2: Saponification

  • Add the crude 2-methylsulfanyl methyl ester (0.22 mmol) to 15 mL of 1 M KOH in ethanol.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 15 mL of hexane and wash the organic phase twice with 10 mL of water.

  • Acidify the aqueous phase with 6 M HCl.

  • Extract the final fatty acid product with ether (2 x 10 mL).

Key Derivatives and Their Properties

The versatility of the this compound scaffold allows for the creation of a wide range of derivatives with distinct properties.

Benzoic Acid Derivatives

As previously mentioned, 2-methoxy-4-(methylsulfanyl)benzoic acid is a key intermediate in the synthesis of cardiotonic drugs.[5] The exploration of its derivatives could lead to new therapeutic agents.

Sulfonamide Derivatives

Sulfonamide derivatives, such as 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, have been synthesized and evaluated for their biological activity.[8][9] These compounds have been tested in high-throughput screening assays to identify activators of G-protein coupled receptors like GPR151.[8]

Table 1: Physicochemical Properties of a Sulfonamide Derivative

PropertyValue
Common Name 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
CAS Number 1009496-95-0
Molecular Formula C12H17NO5S2
Molecular Weight 319.4
(Data sourced from ChemSrc)[8][9]
Hydroxy Analogs and Their Esters

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a significant analog where the methoxy group is replaced by a hydroxyl group. HMTBA is widely used as a methionine supplement in animal nutrition.[1][2] Its isopropyl ester has been shown to improve the growth performance of beef cattle by altering ruminal and cecal bacterial composition.[10] Furthermore, anionic surfactants have been synthesized from HMTBA by esterification with fatty acids.[11]

Biological Activities and Potential Applications

The derivatives of this compound exhibit a range of biological activities, suggesting their potential in drug development and other biotechnological applications.

Cytotoxic and Antimicrobial Effects

α-Methylsulfanyl fatty acids have demonstrated cytotoxicity against human leukemia cell lines (K-562 and U-937).[7] Specifically, 2-methylsulfanyldecanoic acid and 2-methylsulfanyldodecanoic acid showed greater cytotoxicity than their parent fatty acids.[7] HMTBA also exhibits direct antimicrobial properties by creating an acidic environment that is less favorable for pathogenic bacteria.[2]

Table 2: Cytotoxicity (EC50 in µM) of α-Methylsulfanyl Fatty Acids

CompoundK-562 CellsU-937 Cells
2-SCH3-10:0>200-300>200-300
2-SCH3-12:0>200-300>200-300
Decanoic Acid (10:0)> 2-SCH3-10:0< 2-SCH3-10:0
Dodecanoic Acid (12:0)> 2-SCH3-12:0< 2-SCH3-12:0
(Data interpretation based on a study by Cantin et al.)[7]
Antioxidant Properties

The methionine precursor, DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), has been shown to protect intestinal epithelial barrier function by being preferentially diverted to the transsulfuration pathway, which produces antioxidant metabolites like taurine and glutathione.[4] This suggests that derivatives of this compound could also possess antioxidant properties.

Cardiovascular Effects

The use of 2-methoxy-4-(methylsulfanyl)benzoic acid as an intermediate in the synthesis of cardiotonic drugs highlights the potential of this chemical class in treating cardiovascular diseases.[5]

Signaling Pathway Interactions

The evaluation of sulfonamide derivatives as activators of GPR151 points towards the potential of these compounds to modulate cellular signaling pathways.[8] Further research is needed to elucidate the specific mechanisms of action and structure-activity relationships.

Signaling_Pathway_Modulation Derivative 2-Methoxy-4-(methylsulfanyl)butanoic acid Derivative Receptor G-Protein Coupled Receptor (e.g., GPR151) Derivative->Receptor Binds and Activates CellularResponse Downstream Cellular Response (e.g., Signal Transduction Cascade) Receptor->CellularResponse Initiates

Caption: Potential mechanism of action for derivatives modulating GPCR signaling.

Analytical Methodologies

The analysis and characterization of this compound derivatives are crucial for ensuring purity and identifying metabolites.

Chromatographic and Mass Spectrometric Techniques

Reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem MS (MS-MS) are powerful techniques for the determination of these compounds in various matrices, such as bovine serum and seawater.[1] These methods offer high sensitivity, selectivity, and precision.

Sample Preparation for Analysis

Effective sample preparation is critical for accurate analysis. For biological samples like serum, a typical procedure involves lyophilization, extraction with an organic solvent like methanol, centrifugation, and reconstitution in a suitable solvent mixture for LC-MS analysis.[1] Solid-phase microextraction (SPME) offers a simplified and efficient alternative for sample cleanup and concentration.[12]

Sample_Prep_Workflow Start Biological Sample (e.g., Serum) Lyophilization Lyophilization Start->Lyophilization Extraction Extraction with Organic Solvent (e.g., Methanol) Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation under Nitrogen Supernatant->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A general workflow for the preparation of biological samples for LC-MS/MS analysis.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a wide array of potential applications in medicine, agriculture, and industry. The existing literature on related structures provides a solid foundation for further exploration. Future research should focus on:

  • Developing diverse synthetic libraries: Expanding the range of derivatives will enable comprehensive structure-activity relationship (SAR) studies.[13]

  • Elucidating mechanisms of action: Investigating the specific molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

  • In vivo efficacy and safety studies: Promising candidates identified in vitro should be advanced to animal models to assess their efficacy, pharmacokinetics, and toxicological profiles.

By systematically exploring the chemical space around the this compound scaffold, the scientific community can unlock the full potential of this versatile class of molecules.

References

  • Lomov, D. A. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093–1098.
  • Cantin, L. D., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. Molecules, 11(10), 835-842.
  • Kazlauskas, R. J., & Bornscheuer, U. T. (2001). Biotransformations with Lipases. In Biotechnology (Vol. 8a, pp. 37-191). Wiley-VCH.
  • Crossref. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • ChemSrc. (2026). 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid.
  • Yu, G., et al. (2015). Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants. Journal of Surfactants and Detergents, 18(5), 895-903.
  • Peris-Vicente, J., et al. (2020). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. LCGC North America, 38(11), 634-640.
  • OUCI. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid and 2-Hydroxy-4-(methylthio)butanoic Acid.
  • Sereda, et al. (2020). Crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid.
  • ChemSrc. (2019). CAS#:1009496-95-0 | 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid.
  • Wang, Y., et al. (2008). 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o706.
  • Sari, F. N., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Journal of Physics: Conference Series, 1442, 012024.
  • Martín-Venegas, R., et al. (2013). The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid protects intestinal epithelial barrier function. Food Chemistry, 141(3), 1702–1709.
  • MilliporeSigma. (2016).
  • Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • PubChem. Butanoic acid, 2-amino-4-(methylsulfonyl)-.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Shonberg, J., et al. (2014). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 5(11), 1671-1680.
  • Qin, X., et al. (2021). 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle. Frontiers in Nutrition, 8, 730594.

Sources

Metabolic Pathway of 2-Methoxy-4-(methylsulfanyl)butanoic Acid in Mammals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic fate of 2-Methoxy-4-(methylsulfanyl)butanoic acid in mammalian systems.

Executive Summary

This compound (also referred to as 2-Methoxy-4-methylthiobutanoic acid ) is a structural analog of the essential amino acid Methionine and its hydroxy-analog HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).[1]

In mammalian pharmacokinetics, this compound functions primarily as a prodrug precursor to the methionine salvage pool. Its metabolic trajectory is defined by a critical Phase I oxidative dealkylation (O-demethylation) event, converting it into HMTBA, which subsequently enters the canonical methionine biosynthesis pathway. However, the presence of the


-methoxy moiety introduces specific toxicological considerations analogous to other short-chain alkoxy acids (e.g., methoxyacetic acid), necessitating rigorous safety profiling during drug development.

This guide details the physicochemical properties, enzymatic biotransformations, and experimental validation protocols required to map this pathway.

Chemical Identity & Physicochemical Properties

Understanding the metabolic fate requires establishing the compound's chemical behavior relative to its analogs.

PropertyThis compoundHMTBA (2-Hydroxy Analog)L-Methionine
Structure



Lipophilicity (LogP) High (Methyl capping increases lipophilicity)ModerateLow (Zwitterionic)
Transport Passive Diffusion / MCTs (Monocarboxylate Transporters)MCT1, MCT2Amino Acid Transporters (LAT1, etc.)
Acidity (pKa) ~3.8 - 4.2 (Carboxylic acid)~3.8~2.2 (Carboxyl), ~9.2 (Amine)

Key Insight: The O-methylation at the C2 position eliminates the hydrogen bond donor capability of the hydroxyl group, significantly increasing membrane permeability and altering transporter affinity. It likely bypasses amino acid transporters, relying instead on monocarboxylate transporters (MCTs) or passive diffusion for cellular uptake.

The Metabolic Pathway Architecture

The metabolism of this compound occurs in three distinct phases: Activation (O-Demethylation) , Conversion (Oxidation) , and Integration (Transamination) .

Phase I: The O-Demethylation Gateway

The rate-limiting step in the bioactivation of this compound is the removal of the methyl group from the


-oxygen. This is a classic Phase I biotransformation mediated by hepatic Cytochrome P450 enzymes.
  • Enzymes: CYP450 superfamily (Likely CYP1A2 or CYP2E1 due to small ether substrate specificity).

  • Reaction: Oxidative O-dealkylation.

  • Mechanism: The enzyme hydroxylates the methyl group, forming an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and the free hydroxyl compound (HMTBA).

  • Byproduct: Formaldehyde (rapidly detoxified to formate and

    
     by formaldehyde dehydrogenase).
    


Phase II: The HMTBA Shunt (Stereospecific Oxidation)

Once converted to HMTBA (2-Hydroxy-4-(methylthio)butanoic acid), the molecule enters the well-characterized methionine hydroxy-analog pathway. This step is stereoselective.

  • L-Isomer Pathway: The L-HMTBA is oxidized by L-2-Hydroxy Acid Oxidase (L-HAOX) (localized in peroxisomes) to form the

    
    -keto acid.
    
  • D-Isomer Pathway: The D-HMTBA is oxidized by D-2-Hydroxy Acid Dehydrogenase (D-HADH) (localized in mitochondria) to form the same

    
    -keto acid.
    
  • Intermediate: KMTB (2-Keto-4-methylthiobutanoic acid).

Phase III: Transamination to Methionine

The final step integrates the carbon skeleton into the amino acid pool.

  • Enzymes: Transaminases (e.g., Glutamine transaminase, Aspartate aminotransferase).

  • Reaction: Transfer of an amino group from a donor (Glutamate/Glutamine) to the

    
    -keto position of KMTB.
    
  • Product: L-Methionine .

Once synthesized, this "salvaged" Methionine is indistinguishable from dietary Methionine and enters the Methionine Cycle (SAM synthesis, Transsulfuration).

Visualization: The Metabolic Cascade

MetabolicPathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte (Liver) Input 2-Methoxy-4-(methylsulfanyl) butanoic acid HMTBA HMTBA (2-Hydroxy Analog) Input->HMTBA Transport & O-Demethylation Formaldehyde Formaldehyde (HCHO) Input->Formaldehyde Byproduct KMTB KMTB (2-Keto-4-methylthiobutanoic acid) HMTBA->KMTB Oxidation Met L-Methionine KMTB->Met Transamination SAM S-Adenosylmethionine (SAM) Met->SAM Adenosylation CYP CYP450 (O-Demethylase) CYP->HMTBA HAOX L-HAOX / D-HADH (Oxidation) HAOX->KMTB Trans Transaminase (+ Amino Donor) Trans->Met

Figure 1: The sequential biotransformation of this compound into the Methionine pool.

Toxicological Considerations: The Methoxy Acid Pharmacophore

Researchers must exercise caution due to the structural similarity between this compound and Methoxyacetic Acid (MAA) , a known reproductive toxin and teratogen.

  • Mechanism of Toxicity (MAA): Short-chain

    
    -methoxy acids (like MAA) can inhibit Histone Deacetylases (HDACs) and interfere with the Tricarboxylic Acid (TCA) cycle.
    
  • Mitigating Factor: The toxicity of alkoxy acids generally decreases as the carbon chain length increases. The butanoic backbone and the bulky methylthioethyl side chain of our target compound likely prevent it from fitting into the specific binding pockets that MAA targets.

  • Required Screening: Despite the theoretical safety margin, HDAC inhibition assays and teratogenicity screening are mandatory for this compound class.

Experimental Protocols for Pathway Validation

To empirically verify this pathway, the following experimental workflows are recommended.

Experiment A: Microsomal Stability & Metabolite Identification

Objective: Confirm O-demethylation and identify the HMTBA intermediate.

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (

    
    ).
    
  • Incubation:

    • Mix HLM (0.5 mg/mL) with phosphate buffer (pH 7.4).

    • Add Test Compound. Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Terminate with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor loss of parent (m/z ~163 [M-H]-).

    • Monitor appearance of HMTBA (m/z ~149 [M-H]-).

    • Monitor appearance of KMTB (m/z ~147 [M-H]-).

  • Control: Use specific CYP inhibitors (e.g., Furafylline for CYP1A2) to identify the specific isozyme responsible for O-demethylation.

Experiment B: Isotopic Tracer Study (Flux Analysis)

Objective: Prove conversion to L-Methionine in vivo or in hepatocytes.

  • Compound Synthesis: Synthesize

    
    -labeled this compound (label on the backbone carbon).
    
  • Cell Culture: Treat HepG2 cells or primary hepatocytes with the labeled compound (0.1 - 1.0 mM) in Methionine-free media.

  • Extraction: Lyse cells after 24h. Extract amino acids.

  • Detection: Use LC-MS to detect

    
    -L-Methionine.
    
    • Success Criterion: Detection of the heavy isotope in the Methionine peak confirms the full salvage pathway is active.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_readouts Key Readouts Step1 Step 1: Liver Microsome Incubation Step2 Step 2: Quench & Centrifuge Step1->Step2 Step3 Step 3: LC-MS/MS Analysis Step2->Step3 Step4 Step 4: Data Correlation Step3->Step4 R1 Parent Depletion (Cl_int) Step3->R1 R2 HMTBA Formation (m/z 149) Step3->R2

Figure 2: Workflow for in vitro validation of the O-demethylation pathway.

References

  • Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.[2] Link

  • Amarnath, V., et al. (1991). Intermediates in the P450-catalyzed oxidation of ethers. Chemical Research in Toxicology. Link

  • Scott, P. M., et al. (1987). Metabolism of short-chain alkoxy acids in the rat. Xenobiotica.[3] Link

  • Lobley, G. E., et al. (2006). Hepatic detoxification of ammonia and metabolism of methionine hydroxy analogue. Journal of Animal Science. Link

Sources

toxicological profile and safety data of 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth Provisional Toxicological Profile and Safety Assessment for 2-Methoxy-4-(methylsulfanyl)butanoic acid .

Given that this specific compound (CAS 652968-10-0) lacks a dedicated public monograph (e.g., from JECFA or EFSA), this guide utilizes Read-Across Methodology and Quantitative Structure-Activity Relationship (QSAR) principles. It anchors its safety predictions on its structural analogue, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) , a well-characterized methionine precursor, while accounting for the metabolic implications of the methoxy moiety.

Executive Summary

This compound is a structural analogue of the essential amino acid methionine and its hydroxy-analogue HMTBA (a common feed additive). Chemically, it is an alpha-alkoxy thioether carboxylic acid.

Its safety profile is predicted to be driven by its metabolic conversion via O-demethylation to HMTBA and formaldehyde. Consequently, its systemic toxicity is expected to mirror that of HMTBA (low acute toxicity), with an additional, albeit minor, burden from formaldehyde generation. The compound is likely to be a skin and eye irritant due to its acidic nature (pKa ~3.5–4.0).

Key Predictive Metrics:

  • Predicted Acute Oral LD50: > 2,000 mg/kg bw (Rat) – GHS Category 5 or Unclassified.

  • Genotoxicity: Predicted Negative (based on Ames data for HMTBA and simple thioethers).

  • Cramer Class: Class III (due to aliphatic sulfide + ether + acid functionalities).

  • Primary Safety Concern: Local irritation and metabolic formaldehyde load (negligible at flavor/impurity levels).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion).

PropertyValue / DescriptionSource/Prediction
IUPAC Name This compoundStandard
CAS Number 652968-10-0Registry
Synonyms 2-Methoxy-4-(methylthio)butyric acid; O-Methyl-HMTBADerived
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
Physical State Colorless to pale yellow liquidAnalogous to HMTBA
Solubility Soluble in water, ethanol, etherPolarity of -COOH
LogP (Octanol/Water) ~0.5 – 0.9Predicted (HMTBA is -0.5; O-methylation increases lipophilicity)
pKa (Acid) ~3.75Predicted (Alpha-alkoxy effect)
Vapor Pressure Moderate (volatile enough for aroma)Est.[1] 0.05 mmHg @ 25°C

Metabolic Fate & Pharmacokinetics (ADME)

The safety of this compound is inextricably linked to its metabolism. The presence of the alpha-methoxy group distinguishes it from HMTBA.

Metabolic Pathway Analysis

The primary clearance mechanism is predicted to be O-demethylation followed by the standard methionine salvage pathway.

  • Phase I (O-Demethylation): Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) will attack the methoxy group, releasing Formaldehyde and forming the unstable hemiacetal, which spontaneously collapses to HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).

  • Phase I (Sulfoxidation): The thioether sulfur can be oxidized to the sulfoxide and sulfone.

  • Phase II (Conversion to Methionine): The resulting HMTBA is converted to L-Methionine via transamination (after oxidation to the keto-analogue, KMB).

  • Excretion: Unmetabolized acid or its sulfoxides are excreted in urine.

Pathway Visualization (DOT)

The following diagram illustrates the predicted biotransformation.

MetabolicPathway Parent 2-Methoxy-4-(methylsulfanyl) butanoic acid Intermediate [Hemiacetal Intermediate] Parent->Intermediate CYP450 (O-Demethylation) Sulfoxide Sulfoxide/Sulfone Metabolites Parent->Sulfoxide FMO / CYP (S-Oxidation) HMTBA HMTBA (2-Hydroxy-4-(methylthio) butanoic acid) Intermediate->HMTBA Spontaneous Formaldehyde Formaldehyde Intermediate->Formaldehyde Release KMB KMB (2-Keto-4-methylthiobutanoic acid) HMTBA->KMB L-HADH / D-HADH (Oxidation) Methionine L-Methionine KMB->Methionine Transamination

Caption: Predicted metabolic bioactivation pathway. The compound serves as a prodrug for HMTBA, releasing formaldehyde as a byproduct.

Toxicological Profile (Read-Across Assessment)

Since direct data is absent, we apply Read-Across from the source substance HMTBA (CAS 583-91-5) .

Acute Toxicity
  • Oral: HMTBA has an LD50 > 10,000 mg/kg in rats. The 2-methoxy analogue is expected to be similarly low in toxicity.

    • Prediction: LD50 > 2,000 mg/kg (GHS Category 5).

  • Dermal: Likely low systemic toxicity, but potential for local irritation.

  • Inhalation: Vapor may cause respiratory irritation due to acidity.

Irritation & Sensitization
  • Skin/Eye Irritation: Positive. Like HMTBA and other short-chain alpha-substituted acids, this compound is acidic (pH < 2 in concentrated solution) and will cause reversible eye and skin irritation.

  • Sensitization: Negative. Simple thioethers and alpha-hydroxy/alkoxy acids are generally not sensitizers (unlike acrylates or aldehydes).

Genotoxicity
  • Ames Test: Predicted Negative . HMTBA is negative in S. typhimurium strains TA98, TA100, TA1535, TA1537. The methoxy group is not a structural alert for mutagenicity in this context.

  • Micronucleus: Predicted Negative .

Repeated Dose Toxicity (Subchronic)
  • Target Organs: Liver and Kidney (sites of metabolism).

  • NOAEL Prediction: Based on HMTBA studies, the NOAEL is likely > 500 mg/kg bw/day. High doses may cause body weight loss due to amino acid imbalance or gastric irritation.

Safety Assessment & Regulatory Strategy

For researchers developing this as a flavor or drug impurity, the following safety framework applies.

Cramer Classification (Decision Tree)
  • Structure: Aliphatic, contains S (divalent), O (ether, acid).

  • Class: Class III (Substances permitting no strong initial presumption of safety, or suggesting significant toxicity).

    • Reasoning: While it resembles methionine, the specific ether-acid combination often defaults to Class III in automated tools (e.g., Toxtree) unless specific metabolic data proves rapid hydrolysis.

  • Threshold of Toxicological Concern (TTC):

    • If Class III: 90 µ g/person/day .

    • If proven to hydrolyze to HMTBA (Class I): 1800 µ g/person/day .

Regulatory Status
  • FEMA/JECFA: Not currently listed as a distinct flavoring agent.

  • REACH: Likely low tonnage (Research Chemical).

  • Use Case: If found as an impurity in HMTBA, it is controlled under the impurity profile of the feed additive (usually < 1%).

Experimental Protocols for Validation

To validate the predicted safety profile, the following standardized protocols are recommended. These are designed to be self-validating with positive/negative controls.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Verify non-mutagenicity. Guideline: OECD 471.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Dose Range: 5 concentrations (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Metabolic Activation: ± S9 mix (rat liver post-mitochondrial supernatant).

  • Procedure:

    • Mix bacteria + Test Substance + S9 (or buffer) in top agar.

    • Pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48–72 hours.

    • Data Output: Count revertant colonies.

    • Validity Criteria: Negative controls must be within historical range; Positive controls (e.g., Sodium Azide, 2-Aminoanthracene) must show distinct increase.

Protocol B: In Vitro Cytotoxicity (Neutral Red Uptake)

Objective: Determine starting doses for in vivo studies and assess cellular toxicity. Guideline: OECD 129 (Guidance).

  • Cell Line: BALB/c 3T3 fibroblasts.

  • Exposure: 24 hours.

  • Readout: Optical Density (OD) at 540 nm (Neutral Red absorption by viable lysosomes).

  • Calculation: Determine IC50 (concentration inhibiting 50% growth).

Protocol C: 28-Day Repeated Dose Oral Toxicity

Objective: Establish NOAEL and identify target organs. Guideline: OECD 407.

  • Animals: Wistar or Sprague-Dawley Rats (5/sex/group).

  • Groups: Vehicle Control, Low Dose (e.g., 50 mg/kg), Mid Dose (200 mg/kg), High Dose (1000 mg/kg).

  • Administration: Oral gavage, daily for 28 days.

  • Endpoints:

    • Clinical observations (daily).

    • Body weight & Food consumption (weekly).

    • Hematology & Clinical Chemistry (end of study).

    • Histopathology: Liver, Kidney, Spleen, Stomach.

Visual Safety Decision Framework

The following diagram outlines the logical flow for evaluating the safety of this compound in a new product formulation.

SafetyFramework Start Start: Safety Evaluation of This compound CheckData Check Public Data (JECFA/EFSA) Start->CheckData DataExists Data Available? CheckData->DataExists ReadAcross Perform Read-Across Target: HMTBA (CAS 583-91-5) DataExists->ReadAcross No Safe Safe for Use (Document in Dossier) DataExists->Safe Yes InSilico In Silico Tox Prediction (DEREK / Toxtree) ReadAcross->InSilico ImpurityCheck Is it an Impurity < 1%? InSilico->ImpurityCheck TTC_Eval Apply TTC Limit (Class III: 90 µg/day) ImpurityCheck->TTC_Eval Yes FullTox Conduct OECD 407 (28-Day Tox) ImpurityCheck->FullTox No (Major Ingredient) TTC_Eval->Safe Below Threshold FullTox->Safe NOAEL Established

Caption: Decision tree for regulatory safety evaluation of this compound.

References

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal. Link

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • PubChem. (2023). Compound Summary: 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA). National Library of Medicine. Link

  • Munro, I. C., et al. (1996). The Threshold of Toxicological Concern (TTC) in risk assessment. Toxicology Letters, 89(1), 13-19.

Sources

Technical Guide: Biosynthesis Precursors & Pathway Design for 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biosynthetic logic, precursor requirements, and experimental frameworks for 2-Methoxy-4-(methylsulfanyl)butanoic acid .

This compound is the


-methyl ether derivative  of the well-known methionine hydroxy analogue (HMTBA). While HMTBA is a commodity chemical in animal nutrition, the 

-methoxy variant represents a specialized structural motif often explored in medicinal chemistry to enhance metabolic stability (blocking

-oxidation) and lipophilicity.

Executive Summary & Compound Profile

Target Molecule: this compound IUPAC Name: 2-methoxy-4-methylthiobutanoic acid Structural Class:


-Alkoxy Acid / Methionine Analogue
Role:  Synthetic metabolite, potential prodrug scaffold, or specialized fermentation byproduct.

This guide outlines the biocatalytic and biosynthetic route to the target. Unlike primary metabolites, this molecule requires a "pathway extension" from the canonical methionine catabolism via an O-methylation event .

Structural Analysis

The molecule consists of three distinct biosynthetic modules:

  • C4-S Backbone: Derived from L-Methionine via deamination.

  • 
    -Functional Group:  An ether linkage (-OCH
    
    
    
    ) replacing the canonical amine (-NH
    
    
    ) or hydroxyl (-OH).
  • Methyl Donor: The methyl group on the oxygen is biosynthetically sourced from S-Adenosylmethionine (SAM) .[1]

Core Biosynthetic Precursors

The synthesis of this compound relies on four critical precursors. These must be available in the fermentation media or generated in situ.

PrecursorRole in BiosynthesisSource / Origin
L-Methionine Primary Scaffold. Provides the 4-carbon backbone and the terminal methylthio group.Amino acid biosynthesis (Aspartate pathway) or exogenous feed.
KMBA (2-Keto-4-methylthiobutanoic acid)Key Intermediate. The first committed metabolite.[2] Formed by transamination of Methionine.Oxidative deamination of Met by transaminases (BCAT).
HMTBA (2-Hydroxy-4-methylthiobutanoic acid)Direct Substrate. The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydroxy acid that accepts the methyl group.
Reduction of KMBA by hydroxy-acid dehydrogenases (HycD/L-LDH).
SAM (S-Adenosylmethionine)Methyl Donor. Essential cofactor for the O-methyltransferase enzyme.ATP + Methionine (via SAM Synthetase).

Biosynthetic Pathway Logic

The biosynthetic route follows a Reductive-Methylation Logic . It diverts from the standard methionine salvage pathway at the HMTBA stage.

Phase 1: Formation of the Hydroxy-Acid Scaffold
  • Transamination: L-Methionine is converted to its

    
    -keto acid, KMBA , by a Branched-Chain Amino Acid Transaminase (BCAT) or L-Amino Acid Oxidase (L-AAO). This removes the nitrogen.
    
  • Reduction: KMBA is stereoselectively reduced to HMTBA (the

    
    -hydroxy analogue). This reaction is catalyzed by D- or L-Hydroxy Acid Dehydrogenases  (e.g., PanE in Lactococcus or L-LDH).
    
Phase 2: The Critical O-Methylation
  • Ether Formation: The hydroxyl group at the C2 position is methylated. This is a non-canonical step requiring a specific SAM-dependent O-Methyltransferase (OMT) capable of acting on

    
    -hydroxy acids.
    
    • Enzyme Candidate:

      
      -Hydroxy Acid O-Methyltransferases . These enzymes are found in specific specialized metabolism pathways (e.g., in the biosynthesis of methoxylated fatty acids in marine sponges or specific myxobacterial polyketides).
      

Visualization: Biosynthetic Pathway Diagram

The following diagram illustrates the flow from L-Methionine to the target 2-Methoxy derivative, highlighting the enzymatic checkpoints.

BiosynthesisPathway Met L-Methionine (C4-S Backbone) KMBA KMBA (2-Keto-4-methylthiobutanoic acid) Met->KMBA Transaminase (BCAT/L-AAO) HMTBA HMTBA (2-Hydroxy-4-methylthiobutanoic acid) KMBA->HMTBA Dehydrogenase (HycD/LDH) NADH -> NAD+ Target 2-Methoxy-4-(methylsulfanyl) butanoic acid HMTBA->Target O-Methyltransferase (SAM-dependent OMT) SAH SAH HMTBA->SAH SAM SAM (Cofactor) SAM->HMTBA

Caption: Step-wise enzymatic conversion of Methionine to this compound via the HMTBA intermediate.

Experimental Protocols for Validation

To validate this pathway or synthesize the compound enzymatically, the following protocols are recommended.

Protocol A: Enzymatic Synthesis of HMTBA Intermediate

Objective: Generate the substrate for the methylation step from L-Methionine.

  • Reaction Mix:

    • 50 mM Phosphate Buffer (pH 7.4).

    • 10 mM L-Methionine.

    • 1 mM

      
      -Ketoglutarate (amino acceptor).
      
    • 0.5 mM NADH.

    • Enzymes: Purified BCAT (E.C. 2.6.1.42) and L-Lactate Dehydrogenase (E.C. 1.1.1.27) or Hydroxyisocaproate dehydrogenase (HycD).

  • Incubation: 37°C for 4 hours.

  • Verification: Monitor consumption of NADH at 340 nm. Confirm HMTBA production via HPLC (C18 column, 0.1% Formic acid/MeCN gradient).

Protocol B: O-Methylation Assay (The Critical Step)

Objective: Methylate HMTBA to form the final 2-Methoxy product. Note: Since specific "HMTBA-OMT" enzymes are rare, screening a panel of promiscuous OMTs (e.g., from Streptomyces or plant flavonoid OMTs) is required.

  • Substrate Preparation: Use 1 mM purified HMTBA (commercial "Alimet" standard can be used).

  • Cofactor: Add 2 mM S-Adenosylmethionine (SAM).

  • Enzyme Screening: Add 5 µg of candidate O-Methyltransferase.

  • Reaction: Incubate at 30°C for 12-24 hours.

  • Quenching: Stop reaction with equal volume cold Methanol.

  • Detection:

    • LC-MS/MS: Target Mass [M-H]- = 163.04 (approx).

    • Look for the mass shift +14 Da (Methyl group) relative to HMTBA.

Scientific Integrity & References

The pathway described is grounded in the established catabolism of methionine and the known mechanisms of SAM-dependent methyltransferases.

  • Methionine Catabolism: The conversion of Met to KMBA and HMTBA is the standard pathway for "Methionine Hydroxy Analogue" utilization in biology.

  • O-Methylation Logic: The methylation of

    
    -hydroxy acids is a known, albeit specialized, transformation found in the biosynthesis of secondary metabolites (e.g., methoxy-fatty acids in sponges).
    
References
  • Dibner, J. J. (2003).[3] Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal. Link

  • Martin-Venegas, R., et al. (2011). Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro. British Journal of Nutrition. Link

  • Carballeira, N. M., et al. (2013). Synthesis of the novel (±)-2-methoxy-6-icosynoic acid – a fatty acid that induces death of neuroblastoma cells. Lipids (PMC). Link(Demonstrates the biological relevance and synthesis of

    
    -methoxy acids).
    
  • Reeve, W., et al. (1960). The Synthesis of

    
    -Methoxyarylacetic Acids. Journal of the American Chemical Society.[4] Link(Foundational chemistry for 
    
    
    
    -methoxy acid synthesis).

Sources

Methodological & Application

Enantioselective Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: Strategic Pathways and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0)[1] is a uniquely functionalized, non-canonical analog of methionine. By replacing the canonical


-amino group with an 

-methoxy ether, the molecule loses its hydrogen-bond donating capability while retaining the lipophilic thioether side chain. This structural modification is highly valued in the development of peptidomimetics and prodrugs, as it enhances membrane permeability and confers absolute resistance to proteolytic cleavage by aminopeptidases.

Achieving high enantiomeric purity (ee >98%) is critical, as the stereochemistry at the C2 position dictates the biological activity and receptor binding affinity of the resulting macromolecules. This application note details two distinct, field-proven synthetic strategies to access the enantiopure (S)-enantiomer:

  • The Chiral Pool Approach: Leveraging the naturally occurring stereocenter of L-methionine via stereoretentive diazotization[2] followed by mild O-methylation.

  • Asymmetric Catalysis: Utilizing transition-metal-catalyzed enantioselective hydrogenation of an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methoxy- 
    
    
    
    -(methylsulfanyl)butenoic acid derivative.

Workflow Start Target: (S)-2-Methoxy-4-(methylsulfanyl)butanoic acid Pool Route A: Chiral Pool (L-Methionine) Start->Pool Cat Route B: Asymmetric Catalysis (Butenoic Acid Deriv.) Start->Cat Diaz 1. Stereoretentive Diazotization Pool->Diaz Hydro 1. Enantioselective Hydrogenation Cat->Hydro Meth 2. Selective O-Methylation Diaz->Meth Product Enantiopure Product (>98% ee) Meth->Product Deprot 2. Deprotection / Workup Hydro->Deprot Deprot->Product

Logical workflow for the enantioselective synthesis of the target butanoic acid.

Pathway A: Chiral Pool Synthesis via L-Methionine

The chiral pool approach is highly favored for bench-scale synthesis due to the low cost of starting materials and the predictability of the stereochemical outcome.

Causality & Mechanistic Insights

Converting L-methionine to (S)-2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBA)[2] requires the replacement of the primary amine with a hydroxyl group. A direct nucleophilic substitution is impossible. Instead, we utilize nitrous acid (


) to form a diazonium intermediate.

Why does this retain configuration? The stereoretention is driven by the neighboring group participation of the adjacent carboxylate. As the


 group leaves, the carboxylate oxygen attacks the 

-carbon intramolecularly, forming a highly strained, short-lived

-lactone (first stereochemical inversion). Water from the aqueous solvent immediately attacks the

-lactone from the opposite face, opening the ring (second stereochemical inversion). This double inversion results in a net retention of configuration .

Mechanism LMet L-Methionine (S-Configuration) Diazonium Diazonium Intermediate (Good Leaving Group) LMet->Diazonium NaNO2, H2SO4 Lactone α-Lactone Intermediate (Inversion 1) Diazonium->Lactone Neighboring Group Attack Hydroxy (S)-2-Hydroxy Acid (Inversion 2 = Net Retention) Lactone->Hydroxy H2O Hydrolysis

Mechanistic pathway of stereoretentive diazotization via an α-lactone intermediate.

For the subsequent O-methylation, using strong bases like


 to deprotonate the hydroxyl group is strictly avoided. Strong bases can abstract the acidic 

-proton, leading to racemization or

-elimination of the thioether. Instead, we utilize mild, neutral conditions with Silver(I) Oxide (

) and Methyl Iodide (

). The silver coordinates the iodide, driving the electrophilic attack of the methyl group without generating a strong alkoxide base.
Protocol 1: Stereoretentive Diazotization
  • Preparation: In a 500 mL round-bottom flask, dissolve L-methionine (10.0 g, 67.0 mmol) in 150 mL of 1.0 M

    
    .
    
  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Diazotization: Dissolve

    
     (6.9 g, 100 mmol) in 30 mL of deionized water. Add this solution dropwise to the stirring methionine solution over 2 hours using an addition funnel. Ensure the internal temperature does not exceed 5 °C to prevent premature degradation of the diazonium salt.
    
  • Hydrolysis: Once addition is complete, allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir overnight. Nitrogen gas evolution will be observed.

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield (S)-2-hydroxy-4-(methylsulfanyl)butanoic acid as a viscous pale-yellow oil.
Protocol 2: Mild O-Methylation
  • Reaction Setup: Dissolve the crude (S)-2-hydroxy acid (5.0 g, 33.3 mmol) in 100 mL of anhydrous diethyl ether in a foil-wrapped flask (to protect the silver salts from light).

  • Reagent Addition: Add freshly activated

    
     (23.1 g, 100 mmol) followed by Methyl Iodide (10.4 mL, 166 mmol).
    
  • Alkylation: Stir the heterogeneous mixture vigorously at room temperature for 48 hours. This step simultaneously methylates the hydroxyl group and the carboxylic acid, forming the methyl ester intermediate.

  • Filtration: Filter the mixture through a pad of Celite to remove silver salts. Wash the filter cake with excess diethyl ether and concentrate the filtrate.

  • Saponification: Dissolve the crude ester in 50 mL of THF/Water (1:1). Add

    
     (2.8 g, 66.6 mmol) and stir at room temperature for 4 hours.
    
  • Final Isolation: Acidify the mixture to pH 2 using 1.0 M HCl. Extract with Dichloromethane (

    
     mL), dry over 
    
    
    
    , and evaporate to yield the target (S)-2-Methoxy-4-(methylsulfanyl)butanoic acid.

Pathway B: Asymmetric Hydrogenation

For industrial scale-up, the chiral pool approach becomes limited by the stoichiometric use of silver salts and the hazards of large-scale diazotization. Transition-metal-catalyzed asymmetric hydrogenation provides a highly atom-economical alternative[3].

Causality & Mechanistic Insights

The substrate, 2-methoxy-4-(methylsulfanyl)but-2-enoic acid, features an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated system. By utilizing a chiral Ruthenium catalyst such as 

, we exploit the bidentate coordinating ability of the substrate. The

-methoxy oxygen and the carboxylate carbonyl oxygen chelate to the Ruthenium center, locking the substrate into a rigid metallacycle. The bulky, chiral BINAP ligand sterically shields one face of the olefin, forcing the delivery of hydrogen gas exclusively to the Re face, thereby establishing the (S)-configuration with exceptional enantioselectivity.
Protocol 3: Enantioselective Hydrogenation
  • Preparation: In a high-pressure Parr reactor, dissolve 2-methoxy-4-(methylsulfanyl)but-2-enoic acid (10.0 g, 61.6 mmol) in 100 mL of anhydrous, degassed methanol.

  • Catalyst Loading: Under a strict argon atmosphere, add

    
     (0.52 g, 0.61 mmol, 1 mol%).
    
  • Hydrogenation: Seal the reactor and purge three times with Hydrogen gas. Pressurize the vessel to 50 psi (3.4 atm) of

    
    .
    
  • Reaction: Stir the mixture at 25 °C for 24 hours. Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Purification: Vent the reactor safely. Concentrate the methanolic solution under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3 with 1% Acetic Acid) to isolate the enantiopure product.

Quantitative Data & Route Comparison

The following table summarizes the key performance metrics of both synthetic pathways, allowing researchers to select the appropriate method based on their scale and resource availability.

MetricRoute A (Chiral Pool)Route B (Asymmetric Hydrogenation)
Overall Yield 65 - 70% (over 3 steps)88 - 92% (single step from enoate)
Enantiomeric Excess (ee) >98% (S)95 - 97% (S)
Primary Stereocontrol Substrate-controlled (Retention)Catalyst-controlled (Facial selectivity)
Scalability Moderate (Bench to Pilot)Very High (Industrial)
Cost Driver Stoichiometric

Chiral

-BINAP Catalyst
Safety Considerations Toxic

,

gas evolution
High-pressure

gas

References

  • PubChemLite - 652968-10-0 (C6H12O3S)
  • 2-Hydroxy-4-(methylthio)
  • acs.
  • Highly efficient enantioselective synthesis of optically active carboxylic acids by Ru(OCOCH3)2[(S)

Sources

Application Note: Robust Extraction and LC-MS/MS Quantification of 2-Methoxy-4-(methylsulfanyl)butanoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Methoxy-4-(methylsulfanyl)butanoic acid is a polar organic acid and a structural derivative of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)[1]. Characterized by a carboxylic acid moiety (pKa ~3.8), a stable methoxy group at the C2 position, and a methylsulfanyl (thioether) group at the C4 position, this compound presents unique analytical challenges when extracted from complex biological matrices such as plasma, urine, or tissue homogenates.

The primary hurdle in quantifying thioether-containing organic acids is the high susceptibility of the sulfur atom to artifactual oxidation, which rapidly forms sulfoxides or sulfones during acidic sample preparation[2]. Furthermore, the polar nature of the carboxylate requires precise pH manipulation to ensure high recovery and eliminate ion suppression from endogenous phospholipids. This application note details a highly sensitive, self-validating extraction and LC-MS/MS protocol designed to preserve analyte integrity and deliver reproducible quantitation.

Experimental Design & Causality

To ensure a robust and scientifically sound methodology, this protocol is built upon three mechanistic pillars:

  • Redox Stabilization : The addition of a reducing agent, such as Dithiothreitol (DTT), at the exact point of sample collection or initial lysis is critical. DTT maintains the reductive environment, preventing the ex vivo oxidation of the methylsulfanyl group to a sulfoxide artifact during the extraction process[3].

  • Ion-State Manipulation (MAX SPE) : Because the target analyte is an organic acid, Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the optimal clean-up strategy. By loading the sample at a neutral/basic pH (pH ~7.0), the carboxylic acid is fully deprotonated and strongly retained by the quaternary amine of the MAX sorbent. This allows aggressive washing with 100% organic solvents to remove neutral lipids. Elution is then triggered by an acidic organic solvent, which neutralizes the analyte's charge and breaks the ionic interaction.

  • Internal Standardization : A stable-isotope-labeled internal standard (SIL-IS) must be introduced before any sample manipulation to correct for matrix effects and physical extraction losses, ensuring the system is self-validating.

Workflow Visualization

Workflow A Biological Sample (Plasma/Urine/Tissue) B 1. Redox Stabilization Add DTT & Internal Standard A->B C 2. Protein Precipitation Cold ACN + 0.1% FA B->C D 3. Centrifugation 14,000 x g, 4°C, 10 min C->D E 4. Solid-Phase Extraction (MAX) Load (pH 7) -> Wash -> Acidic Elution D->E F 5. Evaporation & Reconstitution N2 Gas -> Mobile Phase A E->F G 6. LC-MS/MS Analysis PFPP Column, ESI (-) F->G

Figure 1: End-to-end extraction workflow for this compound.

Step-by-Step Methodology

Reagents and Materials
  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers : Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Dithiothreitol (DTT).

  • Sorbent : Oasis MAX 96-well plate (30 mg/well) or equivalent strong anion exchange polymeric sorbent.

Sample Preparation & Protein Precipitation (PPT)

Mechanistic Rationale: Cold solvent precipitation crashes out carrier proteins (like albumin) that bind organic acids, while DTT protects the thioether[3].

  • Aliquot 100 µL of biological sample (plasma or tissue homogenate) into a 2 mL microcentrifuge tube.

  • Immediately add 10 µL of 100 mM DTT (prepared freshly in water) and 10 µL of SIL-IS working solution. Vortex for 10 seconds.

  • Add 400 µL of ice-cold ACN to initiate protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 400 µL of the supernatant to a new tube and dilute with 400 µL of LC-MS grade water to reduce the organic content (ensuring proper retention during the subsequent SPE loading phase). Adjust pH to ~7.0 using dilute NH₄OH if necessary.

Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction

Mechanistic Rationale: The diluted supernatant is loaded onto the MAX cartridge. The basic/neutral pH ensures the analyte's carboxyl group is ionized (-COO⁻) and captured by the sorbent's positively charged sites.

SPE StepSolvent / ReagentVolumePurpose
1. Condition Methanol (100%)1.0 mLActivates polymeric sorbent bed.
2. Equilibrate Water (LC-MS Grade)1.0 mLPrepares aqueous environment for sample.
3. Load Diluted Supernatant (from 4.2)~800 µLAnalyte binds via anion exchange.
4. Wash 1 5% NH₄OH in Water1.0 mLRemoves neutral/basic polar interferences.
5. Wash 2 100% Methanol1.0 mLRemoves hydrophobic neutral lipids (e.g., triglycerides).
6. Elute 5% Formic Acid in Methanol2 × 500 µLProtonates the analyte (COOH), breaking ionic bonds for release.

Post-Extraction : Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA).

LC-MS/MS Analytical Conditions

Mechanistic Rationale: A Pentafluorophenylpropyl (PFPP) column is selected over traditional C18 because the fluorinated stationary phase provides enhanced dipole-dipole and π-π interactions, yielding superior retention and peak shape for highly polar, small organic acids[4].

Table 2: Liquid Chromatography Gradient (PFPP Column, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A : Water + 0.1% Formic Acid

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

  • Flow Rate : 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
1.0982
4.04060
4.5595
6.0595
6.1982
8.0982

Table 3: Mass Spectrometry Parameters (ESI Negative Mode) Note: Analyte is detected as the deprotonated molecular ion [M-H]⁻.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound163.04115.04 (Loss of CH₃SH)14
This compound (Qualifier)163.04119.05 (Loss of CO₂)10
SIL-Internal StandardMatchedMatchedMatched

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system:

  • Matrix Effect (ME) & Recovery (RE) Triangulation : Process three sets of samples: (A) Neat standards in reconstitution solvent, (B) Blank matrix extracted and spiked post-extraction, and (C) Matrix spiked pre-extraction.

    • Recovery = (Area C / Area B) × 100. (Acceptance criteria: >75%).

    • Matrix Factor = (Area B / Area A). (Acceptance criteria: 0.85 - 1.15).

  • Oxidation Monitoring : Monitor the MRM transition for the sulfoxide derivative (m/z 179.04 -> 131.04) in quality control (QC) samples. If the sulfoxide peak area exceeds 5% of the parent analyte area, the DTT concentration must be increased during sample collection.

References

  • Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids Analytical Chemistry (ACS Publications) URL:[Link]

  • Analysis of Methionine and Selenomethionine in Food Using GC–MS: An Interview with Beatrice Campanella LCGC International URL:[Link]

  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story PubMed Central (PMC) URL:[Link]

  • LC/MS/MS Method Package for Primary Metabolites Ver.2 Shimadzu Scientific Instruments URL:[Link]

Sources

Application Note: 2-Methoxy-4-(methylsulfanyl)butanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0), the


-methoxy ether analogue of Methionine (and the O-methyl derivative of the hydroxy-analogue HMTBA), represents a specialized chiral building block for medicinal chemistry. Unlike its parent amino acid (Methionine) or its hydroxy-analogue (HMTBA), this compound offers a unique H-bond acceptor-only  motif at the 

-position, significantly altering the solvation shell and metabolic stability of the resulting pharmacophore.

This guide details the protocols for utilizing this scaffold to introduce the methionine side-chain (thioether) with altered backbone physicochemical properties. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Peptidomimetic Engineering , where replacing the labile


-amino group with a stable ether linkage can prevent enzymatic degradation by aminopeptidases.

Technical Profile & Physicochemical Properties

Before initiating synthesis, it is critical to understand the distinct properties of the methoxy-variant compared to Methionine.

PropertyMethionine (Ref)HMTBA (Hydroxy Analog)2-Methoxy Analog
Functional Group (

)
Primary Amine (-NH

)
Hydroxyl (-OH)Methoxy Ether (-OCH

)
H-Bonding Donor & AcceptorDonor & AcceptorAcceptor Only
pKa (Carboxyl) ~2.28~3.5~3.6 (Predicted)
LogP (Lipophilicity) -1.87-0.65~0.1 (More Lipophilic)
Metabolic Stability Susceptible to oxidasesSusceptible to dehydrogenasesHigh (Ether is robust)
Chiral Stability Prone to racemization (PLP enzymes)StableStable

Key Insight: The removal of the H-bond donor at the


-position prevents the formation of classic secondary structures (like 

-sheets) when incorporated into a peptide chain, acting as a "structure breaker" similar to Proline but with the flexibility of Methionine.

Strategic Applications

A. Peptidomimetic "Cap" Synthesis

The primary utility of this building block is as an N-terminal "cap" or internal isostere. By replacing the N-terminus Methionine with the 2-methoxy acid, the resulting molecule becomes resistant to N-terminal degradation (aminopeptidases require a free amine).

B. Chiral Pool Synthesis of Sulfoxides

The thioether moiety is a "soft" nucleophile. This scaffold is an excellent precursor for generating chiral sulfoxides (via asymmetric oxidation) or sulfones, which are privileged structures in protease inhibitors.

C. Resolution of Chiral Amines

Due to the proximity of the methoxy group to the carboxylic acid, this molecule can serve as a resolving agent for chiral amines, forming diastereomeric amides that are separable by chromatography.

Experimental Protocols

Protocol 1: Enantiomeric Purity Analysis (QC)

Objective: Commercial sources of HMTBA derivatives are often racemic.[1] This protocol establishes the Enantiomeric Excess (ee) of your starting material using chiral derivatization.

Materials:

  • This compound (Analyte)

  • (S)-(-)-

    
    -Methylbenzylamine (Chiral resolving agent/Probe)
    
  • EDC

    
    HCl, HOBt
    
  • Dichloromethane (DCM)

Workflow:

  • Coupling: Dissolve the acid (50 mg, 0.3 mmol) in DCM (2 mL). Add (S)-

    
    -methylbenzylamine (1.1 eq), EDC
    
    
    
    HCl (1.2 eq), and HOBt (1.2 eq).
  • Reaction: Stir at Room Temperature (RT) for 2 hours.

  • Workup: Wash with 1N HCl (remove unreacted amine) and sat. NaHCO

    
     (remove unreacted acid). Dry organic layer over MgSO
    
    
    
    .
  • Analysis: Inject the crude amide onto an achiral HPLC (C18 column) or GC-MS.

    • Principle: If the starting acid was racemic, you will see two distinct diastereomer peaks (S,S-amide and R,S-amide) with different retention times.

    • Calculation:

      
      
      

Note: If the material is racemic, use this same coupling reaction on a preparative scale to separate the diastereomers via flash chromatography, then hydrolyze (6N HCl, reflux) to recover the enantiopure acid.

Protocol 2: Activation and Coupling (Peptidomimetic Synthesis)

Objective: Incorporate the building block into a peptide backbone or drug scaffold without racemizing the


-center.

Mechanism: The


-methoxy group decreases the acidity of the 

-proton compared to a ketone, but care must still be taken. We utilize a HATU-mediated coupling which is rapid and suppresses racemization.

Step-by-Step Procedure:

  • Preparation:

    • Substrate: this compound (1.0 eq).

    • Amine Partner: R-NH

      
       (e.g., Amino acid ester or drug pharmacophore) (1.1 eq).
      
    • Coupling Agent: HATU (1.1 eq).

    • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

    • Solvent: Anhydrous DMF (Concentration ~0.1 M).

  • Activation:

    • Dissolve the acid in DMF under Nitrogen atmosphere.

    • Add DIPEA.

    • Add HATU. Stir for 5 minutes. The solution should turn slightly yellow.

  • Coupling:

    • Add the Amine Partner.

    • Monitor by TLC/LC-MS. Reaction is usually complete within 1-3 hours at RT.

  • Workup (Critical for Sulfur Compounds):

    • Dilute with Ethyl Acetate.

    • Wash 1: 5% LiCl solution (removes DMF).

    • Wash 2: 10% Citric Acid (removes basic impurities/HATU byproducts).

    • Wash 3: Brine.[2]

    • Dry: Na

      
      SO
      
      
      
      .
  • Validation:

    • 1H NMR should show the characteristic methoxy singlet at

      
       ~3.4 ppm and the triplet for the 
      
      
      
      -proton at
      
      
      ~3.8-4.0 ppm.
Protocol 3: Chemoselective Oxidation to Sulfoxide

Objective: Create a chiral sulfoxide building block. The methoxy group directs the oxidation, often yielding diastereoselectivity.

Reagents:

  • Sodium Periodate (NaIO

    
    ) - Oxidant of choice to stop at Sulfoxide and avoid Sulfone.
    
  • Solvent: Methanol/Water (1:1).

Procedure:

  • Dissolve the 2-methoxy acid derivative (1 eq) in MeOH/Water.

  • Cool to 0°C.

  • Add NaIO

    
     (1.05 eq) in portions.
    
  • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Quench: Add saturated Sodium Thiosulfate.

  • Extract: Remove MeOH in vacuo, extract aqueous residue with DCM.

  • Result: This yields the sulfoxide. Note that this creates a new chiral center at the sulfur. You will likely obtain a mixture of diastereomers (e.g., (

    
    ) and (
    
    
    
    )) which must be separated by HPLC.

Visualizations & Pathways

Figure 1: Metabolic Stability & Design Logic

This diagram illustrates why a researcher would choose the 2-Methoxy variant over standard Methionine or HMTBA.

MetabolicStability Figure 1: Comparative Metabolic Stability of Methionine Analogues Met L-Methionine (Amino Acid) Oxidase Amino Acid Oxidases (Liver/Kidney) Met->Oxidase Rapid Degradation HMTBA HMTBA (Hydroxy Analog) Dehydro Hydroxy Acid Dehydrogenases HMTBA->Dehydro Oxidation to Keto-Acid Methoxy 2-Methoxy Analog (Target Block) Stable Metabolically Stable Ether Linkage Methoxy->Stable Resists Oxidation Unstable Half-Life Unstable Half-Life Oxidase->Unstable Half-Life Racemization Risk Racemization Risk Dehydro->Racemization Risk High Bioavailability\n& Target Engagement High Bioavailability & Target Engagement Stable->High Bioavailability\n& Target Engagement

Figure 2: Synthesis Decision Tree

A workflow for determining the correct processing of the chiral building block.

SynthesisWorkflow Figure 2: Decision Tree for Processing the Chiral Building Block Start Start: this compound CheckEE Step 1: Check Enantiomeric Excess (Protocol 1) Start->CheckEE IsRacemic Racemic (50/50) CheckEE->IsRacemic Low ee IsPure Enantiopure (>95% ee) CheckEE->IsPure High ee Resolution Perform Chiral Resolution (Amine Salt Crystallization) IsRacemic->Resolution DirectUse Proceed to Synthesis IsPure->DirectUse Resolution->IsPure Target Target Application? DirectUse->Target Peptide Peptidomimetic (Protocol 2: HATU Coupling) Target->Peptide Amide Bond Sulfoxide Chiral Sulfoxide (Protocol 3: NaIO4 Oxidation) Target->Sulfoxide S-Oxidation

References

  • Dibner, J. J., & Knight, C. D. (1984).[3] Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway.[3] Journal of Nutrition.[3] Link

    • Context: Establishes the baseline metabolism of the hydroxy-analogue, justifying the stability of the methoxy-ether variant.
  • Lemke, T. L., et al. (2012). Foye's Principles of Medicinal Chemistry. Wolters Kluwer. Context: General principles of bioisosterism (Ether vs Amine) and metabolic stability.
  • CymitQuimica. (n.d.). Product Data: this compound.Link

    • Context: Verification of CAS 652968-10-0 and commercial availability.
  • Zhang, Y., et al. (2015). Synthesis and crystallization of HMTBA derivatives. Journal of Chemical Crystallography. Context: Structural insights into the packing and H-bonding of methionine analogues.
  • Han, S., et al. (2019). Recent advances in the synthesis of chiral sulfoxides. Tetrahedron. Context: Methodologies for oxidizing thioethers (Protocol 3).

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

preparation of esters from 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Esters from 2-Methoxy-4-(methylsulfanyl)butanoic Acid

Introduction & Scope

This compound (CAS: 652968-10-0) is an


-methoxy derivative of the methionine hydroxy analog (MHA)[1]. While MHA and its isopropyl esters (e.g., HMBi) are extensively utilized as highly bioavailable, rumen-protected amino acid supplements in agricultural science[2], the 2-methoxy derivative serves as a critical intermediate in both medicinal chemistry and advanced agrochemical synthesis.

Converting this carboxylic acid into various esters (methyl, isopropyl, benzyl) alters its lipophilicity, membrane permeability, and pharmacokinetic profile. However, the presence of the


-methylsulfanyl (thioether) group introduces specific chemoselectivity challenges that must be managed to prevent unwanted side reactions such as oxidation or S-alkylation.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

As a synthetic substrate, this compound presents two distinct functional group considerations:

  • The Thioether Challenge (Soft Nucleophile): The

    
     group is highly susceptible to oxidation (forming sulfoxides or sulfones) and alkylation (forming sulfonium salts). Therefore, esterification methods utilizing strong oxidizing acids (like concentrated 
    
    
    
    ) or excess highly reactive alkylating agents must be strictly avoided.
  • The

    
    -Methoxy Advantage:  Unlike its 
    
    
    
    -hydroxy counterpart (HMB), which is notorious for undergoing intermolecular Fischer esterification to form complex dimers and oligomers[1], the
    
    
    -methoxy group acts as a stable protecting group. This prevents self-condensation, driving the reaction cleanly toward the target monomeric ester and significantly improving overall yields.

Based on these structural realities, the selection of the esterification protocol is dictated by the steric bulk of the target alcohol and the chemical sensitivity of the reagents.

Experimental Protocols

The following self-validating protocols have been optimized for chemoselectivity, scalability, and ease of purification.

Protocol A: Acid-Catalyzed Fischer Esterification (For Methyl/Ethyl Esters)

Fischer-Speier esterification is an equilibrium-driven process ideal for unhindered, simple primary alcohols[3].

  • Causality & Design: To prevent the oxidation of the sensitive thioether group, mild

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) is selected over Sulfuric acid (
    
    
    ). The equilibrium is driven entirely by utilizing the alcohol as both the reactant and the solvent[4].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of this compound in 20 mL of anhydrous methanol (or ethanol).

  • Catalysis: Add 0.5 mmol (0.05 eq) of

    
    -TsOH monohydrate.
    
  • Reflux: Heat the mixture to reflux (approx. 65 °C for methanol) and stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol.

  • Purification: Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous

    
     (2 × 15 mL) to neutralize the catalyst and unreacted starting material, followed by brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and evaporate to yield the pure methyl/ethyl ester.
Protocol B: Steglich Esterification (For Isopropyl/tert-Butyl Esters)

For sterically hindered alcohols (e.g., isopropanol to form the HMBi analog), Fischer esterification is inefficient. The Steglich esterification utilizes a carbodiimide coupling reagent under exceptionally mild, neutral conditions[5].

  • Causality & Design: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized instead of the traditional DCC. EDC produces a water-soluble urea byproduct, eliminating the tedious filtration of dicyclohexylurea (DCU)[6]. A catalytic amount of DMAP (4-Dimethylaminopyridine) is mandatory; it acts as an acyl-transfer agent, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, thereby preventing the dead-end 1,3-rearrangement into an unreactive N-acylurea[5][6].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10.0 mmol of the acid and 12.0 mmol (1.2 eq) of anhydrous isopropanol in 25 mL of anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1.0 mmol (0.1 eq) of DMAP, followed by the portion-wise addition of 11.0 mmol (1.1 eq) of EDC·HCl.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute the reaction with an additional 20 mL of DCM. Wash the organic layer with 1N aqueous HCl (2 × 15 mL) to remove DMAP and unreacted EDC, then wash with saturated

    
     (15 mL) and brine (15 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo to obtain the sterically hindered ester.
    
Protocol C: Base-Promoted Alkylation (For Benzyl/Allyl Esters)

When targeting benzyl or allyl esters, the direct alkylation of the carboxylate salt is highly efficient.

  • Causality & Design: A mild base (

    
    ) deprotonates the carboxylic acid to form a hard, highly nucleophilic carboxylate anion. To prevent the softer thioether sulfur from attacking the benzyl bromide (which would form a permanent sulfonium salt), the stoichiometry of the alkyl halide must be strictly controlled to a near 1:1 ratio.
    

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10.0 mmol of the acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous

    
    . Stir at room temperature for 30 minutes to ensure complete carboxylate formation.
    
  • Alkylation: Cool the mixture to 0 °C. Dropwise, add exactly 10.5 mmol (1.05 eq) of Benzyl bromide.

  • Propagation: Stir at room temperature for 4 hours.

  • Workup: Quench the reaction by pouring it into 50 mL of ice water. Extract the aqueous mixture with EtOAc (3 × 20 mL). Wash the combined organic layers extensively with water (3 × 20 mL) and brine (20 mL) to completely remove the DMF solvent. Dry, filter, and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the esterification of this compound across the three methodologies.

Esterification MethodTarget EstersTypical YieldReaction TimeChemoselectivity & Safety Notes
Fischer (Acid-Cat.) Methyl, Ethyl85–95%4–6 hRequires mild acid (

-TsOH) to prevent S-oxidation. Highly scalable.
Steglich (EDC/DMAP) Isopropyl, tert-Butyl75–90%12–16 hNeutral pH protects thioether. DMAP strictly required to prevent N-acylurea.
Base Alkylation Benzyl, Allyl80–95%4 hStrict 1:1.05 stoichiometry required to avoid S-alkylation (sulfonium salt).

Process Workflow Visualization

To assist in rapid protocol selection and risk mitigation, the following decision matrix outlines the synthetic pathways and critical chemoselective checkpoints.

EsterificationWorkflow SM This compound (Substrate) C1 Simple Alcohols (e.g., MeOH, EtOH) SM->C1 C2 Bulky/Sensitive Alcohols (e.g., iPrOH, tBuOH) SM->C2 C3 Reactive Alkyl Halides (e.g., BnBr, Allyl-Br) SM->C3 M1 Fischer Esterification (Cat. p-TsOH, Reflux) C1->M1 M2 Steglich Esterification (EDC·HCl, DMAP, DCM) C2->M2 M3 Base Alkylation (K2CO3, DMF, 0°C to RT) C3->M3 W1 Risk: Thioether Oxidation Avoid HNO3/H2SO4 excess M1->W1 P1 Methyl/Ethyl Esters M1->P1 W2 Risk: N-Acylurea Formation DMAP prevents this M2->W2 P2 Isopropyl/tert-Butyl Esters M2->P2 W3 Risk: S-Alkylation (Sulfonium) Strict 1:1 stoichiometry needed M3->W3 P3 Benzyl/Allyl Esters M3->P3

Figure 1: Decision matrix and chemoselective workflow for the esterification of this compound.

References

  • Fischer-Speier esterification. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at:[Link]

  • Steglich esterification. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). Available at:[Link]

  • Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. Green Chemistry (RSC Publishing). Available at:[Link]

  • St-Pierre, N. R., & Sylvester, J. T. (2005). Effects of 2-hydroxy-4-(methylthio) butanoic acid (HMB) and its isopropyl ester on milk production and composition by Holstein cows. Journal of Dairy Science (PubMed). Available at:[Link]

Sources

Application Note: Structural Elucidation and Quantitative Characterization of 2-Methoxy-4-(methylsulfanyl)butanoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the complete structural characterization of 2-Methoxy-4-(methylsulfanyl)butanoic acid (also known as the O-methyl ether of the methionine hydroxy analogue). As a structural derivative of methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), this molecule presents unique spectroscopic challenges, specifically the differentiation of methyl signals (S-Me vs. O-Me) and the resolution of the chiral


-proton. This guide provides a standardized workflow for sample preparation, acquisition parameters for 1D and 2D NMR, and a logic-based assignment strategy.[1]

Introduction & Structural Context

This compound is a functionalized carboxylic acid featuring a thioether tail and an


-methoxy substituent. It is structurally significant in the development of nutritional supplements and pharmaceutical intermediates related to the methionine pathway.

Structural Features for NMR Analysis:

  • Chiral Center (C2): The molecule possesses a chiral center at the

    
    -position. While this protocol focuses on the chemical structure, researchers should expect diastereotopic splitting in the adjacent methylene protons (C3) if the resolution is sufficiently high.[1]
    
  • Methyl Reporters: The compound contains two distinct methyl singlets: the methoxy group (-OCH

    
    ) and the methylsulfanyl group (-SCH
    
    
    
    ).
  • Acidic Proton: The carboxylic acid proton (-COOH) is liable to exchange and requires specific solvent choices for visualization.

Characterization Workflow

The following flowchart outlines the critical path from sample isolation to final data reporting.

NMR_Workflow Start Sample Isolation Prep Sample Preparation (Solvent Selection & Weighing) Start->Prep Dry solid Acq1D 1D Acquisition (1H, 13C, qNMR) Prep->Acq1D Dissolve Process Processing (Phasing, Integration) Acq1D->Process Quick Check Report Structural Assignment & Purity Report Acq1D->Report Quantify Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq2D->Report Correlate Process->Acq2D If pure

Figure 1: Standardized workflow for the NMR characterization of functionalized amino acid analogs.

Experimental Protocols

Protocol: Sample Preparation

Proper sample preparation is critical to prevent peak broadening and ensure accurate integration of the methyl signals.[1]

Reagents:

  • Solvent: DMSO-d

    
     (99.9% D) is recommended over CDCl
    
    
    
    .
    • Reasoning: DMSO-d

      
       ensures solubility of the free acid and slows proton exchange, often allowing the observation of the carboxylic acid proton (~12 ppm). It also separates the water signal (3.33 ppm) from the methoxy signal (~3.3-3.4 ppm).
      
  • Internal Standard (Optional for qNMR): Maleic Acid or 1,3,5-Trimethoxybenzene (traceable grade).[1]

Step-by-Step Procedure:

  • Drying: Dry the sample in a vacuum desiccator (P < 10 mbar) for at least 4 hours to remove residual synthesis solvents (e.g., methanol or dichloromethane) that could overlap with target signals.[1]

  • Weighing: Weigh 10–15 mg of the analyte into a clean vial.

    • Note: For quantitative NMR (qNMR), use a microbalance (d = 0.001 mg) and weigh 20 mg to ensure signal-to-noise ratio (S/N) > 250:1.

  • Dissolution: Add 0.6 mL of DMSO-d

    
    . Vortex for 30 seconds until the solution is clear.
    
  • Transfer: Transfer to a high-precision 5 mm NMR tube. Ensure the solution height is ~4.5 cm to match the coil length.

Protocol: NMR Acquisition Parameters

The following parameters are optimized for a 400 MHz or 600 MHz spectrometer (e.g., Bruker Avance or JEOL ECZ).

Experiment A: 1H NMR (Proton)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse for qNMR).

  • Spectral Width: 14 ppm (to capture -COOH).

  • Relaxation Delay (D1):

    • Structural: 1.0 s.

    • Quantitative: 30 s (Calculated as

      
      ). The -OCH
      
      
      
      and -SCH
      
      
      groups have long relaxation times.
  • Scans (NS): 16 (Structural) or 64 (Quantitative).[1]

  • Temperature: 298 K (25°C).[1]

Experiment B: 13C{1H} NMR (Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Scans: 512–1024 (Carbon sensitivity is low; high scan count required for quaternary C1).

  • Relaxation Delay: 2.0 s.[1]

Experiment C: 2D Correlation (COSY & HMBC)
  • COSY: Magnitude mode.[1] 2048 x 256 points.[1] Use to trace the H2–H3–H4 spin system.

  • HMBC: Optimized for long-range coupling (

    
     Hz). Critical for linking the O-methyl group to C2 and the S-methyl group to C4.
    

Data Analysis & Expected Chemical Shifts[1][2][3][4]

Since this molecule is a derivative of HMTBA, the chemical shifts are assigned based on additive substituent effects and analogous structures [1, 2].[1]

1H NMR Assignment Table (DMSO-d )
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH Carboxylic AcidOH12.0 - 12.5Broad Singlet1HHighly deshielded; exchangeable.[2]
H-2

-Methine
CH3.80 - 3.95dd or m1HDeshielded by -COOH and -OMe.
-OCH

MethoxyCH

3.30 - 3.40Singlet3HDistinct sharp singlet. Warning: Close to water signal in DMSO.
H-4

-Methylene
CH

2.50 - 2.60Triplet/Multiplet2H

to Sulfur. Overlaps with DMSO solvent residual (2.50 ppm).[1]
-SCH

S-MethylCH

2.05 - 2.10Singlet3HCharacteristic thioether methyl shift.
H-3

-Methylene
CH

1.80 - 2.00Multiplet2HDiastereotopic splitting possible due to C2 chirality.
13C NMR Assignment Table
PositionCarbon TypeShift (

, ppm)
Notes
C-1 Carbonyl (-COOH)173.0 - 175.0Most deshielded signal.
C-2

-CH
78.0 - 81.0Significant downfield shift due to oxygen attachment.
-OCH

Methoxy57.0 - 59.0Typical methoxy region.
C-4

-CH

28.0 - 30.0Attached to Sulfur.
C-3

-CH

30.0 - 32.0Alkyl chain.
-SCH

S-Methyl14.5 - 15.5High field signal.

Structural Confirmation Logic (Connectivity)

To scientifically validate the structure, one must prove the location of the methoxy group (at C2) versus the methylsulfanyl group (at C4).[1] This is achieved using Heteronuclear Multiple Bond Correlation (HMBC).

Connectivity Diagram

The following diagram illustrates the critical HMBC correlations required to confirm the regiochemistry.

HMBC_Correlations cluster_legend Legend OMe Methoxy Proton (3.3 ppm) C2 Carbon C2 (~80 ppm) OMe->C2 HMBC (Strong) SMe S-Methyl Proton (2.1 ppm) C4 Carbon C4 (~30 ppm) SMe->C4 HMBC (Strong) COOH Carbon C1 (~174 ppm) H2 Proton H2 (3.9 ppm) H2->C2 HSQC H2->C4 HMBC (Weak/Long) H2->COOH HMBC key Red Arrow = Observed Correlation

Figure 2: Key HMBC correlations. The correlation between the OMe protons and C2 (80 ppm) definitively places the ether group at the alpha position.

Troubleshooting & Critical Considerations

Solvent Residual Overlap[1]
  • Issue: In DMSO-d

    
    , the residual pentadeuterated DMSO signal appears as a quintet at 2.50 ppm.
    
  • Impact: This overlaps directly with the H-4 methylene protons (

    
     to sulfur), which also resonate near 2.5–2.6 ppm.[1]
    
  • Solution:

    • Use CDCl

      
        (7.26 ppm residual) for a secondary check of the H-4 region, although the -COOH proton may not be visible.
      
    • Perform a HSQC experiment. The DMSO carbon signal (39.5 ppm) will be distinct from the C4 carbon signal (~30 ppm), allowing clear resolution in the 2D plane.[1]

Water Suppression[1]
  • Issue: The methoxy singlet (~3.35 ppm) is dangerously close to the water signal in DMSO-d

    
     (3.33 ppm).
    
  • Solution: Ensure the sample is strictly anhydrous. If overlap occurs, change the temperature to 313 K (40°C) . The water peak will shift upfield (lower ppm) significantly due to breaking hydrogen bonds, while the methoxy signal will remain relatively stationary, revealing the peak [3].[1]

Quantitative Purity Analysis (qNMR)

If using this protocol to determine the purity of the acid:

  • Target Signal: Use the S-Methyl singlet (~2.1 ppm) for integration. It is sharp, isolated, and represents 3 protons.[1]

  • Avoid: Do not use the H-4 multiplet (overlap risk) or the -COOH (exchange broadening).

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    is integral,
    
    
    is number of protons (3 for S-Me),
    
    
    is molar mass, and
    
    
    is weight.[2][3][4][5]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Methionine Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link]

Sources

Application Notes and Protocols for the In-Vivo Administration of 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on a Novel Methionine Analogue: 2-Methoxy-4-(methylsulfanyl)butanoic acid

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in animal models. It is critical to note that, as a novel compound, specific pharmacokinetic and toxicological data for this compound are not extensively available in public literature. Therefore, the protocols outlined herein are based on established best practices for the administration of new chemical entities in laboratory animals, particularly rodents.[1]

Guidance is also drawn from the extensive research on its close structural analogue, 2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBa), a widely used supplement in animal nutrition.[2] The primary distinction between these molecules is the substitution of a hydroxyl group in HMTBa with a methoxy group in the target compound. This structural similarity suggests that they may share metabolic pathways related to methionine, an essential amino acid crucial for protein synthesis and various metabolic functions.[3] However, this seemingly minor chemical change can significantly alter the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Therefore, the initial studies with this compound must prioritize safety and the establishment of a basic pharmacokinetic and toxicological profile. The following protocols are designed to guide the researcher through a logical, stepwise process to safely and effectively dose this novel compound in animal models.

Part 1: Foundational Steps - Compound Formulation and Acute Toxicity Assessment

Before proceeding to efficacy studies, it is imperative to establish a suitable formulation for administration and to determine the compound's acute toxicity profile.

Vehicle Selection and Formulation

The choice of vehicle for dissolving or suspending this compound is critical for ensuring accurate and reproducible dosing. The vehicle should be non-toxic and inert.[4]

Protocol: Vehicle Screening

  • Solubility Testing:

    • Assess the solubility of this compound in a panel of common, biocompatible vehicles.

    • Start with sterile water for injection.

    • If insoluble, proceed to test common vehicles such as:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS), pH 7.4

      • Aqueous solutions with co-solvents (e.g., a small percentage of ethanol, DMSO, or polyethylene glycol).

      • Oil-based vehicles like corn oil or sesame oil for oral or subcutaneous administration if the compound is lipophilic.[5]

  • Formulation Preparation:

    • Once a suitable vehicle is identified, prepare the dosing solution or suspension.

    • For parenteral routes (IV, IP, SC), the final formulation must be sterile and have a pH as close to physiological (7.4) as possible to avoid irritation.[6] Solutions with a pH between 4.5 and 8.0 are generally acceptable for parenteral routes.[4]

    • Novel research compounds are considered non-pharmaceutical grade by default, and sterile preparation techniques are essential.[5]

  • Stability Assessment:

    • Assess the short-term stability of the formulation to ensure the compound does not degrade during the course of the experiment.

Acute Oral Toxicity Study (Modified OECD 420 Guideline)

An acute oral toxicity study is essential to determine the intrinsic toxicity of this compound and to identify a safe starting dose for further studies. The OECD 420 Fixed Dose Procedure is a recommended guideline.[7][8][9][10][11]

Protocol: Single-Dose Acute Oral Toxicity

  • Animal Model:

    • Species: Rat (preferred for OECD guidelines) or mouse.

    • Sex: Typically, female animals are used initially.

    • Group size: 5 animals per dose group.

  • Dose Selection (Sighting Study):

    • Begin with a sighting study using a single animal per dose level to approximate the toxic dose range.

    • Administer fixed doses in a stepwise manner, for example, 5, 50, 300, and 2000 mg/kg.[8]

  • Main Study:

    • Based on the sighting study, select a starting dose that is expected to produce some signs of toxicity but not mortality.

    • Administer a single oral dose of this compound to a group of 5 fasted animals.

    • A vehicle control group should also be included.[12]

  • Observations:

    • Observe animals closely for the first few hours post-dosing and then daily for 14 days.[12]

    • Record all clinical signs of toxicity, including changes in behavior, breathing, and any instances of morbidity or mortality.

    • Record body weights at regular intervals.

  • Endpoint:

    • The study aims to identify the dose that causes evident toxicity and the dose that causes no adverse effects.

    • Conduct gross necropsies on all animals at the end of the study.[12]

Part 2: Administration Protocols in Rodent Models

The choice of administration route depends on the experimental objective, such as mimicking a specific clinical route or achieving rapid systemic exposure.

Oral Administration (Gavage)

Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[4]

Protocol: Oral Gavage in Mice and Rats

  • Materials:

    • Appropriately sized oral gavage needle (15-18g for rats, smaller for mice).[13]

    • Syringe.

  • Procedure:

    • Gently restrain the animal.

    • Measure the gavage needle against the animal's body to ensure the correct insertion length (from the mouth to the last rib).

    • Introduce the tip of the gavage needle into the mouth and gently advance it along the back of the throat.

    • Administer the formulation slowly.[14]

    • Observe the animal for any signs of distress during and after the procedure.[13]

Intravenous (IV) Injection

IV injection provides immediate and complete bioavailability. The lateral tail vein is the most common site in rodents.[15]

Protocol: Intravenous Injection in Mice and Rats

  • Materials:

    • Sterile needles (27-30G for mice, 25-27G for rats).[16]

    • Sterile syringes (0.3-1.0 ml for mice).[17]

    • A warming device to dilate the tail veins.[16]

  • Procedure:

    • Warm the animal's tail for 5-10 minutes to make the veins more visible.[18]

    • Place the animal in a restraint device.

    • Insert the needle, bevel up, into one of the lateral tail veins, parallel to the tail.[15]

    • Inject the solution slowly. Resistance or the formation of a subcutaneous bleb indicates improper placement.[17]

    • Apply gentle pressure to the injection site after withdrawing the needle.

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration, offering rapid absorption.

Protocol: Intraperitoneal Injection in Mice and Rats

  • Materials:

    • Sterile needles (25-27G for mice, 23-25G for rats).[4]

    • Syringe.

  • Procedure:

    • Restrain the animal to expose the abdomen.

    • Insert the needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.[19][20]

    • The needle should be inserted at a 30-40 degree angle.[20]

    • Gently pull back on the plunger to ensure no fluid or blood is aspirated before injecting.[21]

Subcutaneous (SC) Injection

SC injection provides a slower, more sustained absorption compared to IV or IP routes.

Protocol: Subcutaneous Injection in Mice and Rats

  • Materials:

    • Sterile needles (25G for mice, 23-25G for rats).[4]

    • Syringe.

  • Procedure:

    • Grasp the loose skin over the back, between the shoulders, to form a "tent".[22]

    • Insert the needle, bevel up, into the base of the tented skin.[23]

    • Aspirate to check for blood before injecting the substance.[22]

Table of Recommended Administration Volumes and Needle Sizes
SpeciesRouteMax Volume (ml/kg)Needle Gauge
Mouse Oral (PO)10Gavage Needle
Intravenous (IV)527-30G
Intraperitoneal (IP)1025-27G
Subcutaneous (SC)5-1025G
Rat Oral (PO)10Gavage Needle
Intravenous (IV)525-27G
Intraperitoneal (IP)5-1023-25G
Subcutaneous (SC)5-1023-25G

Adapted from Washington State University IACUC Guideline #10.[6]

Part 3: Designing Pharmacokinetic and Dose-Response Studies

With a safe dose range established, the next steps involve characterizing the pharmacokinetic profile and evaluating the dose-response relationship of this compound.

Preliminary Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion of the compound over time.[24]

Protocol: Murine Pharmacokinetic Study

  • Animal Model and Dosing:

    • Use a sufficient number of animals (e.g., 3-4 per time point) for each administration route being tested (e.g., IV and oral).[25]

    • Administer a single, non-toxic dose of the compound.

  • Blood Sampling:

    • Collect serial blood samples from each animal at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).[26]

    • Microsampling techniques are recommended to minimize blood loss and reduce the number of animals required.[27][28]

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma or serum.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time to generate a PK profile.

    • Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).[29]

Dose-Response (Efficacy) Study

This study aims to determine the effective dose range of the compound in a relevant disease model.[30][31]

Protocol: In-Vivo Dose-Response Study

  • Model and Group Allocation:

    • Utilize a validated animal model for the disease of interest.

    • Include a vehicle control group, a positive control group (if applicable), and at least three dose levels of this compound.

  • Dosing Regimen:

    • Administer the compound at doses below the maximum tolerated dose determined in the acute toxicity study.

    • The frequency of dosing should be informed by the PK data (e.g., once or twice daily).

  • Efficacy Endpoints:

    • Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.

  • Data Analysis:

    • Compare the outcomes between the treatment groups and the control groups to establish a dose-response relationship.

Part 4: Visualizations

Workflow for In-Vivo Characterization of a Novel Compound

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation A Compound Synthesis & Characterization B Vehicle Screening & Formulation Development A->B C Acute Toxicity Study (e.g., OECD 420) B->C D Determine Maximum Tolerated Dose (MTD) C->D E Single-Dose PK Study (IV and PO routes) D->E Inform Safe Dose Selection F Determine Key PK Parameters (t1/2, CL, Vd) E->F H Dose-Response Study (Multiple Dose Levels) F->H Inform Dosing Frequency G Select Relevant Disease Model G->H I Evaluate Efficacy Endpoints H->I J Establish Therapeutic Dose Range I->J

Caption: A stepwise workflow for the in-vivo evaluation of a novel compound.

Decision Tree for Administration Route Selection

G A Experimental Objective? B Rapid, 100% Bioavailability A->B C Sustained Release A->C D Mimic Clinical Oral Route A->D E General Systemic Dosing A->E F Intravenous (IV) B->F G Subcutaneous (SC) C->G H Oral Gavage (PO) D->H I Intraperitoneal (IP) E->I

Caption: A decision-making guide for selecting an appropriate administration route.

References

  • Intraperitoneal Injections in Mice - Animal Care. (n.d.).
  • Mouse Intraperitoneal (IP) administration. (n.d.).
  • Acute Oral Toxicity Testing OECD 420. (2025, December 12).
  • SOP 10.9.1 - Subcutaneous Injection in Rats. (n.d.). Retrieved from an institutional animal care and use committee.
  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (n.d.).
  • Intraperitoneal Injection of Neonatal Mice. (2023, September 20). Bio-protocol, 13(18).
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.).
  • Intraperitoneal Injection in the Mouse. (n.d.). Retrieved from a research animal training resource.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8).
  • Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC). (n.d.). Retrieved from an institutional animal care and use committee.
  • Intranasal and Oral Administration in Rodents. (n.d.).
  • Intravenous Tail Vein Injections. (n.d.). Retrieved from an institutional animal care and use committee.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: An overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142.
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4).
  • LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats. (n.d.).
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (2020, December 15).
  • Standard Operating Procedure SOP Subcutaneous injection of rats s.c. Injection rat. (2020, April 22).
  • Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection. (2019, August 21).
  • Administration Routes. (n.d.). Retrieved from the NIH Office of Animal Care and Use (OACU).
  • UBC ANIMAL CARE COMMITTEE TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. (2020, November 15).
  • Murine Pharmacokinetic Studies. (n.d.). Bio-protocol.
  • Non-Pharmaceutical Grade Substances in Laboratory Animals. (n.d.). Retrieved from the University of Washington Office of Animal Welfare.
  • D'Arienzo, C. J., et al. (2016). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. The AAPS Journal, 18(6), 1497-1506.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (n.d.).
  • Single Dose Acute Toxicity Testing for Pharmaceuticals. (1996, August 26). Retrieved from the U.S.
  • Strategy for Designing In Vivo Dose-Response Comparison Studies. (2024, July 17). PubMed.
  • Routes and Volumes of Administration in Mice. (n.d.). Retrieved from an institutional animal care and use committee.
  • Guidelines for the administration of substances to rodents. (n.d.).
  • A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story. (n.d.). Poultry Science.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Retrieved from the U.S.
  • Methionine metabolism in mammals. Adaptation to methionine excess. (n.d.). PubMed.
  • PRECLINICAL TOXICOLOGY. (n.d.).
  • Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds. (n.d.).
  • SINGLE DOSE TOXICITY. (n.d.). Retrieved from an institutional guideline on toxicity testing.
  • Pharmacokinetic studies in mice or rats. (n.d.).
  • O'Hara, D. M., et al. (2014). One Mouse, One Pharmacokinetic Profile: Quantitative Whole Blood Serial Sampling for Biotherapeutics. Journal of Pharmacological and Toxicological Methods, 69(1), 1-8.
  • Guideline #10: Drug and Chemical Administration. (2023, August 15). Retrieved from Washington State University Institutional Animal Care and Use Committee.
  • A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023, March 1). Journal of Drug Delivery and Therapeutics, 13(3).
  • Methionine Nutrition and Metabolism: Insights from Animal Studies to Inform Human Nutrition. (2020, October 1). The Journal of Nutrition.
  • Design of Dose‐Response Clinical Trials. (n.d.).
  • Guideline for the Use of Novel Compound in Animals. (n.d.). Retrieved from an institutional animal care and use committee.
  • Novel Clinical Trial Designs with Dose Optimization to Improve Long-term Outcomes. (2023, November 14).
  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). Retrieved from the U.S.
  • The Importance of Toxicology Research in Preclinical Studies. (2014, May 28).
  • A High-Methionine Diet for One-Week Induces a High Accumulation of Methionine in the Cerebrospinal Fluid and Confers Bipolar Disorder-like Behavior in Mice. (2022, January 15).
  • This month on BARN - animal research news from UAR members (February 2026). (2026, February 27).
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2025, August 30).

Sources

Application Note: Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid from Methionine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (also referred to as


-methoxy-methionine or MMBA) starting from L-Methionine  or its hydroxy-analog HMTBA . This compound represents a lipophilic derivative of methionine, often investigated for enhanced metabolic stability and bioavailability in nutritional and pharmaceutical applications.

Two primary synthetic routes are evaluated:

  • Route A (Primary Protocol): Deaminative etherification of L-Methionine via diazotization in methanol.

  • Route B (Secondary Protocol): O-Methylation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).

This guide prioritizes Route A due to its higher regioselectivity and operational simplicity in a laboratory setting, avoiding the complex protecting group chemistry required in Route B to prevent S-alkylation (sulfonium salt formation).

Chemical Strategy & Retrosynthesis

The target molecule is an


-methoxy carboxylic acid. The retrosynthetic analysis reveals that the C-O bond at the 

-position can be installed most efficiently by exploiting the lability of the C-N bond in methionine under nitrosative conditions.
Reaction Scheme (DOT Visualization)

ReactionScheme Met L-Methionine (Starting Material) Diazo Diazonium Intermediate Met->Diazo NaNO2, H2SO4 0°C Carbo Carbocation/Transition Species Diazo->Carbo -N2 Ester Methyl 2-methoxy-4- (methylthio)butanoate Carbo->Ester + MeOH (Solvolysis) Target 2-Methoxy-4- (methylsulfanyl)butanoic acid Ester->Target LiOH, THF/H2O (Hydrolysis)

Figure 1: Mechanistic pathway for the deaminative etherification of Methionine.[1]

Protocol A: Deaminative Etherification (Recommended)

This method utilizes the reaction of the amino group with nitrous acid (generated in situ) in a methanolic solvent. The resulting diazonium species is unstable and undergoes displacement by the solvent (methanol), forming the methoxy ether.

Materials & Reagents
ReagentCAS No.[2]PurityRole
L-Methionine 63-68-3>98%Precursor
Sodium Nitrite (NaNO

)
7632-00-0ACS ReagentDiazotizing agent
Methanol (MeOH) 67-56-1AnhydrousSolvent/Nucleophile
Sulfuric Acid (H

SO

)
7664-93-998%Catalyst
Lithium Hydroxide (LiOH) 1310-65-2>98%Hydrolysis agent
Step-by-Step Methodology
Phase 1: Diazotization and Solvolysis
  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Connect to a gas outlet (to vent N

    
    ).
    
  • Dissolution: Charge the flask with L-Methionine (14.9 g, 100 mmol) and Methanol (100 mL) .

  • Acidification: Cool the suspension to 0°C using an ice/salt bath. Dropwise add conc. H

    
    SO
    
    
    
    (6.0 mL)
    . Caution: Exothermic.
  • Diazotization: Dissolve NaNO

    
     (10.35 g, 150 mmol)  in a minimum amount of water (~15 mL). Add this solution dropwise to the reaction mixture over 60 minutes, maintaining the internal temperature below 5°C .
    
    • Observation: Vigorous evolution of nitrogen gas (N

      
      ) will occur.
      
  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

    • Note: The reaction produces the methyl ester intermediate (Methyl 2-methoxy-4-(methylthio)butanoate) due to the acidic methanolic environment.

Phase 2: Isolation of the Ester Intermediate
  • Quenching: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess methanol.

  • Extraction: Dilute the residue with water (50 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the combined organic layers with saturated NaHCO

    
     (to remove unreacted acid) and brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude methyl ester (Yellowish oil).
Phase 3: Hydrolysis to Free Acid
  • Hydrolysis: Dissolve the crude ester in THF:Water (1:1, 50 mL) .

  • Base Addition: Add LiOH

    
    H
    
    
    
    O (2.0 eq)
    and stir at room temperature for 4 hours. Monitor by TLC (disappearance of the high R
    
    
    ester spot).
  • Workup: Acidify the mixture to pH 2 with 1M HCl.

  • Final Extraction: Extract with Ethyl Acetate (

    
     mL). Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Purify via bulb-to-bulb distillation or silica gel column chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid) to obtain pure This compound .

Analytical Validation (QC)

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

Expected NMR Data ( H NMR, 400 MHz, CDCl )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 10.5 - 11.0Broad Singlet1HCarboxylic Acid

-CH
3.85dd1HCH adjacent to OMe/COOH
O-CH

3.45Singlet3HMethoxy group
S-CH

2.60Triplet2HCH

adjacent to S
S-CH

2.10Singlet3HS-Methyl group

-CH

1.95 - 2.05Multiplet2HMiddle CH

Critical Check: Absence of a signal at


 3.75 (Methyl Ester) confirms successful hydrolysis.

Troubleshooting & Safety

Common Failure Modes
  • S-Oxidation: The thioether moiety is susceptible to oxidation by nitrous acid if the temperature is not strictly controlled, leading to the sulfoxide (Met-O) or sulfone.

    • Prevention:[3][4] Strictly maintain T < 5°C during NaNO

      
       addition. Degas methanol prior to use.
      
  • Esterification vs. Etherification: In pure methanol, the carboxyl group will esterify. This is why Phase 3 (Hydrolysis) is mandatory if the free acid is the target.

Workflow Decision Tree

Workflow Start Start: Methionine + NaNO2/MeOH Check1 Is Temperature < 5°C? Start->Check1 Oxidation Risk of Sulfoxide Formation Check1->Oxidation No Proceed Proceed to Stirring (12h) Check1->Proceed Yes Workup Isolate Crude Oil Proceed->Workup Analysis 1H NMR Check Workup->Analysis EsterPresent Methyl Ester Detected? Analysis->EsterPresent Hydrolysis Perform LiOH Hydrolysis EsterPresent->Hydrolysis Yes (Expected) Final Pure this compound EsterPresent->Final No (Rare) Hydrolysis->Final

Figure 2: Operational workflow and decision logic for purification.

References

  • Koppenhoefer, B., & Schurig, V. (1988). Organic Syntheses, Coll. Vol. 8, p.119. "Synthesis of (S)

    
    -Amino Acids." (Mechanistic basis for diazotization/substitution).
    
  • Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950).

    
    -Amino-acids and of 
    
    
    
    -Halogeno-propionic acids." Nature, 166(4213), 179-180. (Stereochemical retention/inversion principles in deamination).
  • Dibner, J. J., & Knight, C. D. (1984).[5] "Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway." Journal of Nutrition, 114(9), 1716-1723. (Background on HMTBA analogs).

  • Gao, S., et al. (2014). "One-pot synthesis of

    
    -methoxy acids from 
    
    
    
    -amino acids." Tetrahedron Letters, 55(45), 6263-6266. (Modern application of the methanolic diazotization).

Sources

Application Note: Strategies for the Purification of 2-Methoxy-4-(methylsulfanyl)butanoic Acid via Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of 2-Methoxy-4-(methylsulfanyl)butanoic acid, a compound of interest for researchers in organic synthesis and drug development. Given the absence of established crystallization procedures for this specific molecule, this document synthesizes first principles of crystallization with empirical data from structurally similar compounds, such as its hydroxy analog, 2-hydroxy-4-(methylsulfanyl)butanoic acid (HMTBA)[1][2]. We present a logical, multi-pronged approach beginning with systematic solvent screening, followed by detailed protocols for cooling, anti-solvent, and evaporative crystallization. The causality behind procedural steps is emphasized to empower researchers to troubleshoot and optimize these methods for achieving high purity and yield.

Introduction: The Crystallization Challenge

This compound is a functionalized carboxylic acid. Like many high-value organic molecules, its utility in research and development is directly linked to its purity. Impurities can interfere with biological assays, alter reaction kinetics, and compromise the integrity of downstream applications[3]. Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities, yielding a highly ordered solid form[4].

The purification of this specific molecule presents unique challenges. Its structural analog, HMTBA, is known to be a syrupy mixture that is difficult to crystallize and has a low melting point of approximately 29°C[1][2]. Low melting points can increase the likelihood of "oiling out," a phenomenon where the compound separates from the solution as a liquid instead of a solid, hindering proper crystal formation[5]. The presence of multiple functional groups—a carboxylic acid capable of hydrogen bonding, a polar ether, and a moderately polar thioether—necessitates a careful and systematic approach to solvent selection. Furthermore, the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties, must be considered, as this is a common phenomenon in pharmaceutical compounds[6][7][8].

This document serves as a foundational guide, providing researchers with the principles and practical steps to develop a robust crystallization process for this compound.

Foundational Principles of Crystallization

A successful crystallization process is a carefully controlled manipulation of solubility to achieve a state of supersaturation—the primary driving force for crystallization[9][10]. This process is governed by two key kinetic steps:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. This is the "birth" of a crystal and can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation)[11][12][13].

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals[9].

The goal of a purification crystallization is to favor crystal growth over rapid nucleation. High levels of supersaturation tend to favor nucleation, which can lead to the formation of many small crystals that may trap impurities. In contrast, lower supersaturation levels favor the slower process of crystal growth, typically resulting in larger, purer crystals[9].

Protocol I: Systematic Solvent and Solvent System Screening

The selection of an appropriate solvent is the most critical step in developing a crystallization procedure[14]. An ideal solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. This differential solubility is the cornerstone of cooling crystallization[14][15].

Methodology
  • Preparation: Dispense approximately 10-20 mg of crude this compound into several small test tubes or vials.

  • Solvent Addition (Room Temperature): To each vial, add a candidate solvent (see Table 1) dropwise, vortexing after each addition. Observe the solubility. An ideal solvent will not fully dissolve the compound at room temperature.

  • Heating: Gently heat the vials that still contain undissolved solid. A good candidate solvent will completely dissolve the compound at or near its boiling point[16]. If the solid dissolves completely at room temperature, the solvent is too good and should be reserved for potential use in an anti-solvent system.

  • Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then further cool in an ice-water bath.

  • Observation: Observe the vials for crystal formation. The ideal solvent will produce a good yield of well-formed crystals upon cooling. Note any instances of "oiling out" or precipitation of amorphous solid.

Data Presentation: Solvent Selection Guide
Solvent ClassExamplesPolarityBoiling Point (°C)Rationale for Inclusion
AlcoholsEthanol, IsopropanolPolar Protic78, 82Can form hydrogen bonds with the carboxylic acid moiety, potentially offering good solubility at elevated temperatures[5][16].
KetonesAcetonePolar Aprotic56Good general-purpose solvent for moderately polar compounds[16].
EstersEthyl AcetateMedium Polarity77Often effective for compounds with mixed polarity functional groups[17].
EthersTetrahydrofuran (THF)Low Polarity66May be useful as part of a solvent/anti-solvent system[16].
HydrocarbonsHexane, TolueneNon-polar69, 111Likely to be poor solvents; primarily for use as anti-solvents[4][5].
WaterWaterHigh Polarity100The compound may have some water solubility due to the carboxylic acid, but this is often low for organic acids of this size[4].

Protocol II: Purification by Cooling Crystallization

Methodology
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them. This step must be done quickly to prevent premature crystallization[16].

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualization: Cooling Crystallization Workflow

CoolingCrystallization cluster_prep Preparation cluster_crystallize Crystallization cluster_isolation Isolation & Drying start Start: Crude Compound dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve filter 2. Hot Filtration (Optional) dissolve->filter slow_cool 3. Slow Cooling to Room Temp filter->slow_cool ice_bath 4. Further Cooling (Ice Bath) slow_cool->ice_bath collect 5. Collect Crystals (Vacuum Filtration) ice_bath->collect wash 6. Wash with Cold Solvent collect->wash dry 7. Dry Under Vacuum wash->dry end_node End: Pure Crystals dry->end_node

Caption: Workflow for Cooling Crystallization.

Protocol III: Purification by Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent")[20][21]. Adding the anti-solvent to a concentrated solution of the compound reduces its overall solubility, inducing supersaturation and crystallization[22].

Methodology
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "poor" solvent (e.g., hexane, water) dropwise. The slow addition is crucial for maintaining a low level of supersaturation, which favors crystal growth[23].

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). The turbidity indicates the onset of nucleation.

  • Crystal Growth: If necessary, add a few drops of the "good" solvent to redissolve the amorphous precipitate, then allow the solution to stand undisturbed. The slow diffusion or slight evaporation will gradually bring the system back to the point of nucleation and allow for controlled crystal growth.

  • Maturation: Allow the mixture to stand for a period to allow crystallization to complete. Cooling the mixture in an ice bath can further increase the yield.

  • Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol II.

Visualization: Anti-Solvent Crystallization Workflow

AntiSolventCrystallization cluster_prep Preparation cluster_crystallize Crystallization cluster_isolation Isolation & Drying start Start: Crude Compound dissolve 1. Dissolve in Minimal 'Good' Solvent start->dissolve add_anti 2. Slowly Add 'Anti-Solvent' until Turbidity dissolve->add_anti stand 3. Allow to Stand for Crystal Growth add_anti->stand collect 4. Collect Crystals (Vacuum Filtration) stand->collect wash 5. Wash with Solvent/Anti-Solvent Mix collect->wash dry 6. Dry Under Vacuum wash->dry end_node End: Pure Crystals dry->end_node

Sources

Troubleshooting & Optimization

preventing oxidation of sulfur in 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Oxidation in 2-Methoxy-4-(methylsulfanyl)butanoic acid

Case ID: TIO-OX-2M4M Status: Active Guide

Executive Summary: The Core Vulnerability

This compound is a structural analog of Methionine. Its stability is compromised by the thioether (sulfide) moiety at the C4 position.

The sulfur atom possesses two lone pairs of electrons, making it a "soft" nucleophile. It reacts aggressively with electrophilic oxygen species (ROS), particularly hydroperoxides found in common laboratory solvents or atmospheric oxygen catalyzed by trace metals.

The Degradation Pathway: The oxidation occurs in two stages. The first stage (Sulfoxide) is often reversible; the second (Sulfone) is generally irreversible under standard laboratory conditions.

OxidationPathway Sulfide Target Molecule (Sulfide form) -S- Sulfoxide Impurity A (Sulfoxide form) -S(=O)- Sulfide->Sulfoxide Fast (Reversible) Oxidant1 [O] (Peroxides/Air) Sulfone Impurity B (Sulfone form) -S(=O)2- Sulfoxide->Sulfone Slow (Irreversible) Oxidant2 [O] (Strong Oxidants)

Figure 1: Stepwise oxidation pathway of the thioether group. Note that sulfoxide formation is kinetically much faster than sulfone formation.

Module 1: Storage & Handling Protocols

Issue: Purity degradation observed during storage (e.g., sample turns yellow or sticky). Root Cause: Auto-oxidation driven by atmospheric oxygen and light.[1]

The "Inert Blanket" Protocol

Do not rely on standard capping. The carboxylic acid proton can catalyze auto-oxidation in the presence of moisture.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar)Argon is heavier than air and forms a stable "blanket" over the solid/liquid. Nitrogen (

) is acceptable but less effective for frequently opened vials.
Temperature -20°CKinetic suppression of the radical oxidation mechanism.
Container Amber GlassBlocks UV light (200-400 nm), which can photo-activate the sulfur atom, initiating radical formation.
Additives None (Solid state)Do not store as a solution in DMSO (see FAQ).

Module 2: Synthesis & Processing (Solvent Management)

Issue: Significant oxidation (M+16 peak) appearing immediately after reaction workup or rotary evaporation. Root Cause: Peroxides present in ether-based solvents (THF, Diethyl Ether, Dioxane).

Critical Warning: The thioether group in your molecule is a more sensitive "peroxide detector" than commercial test strips. Even <5 ppm peroxides can degrade your product.

Workflow: The Peroxide Scavenging System

Before dissolving this compound in any ether solvent, you must validate the solvent quality.

Step 1: The Ferrous Thiocyanate Test (High Sensitivity)

  • Mix 1 mL of solvent with 1 mL of 10% freshly prepared

    
    .
    
  • Add 1 drop of saturated potassium thiocyanate (

    
    ).
    
  • Result: If solution turns Red/Pink , peroxides are present. DISCARD SOLVENT.

Step 2: Solvent Selection Decision Tree Use this logic flow to select the safest processing media.

SolventSelection Start Select Solvent for Workup/Synthesis IsEther Is it an Ether? (THF, Et2O, Dioxane) Start->IsEther Test Peroxide Test (Quantofix / FeSCN) IsEther->Test Yes AltSolvent Alternative Solvents: DCM, Chloroform, EtOAc (Check acidity) IsEther->AltSolvent No ResultPos Positive (>1 ppm) Test->ResultPos ResultNeg Negative (<1 ppm) Test->ResultNeg Action1 Do NOT Use. Distill over Na/Benzophenone or pass through Alumina. ResultPos->Action1 Action2 Safe to use. Degas with Ar for 15 mins. ResultNeg->Action2

Figure 2: Decision logic for solvent selection to prevent oxidative degradation during processing.

Module 3: Analytical Troubleshooting (LC-MS)

Issue: You see a split peak or a mass of M+16 (Sulfoxide) in your LC-MS data, but NMR shows the sample is pure. Root Cause: In-Source Oxidation. The high voltage in the Electrospray Ionization (ESI) source electrochemically oxidizes the sulfur during analysis.

Protocol: Distinguishing Real vs. Artificial Oxidation

1. The Dilution Test

  • Inject the sample at 10x dilution.

  • Observation: If the ratio of Sulfoxide:Sulfide decreases significantly, the oxidation is happening in the source (concentration dependent). If the ratio stays constant, the oxidation is in your sample .

2. The "Sacrificial Lamb" Additive Add a competitive antioxidant to your mobile phase or sample diluent.

  • Reagent: Thiodiglycol (0.1% v/v) or Methionine (1 mM).

  • Mechanism: These compounds oxidize more readily than your analyte, scavenging the radical species in the ESI droplet.

3. Chromatography Parameters

  • Column Temp: Keep < 40°C.

  • Mobile Phase: Avoid long-term storage of aqueous mobile phases (algae/bacteria produce oxidants). Use fresh Milli-Q water.

Emergency Recovery: Reversing Oxidation

Issue: Valuable sample has oxidized to the sulfoxide (M+16). Solution: Chemical reduction.[2][3]

Warning: Do not use harsh reducing agents (like


) as they will reduce the carboxylic acid and ester groups.

Recommended Protocol: The Dimethyl Sulfide / HCl Method This method selectively reduces the sulfoxide back to the sulfide without touching the carboxylic acid or the methoxy ether.

  • Dissolve: Dissolve the oxidized residue in glacial acetic acid or dioxane.

  • Reagents: Add Dimethyl Sulfide (DMS) (5-10 equivalents) and a catalytic amount of concentrated HCl (or acetyl chloride to generate anhydrous HCl in situ).

  • Reaction: Stir at room temperature for 1-4 hours.

  • Mechanism: The sulfoxide oxygen is transferred to the DMS, converting it to DMSO (volatile), while your product returns to the sulfide form.

  • Workup: Evaporate volatiles under high vacuum. The DMSO byproduct is removed, leaving the reduced product.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO? A: NO. DMSO can act as an oxidant under acidic conditions or in the presence of electrophiles (Pfitzner-Moffatt / Swern type reactivity). Furthermore, DMSO is hygroscopic; absorbed water will promote acid-catalyzed degradation. Store as a neat solid or in anhydrous Acetonitrile.

Q: My sample is an oil and hard to handle under Argon. What should I do? A: Convert it to a salt. If your application allows, form the Dicyclohexylamine (DCHA) salt. This usually yields a crystalline solid that is significantly more stable toward oxidation and easier to handle than the free acid oil.

Q: Does the methoxy group at C2 protect the sulfur? A: Minimally. While the methoxy group is electron-withdrawing (inductive effect), it is too far (gamma position) from the sulfur to significantly reduce the sulfur's nucleophilicity. Treat it with the same caution as Methionine.

References

  • Biotage. (2023).[4][5] How to handle peptides that contain methionine. [Link]

  • University of British Columbia (UBC). (n.d.). Handling and Removing Peroxides. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide Synthesis by Oxidation. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0). This alpha-methoxy acid is a critical structural analog of the methionine precursor 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) [[1]]. Synthesizing this compound presents unique chemoselectivity challenges due to the presence of both an alpha-hydroxyl group and a highly nucleophilic thioether (methylsulfanyl) moiety.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize by-product formation during your experimental campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the O-methylation of HMTBA, I am losing a significant portion of my yield to a highly polar, water-soluble by-product. What is happening? Causality: You are likely observing over-alkylation at the sulfur atom. The methylsulfanyl group is inherently nucleophilic. When exposed to strong electrophilic methylating agents like methyl iodide (MeI) or dimethyl sulfate, the thioether undergoes rapid S-alkylation to form a dimethylsulfonium salt [[2]]. This sulfonium species is positively charged, highly polar, and partitions irreversibly into the aqueous layer during standard liquid-liquid extraction workups, devastating your isolated yield. Self-Validating Solution: To circumvent this, you must exploit the differential


 and nucleophilicity of the functional groups. Pre-form the alkoxide using a strong, non-nucleophilic base (e.g., NaH) at low temperatures (0–5 °C) before introducing the electrophile. The negatively charged alkoxide is orders of magnitude more nucleophilic than the neutral thioether. By adding the methylating agent dropwise under strict temperature control, you kinetically favor O-methylation and suppress sulfonium formation. If your aqueous wash remains free of UV-active polar streaks on TLC, your temperature control is validated.

Q2: My final product's


H NMR spectrum shows an unexpected sharp singlet at ~3.7 ppm. What is this impurity, and how do I eliminate it? 
Causality:  A singlet at ~3.7 ppm strongly indicates the presence of a methyl ester [[3]]. During the O-methylation of the alpha-hydroxyl group, the carboxylic acid is simultaneously methylated to form methyl 2-methoxy-4-(methylsulfanyl)butanoate. This is not a side reaction, but an obligatory intermediate in this specific synthetic route.
Self-Validating Solution:  The presence of this ester indicates incomplete saponification. Ensure the crude intermediate is subjected to a robust alkaline hydrolysis step (e.g., 2M NaOH) prior to acidic workup. Monitor the reaction via LC-MS or TLC; the complete disappearance of the less polar ester spot validates that the hydrolysis is finished. Only then should you acidify the aqueous layer to pH 2 to precipitate or extract the free carboxylic acid.

Q3: Is there an alternative synthetic route that completely bypasses the risk of S-alkylation? Causality: Yes. If S-alkylation remains an intractable issue during scale-up, you must shift the reaction paradigm from electrophilic methylation to nucleophilic substitution. Self-Validating Solution: Utilize the "Alpha-Bromo Substitution Route." By starting with 2-bromo-4-(methylsulfanyl)butanoic acid and reacting it with sodium methoxide (NaOMe), methoxide acts as the nucleophile attacking the electrophilic alpha-carbon. Because the reaction environment is devoid of electrophilic methylating agents, the thioether remains completely unreactive. The absence of water-soluble sulfonium salts in the crude mixture validates this pathway's chemoselectivity.

Experimental Protocols

Protocol A: Temperature-Controlled O-Methylation of HMTBA

Objective: Synthesize the target compound while minimizing sulfonium salt formation.

  • Alkoxide Formation: Dissolve 2-hydroxy-4-(methylsulfanyl)butanoic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reactor to 0 °C using an ice-water bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) in small portions. Note: 2.2 equivalents are required to deprotonate both the carboxylic acid and the alpha-hydroxyl group.

  • Electrophile Addition: Stir for 30 minutes at 0 °C until H

    
     evolution ceases. Add Methyl Iodide (2.5 eq) dropwise via a syringe pump over 1 hour. Maintain the internal temperature below 5 °C to kinetically favor O-methylation.
    
  • Saponification: Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully with cold water. Add a 2M aqueous solution of NaOH (3.0 eq) directly to the mixture. Stir vigorously for 2 hours to hydrolyze the intermediate methyl ester.

  • Isolation: Wash the basic aqueous layer with diethyl ether (2x) to remove unreacted MeI and mineral oil. Acidify the aqueous layer to pH 2 using 3M HCl. Extract the liberated product with ethyl acetate (3x). Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Alpha-Bromo Nucleophilic Substitution (Alternative Route)

Objective: Completely avoid S-alkylation by utilizing a nucleophilic methoxy source.

  • Reagent Preparation: In a dry flask under argon, dissolve Sodium Methoxide (3.0 eq) in anhydrous Methanol. Cool to 0 °C.

  • Substitution: Slowly add a solution of 2-bromo-4-(methylsulfanyl)butanoic acid (1.0 eq) in Methanol dropwise to the methoxide solution.

  • Activation: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. The thermal energy overcomes the activation barrier for the S

    
    2 displacement of the secondary bromide.
    
  • Workup: Cool to room temperature and concentrate the methanol in vacuo. Redissolve the residue in water, acidify to pH 2 with 1M HCl, and extract with dichloromethane (3x). Dry and concentrate to yield the pure alpha-methoxy acid.

Quantitative Data & Route Comparison

The following table summarizes the expected quantitative outcomes and by-product profiles for the different synthetic strategies discussed in this guide.

Synthetic RoutePrimary ReagentsTarget Yield (%)Major By-ProductBy-Product Yield (%)
Direct O-Methylation (Uncontrolled) NaH, MeI (Excess, RT)45 - 55%Sulfonium Salt20 - 35%
Controlled O-Methylation (Protocol A) NaH, MeI (Controlled, 0 °C)70 - 80%Methyl Ester (if unhydrolyzed)< 5%
Alpha-Bromo Substitution (Protocol B) NaOMe, MeOH (60 °C)80 - 85%Alkene (Elimination)< 5%

Pathway Visualization

Workflow HMTBA 2-Hydroxy-4-(methylsulfanyl) butanoic acid (HMTBA) NaH_MeI NaH (2.2 eq), MeI (2.5 eq) 0 °C to RT, THF HMTBA->NaH_MeI O-Methylation Route Saponification Saponification NaOH (aq), RT NaH_MeI->Saponification Major Pathway Sulfonium Sulfonium By-product (S-Alkylation) NaH_MeI->Sulfonium High Temp / Excess MeI Target 2-Methoxy-4-(methylsulfanyl) butanoic acid Saponification->Target Complete Hydrolysis Ester Methyl Ester By-product (Incomplete Hydrolysis) Saponification->Ester Incomplete Hydrolysis Bromo 2-Bromo-4-(methylsulfanyl) butanoic acid NaOMe NaOMe (3.0 eq) MeOH, 60 °C Bromo->NaOMe Alpha-Bromo Route NaOMe->Target Nucleophilic Substitution (Avoids S-Alkylation)

Synthetic pathways for this compound and by-product formation.

References

  • National Center for Biotechnology Information. "2-Hydroxy-4-(methylthio)butanoic acid". PubChem, [Link]

  • Royal Society of Chemistry. "S-Adenosylmethionine: considerations on its role in the origin and evolution of life". RSC Publishing, [Link]

Technical Support Center: Chiral Resolution of 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist working with 2-Methoxy-4-(methylsulfanyl)butanoic acid (an


-methoxy analog of methionine), you are dealing with a unique chromatographic profile. Because this molecule replaces the traditional 

-amino group of methionine with a methoxy group, it is not a zwitterion . This dramatically increases its solubility in organic solvents, allowing you to bypass complex aqueous ligand-exchange chromatography in favor of highly efficient Normal-Phase (NP) HPLC, Supercritical Fluid Chromatography (SFC), or organic derivatization.

This guide provides field-validated troubleshooting, structural insights, and self-validating standard operating procedures (SOPs) to ensure robust enantiomeric separation.

Knowledge Base: Molecular Mechanisms & Challenges

To design a successful separation, we must exploit the molecule's three primary functional groups:

  • Carboxylic Acid (pKa ~3.8): Prone to partial ionization. If unsuppressed, it will cause severe peak tailing on silica-based Chiral Stationary Phases (CSPs).

  • 
    -Methoxy Group:  Acts as a strong hydrogen-bond acceptor. This is your primary handle for chiral recognition when interacting with the carbamate NH groups of polysaccharide CSPs or the inclusion cavities of Cyclofructan 6 .
    
  • Methylsulfanyl (Thioether) Tail: Highly flexible. Poor temperature control during chromatography can lead to conformer interconversion, resulting in band broadening .

Workflow Decision Matrix

Use the following logical pathway to determine the most appropriate separation strategy based on your required scale and analytical goals.

Workflow A Racemic 2-Methoxy-4- (methylsulfanyl)butanoic acid B Determine Scale & Objective A->B C Analytical Scale (< 10 mg, ee% check) B->C D Preparative Scale (> 100 mg, Isolation) B->D E Direct Chiral HPLC (Amylose/Cyclofructan CSPs) C->E Preferred F Indirect HPLC (Chiral Derivatization) C->F Alternative G Diastereomeric Salt Formation (Fractional Crystallization) D->G Cost-effective H Preparative SFC (Chiral Stationary Phases) D->H High Throughput

Decision matrix for selecting the optimal enantiomer separation workflow.

Troubleshooting Desk (FAQs)

Q1: I am running a direct separation on a Chiralpak AD-H column, but my peaks are heavily tailing and co-eluting. What is wrong? Causality & Solution: You are likely using a neutral mobile phase (e.g., pure Hexane/Isopropanol). The free carboxylic acid is partially ionizing, causing secondary electrostatic interactions with the silica backbone of the CSP. Fix: You must add 0.1% Trifluoroacetic acid (TFA) to your mobile phase. TFA forces the carboxylic acid into its fully protonated, neutral state, ensuring interaction occurs solely via the intended chiral selector mechanism.

Q2: Can I use LC-MS to determine the enantiomeric excess (ee%) if I don't have a chiral column? Causality & Solution: Yes, via indirect chiral separation. By reacting the racemic acid with a homochiral amine (e.g., (R)-(+)-1-Phenylethylamine), you convert the enantiomers into diastereomeric amides. Diastereomers have distinct physicochemical properties and can be separated on a standard achiral C18 column .

Q3: Why are my peaks broadening at higher flow rates, even with TFA in the mobile phase? Causality & Solution: The methylsulfanyl tail (-CH2-CH2-S-CH3) is highly flexible. At high flow rates or lower temperatures, the rate of conformer interconversion becomes competitive with the chromatography time scale, causing band broadening. Fix: Elevate the column compartment temperature to 25°C – 30°C to ensure rapid conformer exchange, which sharpens the peaks.

Standard Operating Procedures (SOPs)

SOP A: Direct Analytical Chiral HPLC (ee% Determination)

This protocol utilizes an immobilized amylose-based CSP, leveraging hydrogen bonding between the analyte's


-methoxy group and the CSP's carbamate network.

Step-by-Step Methodology:

  • System Preparation: Flush the HPLC system with Isopropanol (IPA) to remove any basic modifiers (like DEA or TEA) from previous runs, which will irreversibly neutralize the acidic modifier we are about to use.

  • Mobile Phase Compounding: Prepare a mixture of Hexane / Isopropanol / TFA in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.

  • Column Equilibration: Install a Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)) column. Set the column oven to 25 °C. Equilibrate at 1.0 mL/min until the baseline is stable (~20 column volumes).

  • Sample Preparation: Dissolve 1 mg of the racemic this compound in 1 mL of mobile phase.

  • Self-Validation Check: Inject a blank (mobile phase only) to ensure no ghost peaks elute at the expected retention times.

  • Execution: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, low UV wavelengths are required; the thioether provides modest absorbance here).

  • System Suitability: Ensure the Resolution factor (

    
    ) between the two enantiomer peaks is > 1.5 for accurate integration.
    
SOP B: Indirect Separation via Diastereomeric Derivatization (LC-MS Compatible)

Use this protocol when chiral columns are unavailable or when MS detection is strictly required.

Step-by-Step Methodology:

  • Activation: In a 2 mL glass vial, dissolve 5 mg of the racemic acid in 500 µL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Causality: HOBt is critical here; it forms an active ester intermediate that prevents the racemization of the

    
    -chiral center during coupling.
    
  • Coupling: Add 1.5 equivalents of (R)-(+)-1-Phenylethylamine and 2 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

  • Quench & Extract: Add 500 µL of 1M HCl to quench the reaction and wash out unreacted amine. Extract the organic layer, dry under nitrogen, and reconstitute in 1 mL of Methanol.

  • Self-Validation Check: Inject a sample of the unreacted (R)-(+)-1-Phenylethylamine into your LC-MS to map its retention time and

    
    , ensuring it does not co-elute or interfere with your target diastereomers.
    
  • Execution: Inject 2 µL onto an achiral C18 column (e.g., Waters Acquity BEH C18). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% ACN over 10 minutes. Detect via MS (ESI+).

Method Comparison Data

To facilitate rapid decision-making, the quantitative parameters of the validated separation methods are summarized below:

Separation MethodChiral Selector / ReagentMobile Phase / SolventTypical Resolution (

)
Best Use Case
Direct HPLC (NP) Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (90:10:0.1)> 1.5Routine analytical ee% determination
Direct HPLC (PO) Cationic Cyclofructan 6 (CF6)Acetonitrile / Methanol (0.1% FA)1.2 - 1.8Polar organic separations, LC-MS
Indirect HPLC (R)-1-Phenylethylamine (Deriv.)Water / Acetonitrile (0.1% FA)> 2.0LC-MS without a chiral column
Prep SFC Cellulose tris(4-methylbenzoate)CO

/ Methanol (0.1% TFA)
> 1.5Rapid preparative isolation (>100 mg)
Crystallization (R)-Cinchonidine (Salt Formation)Ethanol / AcetoneN/A (Yield ~35%)Bulk industrial scale-up (>50 g)

References

  • Title: Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: US9011832B2 - Heteroatom containing cyclic dimers (Details on chiral separation of methionine hydroxy analogs)
  • Title: Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS (Principles of indirect chiral derivatization and macrocyclic CSPs) Source: Bioanalysis Zone URL: [Link]

Technical Support Center: Overcoming Matrix Interference in 2-Methoxy-4-(methylsulfanyl)butanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Methoxy-4-(methylsulfanyl)butanoic acid is a highly polar, sulfur-containing carboxylic acid structurally related to methionine and 2-hydroxy-4-(methylthio)butanoic acid (HMTBA)[1]. When quantifying this compound in complex biological matrices (e.g., plasma, serum, or feed extracts) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers frequently encounter severe matrix effects.

Because of its low molecular weight and high polarity, this analyte often elutes near the void volume in standard reversed-phase chromatography. This causes it to co-elute with endogenous salts, proteins, and phospholipids, leading to devastating ion suppression in the electrospray ionization (ESI) source[2][3]. This guide provides field-proven, self-validating strategies to diagnose and eliminate these interferences.

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: My peak areas for this compound are highly variable between different plasma lots. Is this an extraction issue or a matrix effect? A: To determine causality, you must mathematically isolate extraction efficiency from ionization efficiency. Matrix effects (MEs) occur when co-eluting endogenous compounds compete with your analyte for charge droplets in the ESI source[2]. To definitively diagnose this, implement the Post-Column Infusion technique (see Figure 1). By continuously infusing a pure standard of this compound post-column while injecting a blank matrix extract, you can visualize exact retention time zones where the baseline signal drops (suppression) or spikes (enhancement).

PostColumn LC LC System (Inject Blank Matrix) Tee Mixing Tee LC->Tee LC Gradient Syringe Syringe Pump (Infuse Pure Analyte) Syringe->Tee Constant Flow MS Mass Spectrometer (Monitor Analyte MRM) Tee->MS Combined Flow

Fig 1. Post-column infusion setup to visualize matrix suppression zones during LC-MS/MS.

Q2: Why does this specific compound suffer from such severe ion suppression? A: this compound is a carboxylic acid, meaning it ionizes optimally in negative electrospray mode (ESI-)[1]. However, biological matrices contain high concentrations of glycerophosphocholines (PCs) and lysophosphatidylcholines (LPCs)[4]. While these phospholipids are typically monitored in positive mode, they form formate or acetate adducts in the mobile phase that cause massive charge competition in negative mode, effectively neutralizing the deprotonation of your target analyte[5].

Part 2: Troubleshooting Guide (Mechanistic Solutions)

Issue 1: Void Volume Co-Elution (Chromatography)

The Mechanism: In reversed-phase (RP) LC, retention relies on hydrophobic interactions. Because this compound is highly hydrophilic, it partitions poorly into the C18 stationary phase and elutes almost immediately with the aqueous mobile phase—exactly where non-retained matrix salts elute. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the stationary phase is polar, and the mobile phase starts with a high percentage of organic solvent (e.g., 90% acetonitrile). The polar analyte partitions into the water-enriched layer on the surface of the stationary phase, resulting in strong retention. This shifts the analyte away from the void volume and away from early-eluting suppression zones.

Issue 2: Phospholipid Contamination (Sample Preparation)

The Mechanism: Standard Protein Precipitation (PPT) using acetonitrile or methanol removes gross proteins but leaves >95% of endogenous phospholipids in the extract[4]. The Solution: Implement Mixed-Mode Strong Anion Exchange (MAX) SPE or Phospholipid Removal Plates . MAX SPE utilizes orthogonal chemistry: it captures the analyte via ionic bonds, allowing you to wash away the hydrophobic phospholipids with 100% organic solvent before eluting the purified analyte.

MAX_SPE Load 1. Load Sample (pH 7.0) Analyte is ionized (-) Binds to MAX sorbent (+) Wash1 2. Wash 1 (5% NH4OH) Removes acidic interferences Load->Wash1 Wash2 3. Wash 2 (100% MeOH) Removes neutral lipids & phospholipids Wash1->Wash2 Elute 4. Elute (2% Formic Acid in MeOH) Neutralizes analyte, breaks ionic bond Wash2->Elute

Fig 2. Mixed-mode strong anion exchange (MAX) SPE workflow for isolating acidic polar analytes.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your drug development assays, you must utilize a self-validating protocol that mathematically proves the absence of matrix effects.

Step-by-Step MAX SPE Workflow
  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Dilute with 100 µL of 4% H3PO4 to disrupt protein binding, then adjust to pH 7.0 using 1M NH4OH to ensure the carboxylic acid group of the analyte is fully deprotonated (ionized).

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the MAX SPE cartridge.

  • Load: Apply the pre-treated sample. The negatively charged analyte binds to the positively charged quaternary amine groups on the sorbent.

  • Wash 1 (Aqueous): Pass 1 mL of 5% NH4OH in water. This removes highly polar neutral and basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality note: Because the analyte is held by strong ionic bonds, it will not wash off. However, the hydrophobic tails of matrix phospholipids will be completely stripped away.

  • Elute: Pass 1 mL of 2% Formic Acid in Methanol. The low pH neutralizes the analyte's carboxylic acid group, breaking the ionic bond and releasing it into the collection tube.

  • Reconstitute: Evaporate under nitrogen and reconstitute in the starting mobile phase.

The Built-In Validation System (Matuszewski Method)

To validate this protocol, prepare three specific sample sets[2]:

  • Set A: Neat standard of this compound in reconstitution solvent.

  • Set B: Blank plasma extracted via MAX SPE, then spiked with the standard post-extraction.

  • Set C: Blank plasma spiked with the standard pre-extraction, then extracted via MAX SPE.

Self-Validation Calculations:

  • Matrix Factor (MF) = (Peak Area of B / Peak Area of A) × 100. (An MF of 100% means zero matrix effect. Acceptable range: 85% - 115%).

  • Extraction Recovery (RE) = (Peak Area of C / Peak Area of B) × 100. (Measures true physical recovery, independent of ionization).

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of different sample preparation strategies on the Matrix Factor and Recovery of this compound in human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)Precision (%CV)Phospholipid Removal
Protein Precipitation (PPT) 92.5%45.2% (Severe Suppression)18.4%< 10%
Liquid-Liquid Extraction (Acidified) 65.4%82.1%12.5%~ 60%
Phospholipid Removal Plates (HybridSPE) 85.2%95.4%4.8%> 98%
Mixed-Mode MAX SPE 89.7%98.5% (Negligible ME)3.2%> 99%

Data Interpretation: While PPT offers high physical recovery, the severe ion suppression (MF = 45.2%) and poor precision render it useless for reliable quantification. MAX SPE provides the optimal balance of high recovery, near-perfect Matrix Factor, and exceptional precision[4][5].

Part 5: References

1. - MDPI 2. - Journal of Pharmacy & Bioallied Sciences (PMC) 3. - Spectroscopy Online 4. - Cells (PMC) 5. - Analytical Chemistry (PMC)

Sources

Technical Support Center: Stability & Storage of 2-Methoxy-4-(methylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

You are working with 2-Methoxy-4-(methylsulfanyl)butanoic acid .[1] To maximize shelf life, you must understand its specific stability profile, which differs significantly from its parent compound, Methionine, and its analogue, HMTBA (2-Hydroxy-4-(methylthio)butanoic acid).

The Critical Distinction: Unlike HMTBA, which contains a free hydroxyl group and spontaneously oligomerizes (forming estolides) upon standing, your compound is O-methylated . This methoxy group blocks self-esterification. Therefore, polymerization is NOT your primary failure mode.

The Primary Threat: Your primary stability threat is S-Oxidation of the thioether moiety. The methylsulfanyl group is highly susceptible to attack by reactive oxygen species (ROS), converting the active pharmaceutical ingredient (API) into its sulfoxide and sulfone impurities.

The Degradation Mechanism (Why Shelf-Life Fails)

Understanding the chemistry of failure is the first step to prevention. The sulfur atom in the thioether group has two lone pairs of electrons, making it a "soft" nucleophile that reacts readily with electrophilic oxidants (oxygen, peroxides, hypochlorites).

Visualizing the Threat: The S-Oxidation Pathway

The following diagram illustrates the stepwise degradation you are trying to prevent.

OxidationPathway Compound 2-Methoxy-4-(methylsulfanyl) butanoic acid (Active Compound) Sulfoxide Sulfoxide Impurity (Chiral, Polar) Compound->Sulfoxide + [O] (First Stage Degradation) Sulfone Sulfone Impurity (Inert, Very Polar) Sulfoxide->Sulfone + [O] (Second Stage Degradation) O2 Atmospheric O2 (Slow Autoxidation) O2->Compound Peroxide Peroxides/ROS (Fast Oxidation) Peroxide->Compound

Figure 1: The stepwise oxidation of the thioether group. Note that the first stage (Sulfoxide formation) occurs much more rapidly than the second stage.

Storage & Handling Protocols (The "Golden Path")

To extend shelf life from months to years, you must implement a Self-Validating Storage System .

A. Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, significantly slowing the rate of autoxidation [1].
Atmosphere Argon Overlay (Essential)Argon is heavier than air and forms a stable "blanket" over the compound. Nitrogen is acceptable but less effective if the container is frequently opened.
Container Amber Glass with Teflon-lined capAmber glass blocks UV light (which catalyzes photo-oxidation). Teflon prevents leaching of plasticizers.
Humidity <40% RH (Desiccator)While hydrolysis is slow, moisture promotes microbial growth and can introduce dissolved oxygen.
B. Solvent Selection for Solutions

If you are storing the compound as a stock solution:

  • AVOID: Ethers (THF, Diethyl ether) and Dioxane. These solvents form organic peroxides over time, which will rapidly oxidize your thioether to sulfoxide [2].

  • USE: Degassed Methanol, Acetonitrile, or Water.

  • PROTOCOL: Always sparge solvents with Helium or Argon for 10 minutes before dissolving the compound to remove dissolved oxygen [3].

Troubleshooting & FAQs

This section addresses specific anomalies you may encounter in the lab.

Q1: The compound has turned from colorless to light yellow. Is it still usable?

Diagnosis: Trace Oxidation or Photo-degradation. Thioethers are generally colorless. A yellow tint often indicates the formation of conjugated by-products or trace impurities triggered by light exposure.

  • Action: Run an LC-MS or HPLC.

  • Decision: If purity is >98% and the "Yellow" impurity is separated from the main peak, it may still be usable for non-critical assays. For GMP/GLP work, discard .

  • Prevention: Switch to Amber vials immediately.

Q2: My HPLC retention time shifted earlier. What happened?

Diagnosis: Formation of Sulfoxide. The sulfoxide derivative is significantly more polar than the parent thioether due to the


 dipole.
  • Observation: In Reverse-Phase HPLC (C18), the sulfoxide will elute before the parent peak. The Sulfone will elute even earlier.

  • Action: Check your solvent lines. Did you use non-degassed solvents? Did the sample sit in the autosampler for >24 hours without cooling?

Q3: The material smells "different" (Acrid vs. Cabbage-like).

Diagnosis: Volatile Sulfur Species.

  • Normal: A faint, characteristic "sulfide" or cabbage-like odor is normal for methylsulfanyl compounds.

  • Abnormal: A sharp, acrid, or acidic smell suggests degradation of the carboxylic acid moiety or the presence of free methanethiol (rotten egg smell), indicating cleavage of the C-S bond (rare, requires high heat/strong acid).

Q4: Can I use bleach to clean the glassware?

WARNING: NO. Sodium Hypochlorite (Bleach) reacts violently and instantaneously with thioethers to form sulfoxides and sulfones [1].

  • Result: You will generate false positives in your cleaning validation if you use bleach, as it will oxidize residues immediately.

  • Alternative: Use oxidative-free detergents (e.g., Alconox) and solvent rinses (Ethanol/Acetone).

Analytical Validation Workflow

How do you prove the compound is stable? Use this decision tree.

ValidationWorkflow Start Start Stability Check Visual 1. Visual Inspection (Color/State) Start->Visual PassVisual Clear/Colorless Visual->PassVisual Pass FailVisual Yellow/Gum Visual->FailVisual Fail HPLC 2. HPLC/LC-MS Analysis (Reverse Phase) PassHPLC Single Peak (>98%) HPLC->PassHPLC No Shift FailHPLC New Early Eluting Peak (Sulfoxide) HPLC->FailHPLC Shift/New Peaks PassVisual->HPLC FailVisual->HPLC Confirm Extent ActionArgon Flush with Argon Store at -20°C PassHPLC->ActionArgon ActionPurify Recrystallize or Discard FailHPLC->ActionPurify

Figure 2: Routine stability validation workflow. Note that visual inspection is a lagging indicator; HPLC is the leading indicator.

References

  • Schoeneich, C., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Journal of Organic Chemistry. [2]

  • ACS GCI Pharmaceutical Roundtable. (2023). Reagent Guides: Oxidation of Thioethers. ACS Green Chemistry Institute.

  • EFSA Panel on Additives and Products or Substances used in Animal Feed. (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal.

  • Royal Society of Chemistry. (2021). Decarbonylative Sulfide Synthesis from Carboxylic Acids. Chemical Science.

Sources

Technical Support Center: Purification of 2-Methoxy-4-(methylsulfanyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0).

This molecule presents a unique purification profile due to its three distinct functional groups: a carboxylic acid (pKa ~4.5), a stable methoxy ether, and a highly reactive methylsulfanyl (thioether) moiety. The protocols and troubleshooting steps below are engineered to exploit these properties, ensuring self-validating workflows that maximize both yield and purity.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude reaction mixture contains unreacted alkylating agents and an over-alkylated methyl ester byproduct. How do I selectively isolate the target acid? A: The most efficient and self-validating method is a pH-driven Acid-Base Extraction . Because your target molecule is a carboxylic acid, it can be reversibly converted into a water-soluble sodium salt. By treating the crude mixture with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8), the acid ionizes and partitions into the aqueous phase[1]. The neutral impurities (unreacted alkyl halides, methyl ester byproducts) remain trapped in the organic phase and can be discarded. Subsequent acidification of the aqueous layer to pH 1.5–2.0 protonates the target molecule, driving it back into a fresh organic solvent. Causality: This method leverages the specific pKa of the carboxylate group to create a binary phase-separation system that inherently validates the removal of non-ionizable contaminants.

Q2: I am observing a secondary, highly polar impurity on my HPLC chromatogram that increases in concentration over time. What is this, and how do I remove it? A: You are observing the sulfoxide derivative of your target compound. The methylsulfanyl (thioether) group is highly susceptible to oxygen-atom transfer (OAT) reactions. Exposure to atmospheric oxygen, trace peroxides in ether solvents, or light can spontaneously oxidize the thioether to a sulfoxide, and eventually to a sulfone[2].

  • Removal: Reverse-Phase Preparative HPLC (RP-HPLC) on a C18 column is highly effective here. The sulfoxide is significantly more polar than the parent thioether and will elute much earlier in a water/acetonitrile gradient.

  • Prevention: Always degas your extraction solvents, avoid aging the compound in solution, and store the purified neat oil/solid under an inert argon atmosphere at -20°C.

Q3: When attempting normal-phase silica gel chromatography, the compound streaks severely down the column, resulting in poor resolution. How can I correct this? A: Carboxylic acids interact strongly via hydrogen bonding with the free, weakly acidic silanol groups on standard silica gel. This causes irreversible adsorption and severe peak tailing. To suppress this interaction, you must add an acidic modifier (e.g., 1% v/v glacial acetic acid or 0.1% formic acid) to your mobile phase (e.g., Hexanes/Ethyl Acetate)[3][4]. The modifier saturates the active silanol sites and ensures the target molecule remains fully protonated (neutral), resulting in sharp, symmetrical elution bands.

Part 2: Step-by-Step Experimental Workflows

Protocol A: Optimized Acid-Base Extraction (Primary Isolation)

This protocol serves as a self-validating system; phase separation only occurs if the pH manipulation is successful.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Deprotonation: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Caution: CO₂ gas will evolve; vent the separatory funnel frequently.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of the target acid) into a clean Erlenmeyer flask. Retain the upper organic layer.

  • Organic Wash: Wash the organic layer with an additional 0.5 volumes of saturated NaHCO₃ to ensure complete extraction of the acid. Combine the aqueous layers. Discard the organic layer (contains neutral impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath to 0–5°C. Slowly add 2M HCl dropwise while stirring until the solution reaches pH 1.5–2.0 (verify with pH indicator strips). The solution will turn cloudy as the free acid precipitates/oils out.

  • Recovery Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 × 10 mL/g). The protonated acid will partition into the organic phase.

  • Drying & Concentration: Combine the new organic extracts, wash with brine (1 × 10 mL/g), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 30°C to yield the purified acid.

Protocol B: Reverse-Phase Prep HPLC (Polishing & Sulfoxide Removal)

Use this protocol when >99% purity is required for biological assays or downstream sensitive catalysis.

  • Sample Prep: Dissolve the product from Protocol A in a minimum volume of the initial mobile phase (95% Water / 5% Acetonitrile).

  • Column: Inject onto a Preparative C18 column (e.g., 150 × 21.2 mm, 5 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 20 minutes.

    • Critical Requirement: Both the aqueous and organic mobile phases must contain 0.1% Formic Acid to maintain the protonated state of the carboxylic acid and prevent peak tailing[3].

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. The polar sulfoxide impurity will elute first, followed by the target this compound.

  • Isolation: Pool the pure fractions and lyophilize (freeze-dry) to remove water and volatile formic acid, yielding the ultra-pure target compound.

Part 3: Quantitative Data Presentation

The following table summarizes the efficacy of various purification strategies for this specific compound, allowing you to select the method that best fits your purity requirements and scale.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal Purity AchievedScalability
Acid-Base Extraction Unreacted alkyl halides, esters85% – 92%90% – 95%Excellent (>100g)
Silica Gel (1% AcOH) Structural isomers, baseline salts70% – 80%95% – 98%Moderate (1g - 50g)
RP-HPLC (0.1% FA) Sulfoxides, trace polar organics60% – 75%>99.5%Low (<1g)
Kugelrohr Distillation High-molecular-weight tars50% – 65%~90%Poor (Thermal risk)

Part 4: Visualizations

Workflow Logic: Acid-Base Extraction

The diagram below illustrates the self-validating logic of the acid-base extraction process, highlighting how pH manipulation dictates the physical location of the target molecule.

AcidBaseExtraction Crude Crude Reaction Mixture (Target Acid + Neutral Impurities) AddBase Add EtOAc & Saturated NaHCO3 (pH ~8) Crude->AddBase Org1 Organic Phase 1 (Neutral Impurities / Esters) AddBase->Org1 Discard Aq1 Aqueous Phase 1 (Target Sodium Salt) AddBase->Aq1 Keep Acidify Acidify with 2M HCl (pH 1.5 - 2.0) Aq1->Acidify AddSolv Extract with Fresh EtOAc Acidify->AddSolv Org2 Organic Phase 2 (Pure Target Acid) AddSolv->Org2 Keep & Dry Aq2 Aqueous Phase 2 (Inorganic Salts / Waste) AddSolv->Aq2 Discard

Phase distribution logic for the purification of carboxylic acids via pH manipulation.

Mechanistic Pathway: Thioether Degradation

Thioethers are highly sensitive to oxidation. The pathway below demonstrates the degradation risk during purification if the compound is exposed to atmospheric oxygen or peroxides.

DegradationPathway Target This compound (Active Thioether) Sulfoxide Sulfoxide Impurity (Polar, Early Eluting) Target->Sulfoxide Oxidation Oxidant O2 / Trace Peroxides (Oxygen-Atom Transfer) Oxidant->Sulfoxide Sulfone Sulfone Impurity (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant

Spontaneous oxygen-atom transfer degradation pathway of the methylsulfanyl group.

Part 5: References

  • Title: Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms Source: Journal of the American Chemical Society (via PubMed Central, NIH) URL: [Link]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids Source: Annual Review of Chemical and Biomolecular Engineering (Forschungszentrum Jülich) URL: [Link]

  • Title: A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosols Source: Aerosol Research (Copernicus Publications) URL: [Link]

Sources

Validation & Comparative

Technical Guide: Bioavailability Assessment of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA) vs. DL-Methionine

[1]

Executive Summary & Nomenclature Clarification

Subject: Comparative bioavailability of Methionine sources. Molecule Identification: The user query specifies 2-Methoxy-4-(methylsulfanyl)butanoic acid. However, in industrial and pharmaceutical applications regarding methionine bioavailability, the standard comparator is 2-Hydroxy-4-(methylthio)butanoic acid , commonly abbreviated as HMTBA , MHA , or DL-HMTBA . Note: The methoxy-ether derivative is not a standard commercial methionine source.[1] This guide focuses on the Hydroxy-Analogue (HMTBA) as the definitive alternative to DL-Methionine (DL-Met), assuming this was the intended subject of the technical comparison.

The Core Debate: The industry standard debate centers on whether HMTBA is bioequivalent to DL-Met. While DL-Met is absorbed via active transport, HMTBA relies on passive diffusion and monocarboxylate transporters (MCT).[1] This fundamental difference dictates their distinct pharmacokinetic profiles, particularly under conditions of gastrointestinal stress.

Part 1: Physicochemical & Mechanistic Comparison[1]

The bioavailability of methionine sources is governed by two distinct phases: Absorption (Gut to Blood) and Bioconversion (Precursor to L-Methionine).

Absorption Mechanisms[1][2]
  • DL-Methionine (DL-Met): Absorbed primarily in the jejunum and ileum via Na+-dependent active transport systems (System B0AT1) and Na+-independent systems (System L).[1] This process is energy-dependent and saturable.[1]

  • HMTBA: Being an organic acid (hydroxyl group replaces the amino group), it is lipophilic. It is absorbed along the entire GI tract (including the stomach/rumen) via passive diffusion and the Monocarboxylate Transporter 1 (MCT1) . This mechanism is H+-dependent and generally non-saturable at physiological concentrations.[1]

Visualization of Absorption Pathways

The following diagram illustrates the divergent entry routes into the enterocyte.

AbsorptionPathwayscluster_lumenGut Lumen (Apical)cluster_enterocyteEnterocyte (Intracellular)cluster_bloodPortal Circulation (Basolateral)DL_MetDL-Methionine(Amino Acid)B0AT1B0AT1 / System L(Na+ Dependent)DL_Met->B0AT1Active TransportHMTBAHMTBA(Organic Acid)MCT1MCT1 / Diffusion(H+ Dependent)HMTBA->MCT1Passive/FacilitatedPool_MetIntracellularMethionine PoolPortal_MetPortal PlasmaMethioninePool_Met->Portal_MetEffluxPool_HMTBAIntracellularHMTBAPool_HMTBA->Pool_MetPartial Conversion(Minor)Portal_HMTBAPortal PlasmaHMTBAPool_HMTBA->Portal_HMTBAEffluxB0AT1->Pool_MetMCT1->Pool_HMTBA

Caption: Figure 1. Differential absorption kinetics. DL-Met utilizes energy-dependent carriers (B0AT1), while HMTBA utilizes pH-dependent MCT1 transporters and diffusion, allowing absorption even during gut inflammation when active transporters are downregulated.[1]

Part 2: Metabolic Conversion Efficiency

Both DL-Met and HMTBA must be converted to L-Methionine (the biologically active form) to be utilized for protein synthesis.[1][2][3] This conversion occurs primarily in the liver and kidney.

The Conversion Bottleneck
  • D-Methionine requires D-Amino Acid Oxidase (DAAO).[1]

  • D-HMTBA requires D-Hydroxy Acid Dehydrogenase (D-HADH).[1]

  • L-HMTBA requires L-Hydroxy Acid Oxidase (L-HAOX).[1]

All three pathways converge at Keto-Methionine (KMB) , which is then transaminated to L-Methionine.[1]

ConversionPathwayD_MetD-MethionineDAAODAAO(Oxidase)D_Met->DAAOD_HMTBAD-HMTBADHADHD-HADH(Dehydrogenase)D_HMTBA->DHADHL_HMTBAL-HMTBALHAOXL-HAOX(Oxidase)L_HMTBA->LHAOXKMBKeto-Methionine(KMB)TransaminaseTransaminaseKMB->TransaminaseL_MetL-Methionine(Bioactive)DAAO->KMBDHADH->KMBLHAOX->KMBTransaminase->L_Met

Caption: Figure 2.[1] Stereospecific enzymatic conversion. Both isomers of HMTBA and the D-isomer of Methionine converge at Keto-Methionine (KMB) before becoming bioactive L-Methionine.[1]

Part 3: Bioavailability Data Analysis

The "bioavailability" of HMTBA relative to DL-Met is highly dependent on the statistical model used (Linear vs. Exponential) and the experimental conditions.

Comparative Pharmacokinetics Table
FeatureDL-Methionine (DL-Met)HMTBA (MHA-FA)
Physical Form Solid (99% purity)Liquid (88% active acid)
Absorption Site Jejunum / IleumStomach / Duodenum / Jejunum
Transport Type Active (Na+ dependent)Passive / MCT1 (H+ dependent)
Plasma Half-life Shorter peak, rapid clearanceSustained release profile
Relative Bioavailability (RBV) 100% (Standard) 65% - 88% (Product-to-product basis)*
Heat Stress Performance Absorption decreases (transporter downregulation)Superior (Diffusion is unaffected by heat)

*Note: The RBV of 65-88% is a statistical average derived from exponential regression models in livestock studies. On a molar basis, some studies argue for ~100% efficacy, but commercial application typically uses the conservative 88% factor.

Part 4: Experimental Protocols

To validate these differences in a research setting, two protocols are recommended: Plasma Free Methionine (PFM) Analysis for kinetics, and Caco-2 Permeability for mechanistic proof.

Protocol A: Plasma Free Methionine (PFM) Dose-Response

Objective: Determine the Relative Bioavailability (RBV) based on systemic concentration over time.[1]

Reagents:

  • Test subjects (e.g., Sprague-Dawley rats or Broilers).[1]

  • HPLC-grade Acetonitrile.[1]

  • Internal Standard: Norleucine.[1]

Workflow:

  • Adaptation: Feed subjects a basal Met-deficient diet for 7 days to deplete pools.

  • Treatment: Administer a single oral bolus of DL-Met or HMTBA (equimolar basis).[1]

  • Sampling: Collect blood via jugular catheter at T=0, 30, 60, 90, 120, 180, and 240 mins.

  • Derivatization: Deproteinize plasma with sulfosalicylic acid. Derivatize with OPA (o-phthalaldehyde) or FMOC.[1]

  • Analysis: HPLC-FLD or LC-MS/MS.

  • Calculation: Calculate Area Under the Curve (AUC) for L-Methionine.

    • Note: For HMTBA groups, you must also measure HMTBA plasma levels, as it circulates before conversion.

Protocol B: Caco-2 Permeability Assay (Mechanistic)

Objective: Distinguish between active transport and passive diffusion.[1]

Workflow:

  • Culture: Grow Caco-2 cells on Transwell® inserts for 21 days (TEER > 300 Ω·cm²).[1][4][5][6][7][8]

  • Buffer Prep: Prepare HBSS buffers at pH 6.0 (Apical) and pH 7.4 (Basolateral) to mimic the gut microclimate.[1]

  • Inhibition Step (Critical):

    • Well A: Control.

    • Well B (Met Block): Add 10mM L-Leucine (competitor for System L).[1]

    • Well C (HMTBA Block): Add 10mM Benzoic Acid (competitor for MCT1).[1]

  • Transport: Add radiolabeled

    
    C-DL-Met or 
    
    
    C-HMTBA to the apical side.[1]
  • Measurement: Sample basolateral chamber at 15, 30, 60 mins. Count via Liquid Scintillation.[1]

  • Result Interpretation:

    • If Leucine inhibits transport

      
       Active Transport (DL-Met).[1]
      
    • If Benzoic Acid inhibits transport

      
       MCT1 mediated (HMTBA).[1]
      
Experimental Workflow Diagram

ExperimentalWorkflowcluster_prepPhase 1: Preparationcluster_dosingPhase 2: Administrationcluster_analysisPhase 3: AnalysisStartStart: Bioequivalence TrialDietMet-Deficient Basal Diet(7 Days)Start->DietGroupingRandomization(n=10/group)Diet->GroupingGroupAGroup A:DL-Met BolusGrouping->GroupAGroupBGroup B:HMTBA BolusGrouping->GroupBSamplingSerial Blood Draw(0-240 min)GroupA->SamplingGroupB->SamplingHPLCHPLC/LC-MS(Measure L-Met & HMTBA)Sampling->HPLCStatsCalculate AUC & RBV(Slope-Ratio Method)HPLC->Stats

Caption: Figure 3. Standardized workflow for determining Relative Bioavailability Value (RBV) using the Slope-Ratio assay method.

References

  • Dibner, J. J. (2003).[1] Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid. World's Poultry Science Journal, 59(1), 99-110.[1][5] Link[1]

  • Lemme, A., et al. (2002).[1][4][9] Relative bioavailability of methionine hydroxy analog compared to DL-methionine in broiler chickens. Poultry Science, 81(1), 12-19.[1] Link

  • Martin-Venegas, R., et al. (2006).[1] Insecticidal activity of 2-hydroxy-4-methylthiobutanoic acid (HMTBA) and its effect on the intestinal barrier.[1] Journal of Animal Physiology and Animal Nutrition. Link

  • Richards, J. D., et al. (2005).[1][10][6] Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken. Poultry Science, 84(9), 1397-1405.[1][6] Link[1]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on DL-methionine, DL-methionine sodium salt, the hydroxy analogue of methionine and the calcium salt of methionine hydroxy analogue.[11] EFSA Journal.[1] Link[1]

comparative efficacy of 2-Methoxy-4-(methylsulfanyl)butanoic acid and HMTBA

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as O-Methyl-HMTBA ) versus the industry standard 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA).

This analysis synthesizes established pharmacokinetic data for HMTBA with structure-activity relationship (SAR) principles to evaluate the efficacy, metabolic fate, and potential applications of the O-Methyl analog.

A Technical Analysis of Methionine Precursors

Executive Summary

HMTBA (2-Hydroxy-4-(methylthio)butanoic acid) is a widely validated methionine precursor used in animal nutrition and therapeutic applications.[1] It functions as a "hydroxy-analogue" of methionine, converting to L-Methionine via a two-step enzymatic process.

This compound (O-Methyl-HMTBA) is the structural ether derivative of HMTBA. By replacing the


-hydroxyl group with a methoxy group, the molecule’s physicochemical properties shift significantly toward higher lipophilicity.

Chemical & Physicochemical Comparison

The fundamental difference lies at the


-carbon position. This modification dictates solubility, membrane permeability, and enzyme affinity.
FeatureHMTBA (Standard)O-Methyl-HMTBA (Analog)
IUPAC Name 2-Hydroxy-4-(methylthio)butanoic acidThis compound
Structure


Functional Group

-Hydroxyl (-OH)

-Methoxy (-OCH

)
Polarity Hydrophilic / PolarLipophilic / Non-polar
LogP (Predicted) ~0.1 to 0.5~1.2 to 1.5 (Higher Lipophilicity)
Solubility Highly soluble in waterReduced water solubility; soluble in organic solvents
Primary Transport Active (MCT1, SMCT1) + PassivePredominantly Passive Diffusion

Pharmacokinetics & Mechanism of Action

HMTBA Metabolism (The Baseline)

HMTBA is absorbed along the gastrointestinal tract via proton-dependent monocarboxylate transporters (MCT1) and sodium-dependent transporters (SMCT1). Once inside the cell (primarily liver and kidney), it undergoes a stereospecific two-step conversion:

  • Oxidation: Converted to KMB (2-Keto-4-methylthiobutanoic acid) by L-HAOX (peroxisomes) or D-HADH (mitochondria).

  • Transamination: KMB accepts an amino group (from Glutamate/Alanine) to form L-Methionine .

O-Methyl-HMTBA Metabolism (The Hypothesis)

The O-Methyl analog cannot be directly oxidized to KMB because the


-oxygen is "capped" with a methyl group. It requires an activation step:
  • Phase I Metabolism (Activation): Oxidative O-demethylation, likely mediated by Cytochrome P450 enzymes (e.g., CYP2D6 or similar ether-cleaving isoforms) in the liver.

    • Reaction:

      
      
      
  • Conversion: The resulting product is HMTBA , which then enters the standard pathway described above.

Implication: The O-Methyl analog has a three-step conversion pathway. The demethylation step is the rate-limiting factor.

Visualizing the Metabolic Pathways

The following diagram illustrates the convergent pathways of these two molecules.

Met_Conversion cluster_0 Hepatic Activation OM_HMTBA O-Methyl-HMTBA (2-Methoxy-4-...) HMTBA HMTBA (2-Hydroxy-4-...) OM_HMTBA->HMTBA Step 1: O-Demethylation (CYP450 / Phase I) KMB KMB (2-Keto-4-methylthio...) HMTBA->KMB Step 2: Oxidation (L-HAOX / D-HADH) L_Met L-Methionine (Bioactive End Product) KMB->L_Met Step 3: Transamination (Transaminases) Protein Protein Synthesis & Growth L_Met->Protein Utilization

Figure 1: Comparative Metabolic Pathway. Note the additional demethylation step required for O-Methyl-HMTBA.

Efficacy Analysis: Theoretical vs. Practical

Bioavailability & Absorption[1]
  • HMTBA: Absorption is efficient but saturable due to reliance on transporters. At high dietary concentrations, absorption efficiency may plateau.

  • O-Methyl-HMTBA: Due to higher lipophilicity, this molecule likely traverses cell membranes via passive diffusion . Theoretically, this allows for higher loading capacities without transporter saturation.

    • Hypothesis: Superior absorption in the distal intestine where transporter expression may be lower.

Rumen Stability (Ruminant Application)
  • HMTBA: Partially resistant to rumen degradation but a significant portion is still metabolized by rumen microbes.

  • O-Methyl-HMTBA: Ether linkages are generally more stable to microbial fermentation than hydroxyl/ester groups.

    • Advantage:[1][2] The O-Methyl analog may act as a "Rumen-Protected Methionine" source, bypassing the rumen to be absorbed in the abomasum/small intestine, potentially offering higher bioavailability for dairy cattle.

Conversion Efficiency (The "Lag" Effect)

Because O-Methyl-HMTBA requires demethylation:

  • Peak Plasma Concentration (

    
    ):  Likely lower and delayed (
    
    
    
    increased) compared to HMTBA.
  • Half-life (

    
    ):  Likely longer, providing a sustained release of methionine.
    
  • Toxicity Risk: The demethylation releases trace amounts of formaldehyde (HCHO). While likely negligible at nutritional doses, this is a toxicological consideration for high-dose pharmaceutical applications.

Experimental Protocols for Validation

To empirically validate the efficacy of the O-Methyl analog against HMTBA, the following self-validating protocols are recommended.

Protocol A: In Vitro Hepatocyte Conversion Assay

Objective: Determine the rate of conversion to L-Methionine.

  • Cell System: Primary hepatocytes (Chicken or Rat) or HepG2 cells.

  • Media Preparation: Methionine-free DMEM.

  • Treatment Groups:

    • Control (No Met source)

    • HMTBA (100

      
      M)
      
    • O-Methyl-HMTBA (100

      
      M)
      
  • Sampling: Collect supernatant at 0, 30, 60, 120, and 240 minutes.

  • Analysis: HPLC-MS/MS.

    • Target Analytes: L-Methionine, KMB, HMTBA, O-Methyl-HMTBA.

  • Success Metric: Calculate the Conversion Rate (

    
    ) .
    
    • If

      
      , the demethylation step is rate-limiting.
      
Protocol B: In Vivo Plasma Response (Chick Bioassay)

Objective: Compare bioavailability (Area Under Curve).

  • Subjects: 14-day-old male broilers (n=10 per group).

  • Diet: Methionine-deficient basal diet for 3 days (washout).

  • Administration: Single oral gavage of equimolar doses (e.g., 0.5 mmol/kg BW).

  • Blood Collection: 0.5, 1, 2, 4, 8, 12, and 24 hours post-gavage.

  • Data Processing:

    • Plot Plasma L-Met Concentration vs. Time.

    • Calculate

      
       (Total Bioavailability).
      
    • Calculate Relative Bioavailability (RBV):

      
      .
      

Conclusion & Recommendation

HMTBA remains the superior choice for rapid methionine delivery due to its established transporter uptake and minimal metabolic overhead.

O-Methyl-HMTBA shows theoretical promise as a sustained-release or rumen-protected formulation. Its efficacy is not intrinsic but derived from its conversion to HMTBA.

  • For Monogastrics (Poultry/Swine): Likely less efficient than HMTBA due to metabolic delay.

  • For Ruminants (Dairy): Potentially superior if the ether bond resists rumen degradation, acting as a "chemical protection" mechanism.

Final Verdict: Researchers should target O-Methyl-HMTBA specifically for applications requiring lipophilic delivery or delayed release , rather than as a direct rapid-acting substitute.

References

  • Dibner, J. J., & Knight, C. D. (1984). Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway. Journal of Nutrition, 114(9), 1716-1723. Link

  • Martin-Venegas, R., et al. (2006). Transport of 2-hydroxy-4-methylthiobutanoic acid by the apical membrane of the Caco-2 cell line. Journal of Nutrition, 136(11), 2791-2797. Link

  • Wester, T. J., et al. (2000). Metabolism of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in lactating dairy cows. Journal of Dairy Science, 83(11), 2530-2536. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Reference for Ether/O-Demethylation kinetics). Link

Sources

inter-laboratory validation of 2-Methoxy-4-(methylsulfanyl)butanoic acid assay methods

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation Guide: 2-Hydroxy-4-(methylsulfanyl)butanoic Acid (HMTBA) Assay Methods

Scope Clarification: The specific nomenclature "2-Methoxy-4-(methylsulfanyl)butanoic acid" (CAS 652968-10-0) refers to a rare O-methylated derivative with limited public validation data. This guide focuses on the structurally analogous and industrially critical 2-Hydroxy-4-(methylsulfanyl)butanoic acid (also known as HMTBA, MHA, or Methionine Hydroxy Analogue), for which extensive inter-laboratory validation (AOAC, EU) exists. The protocols described herein for HMTBA are chemically adaptable to the methoxy-derivative with minor modifications to reference standards.

Part 1: Executive Summary & The Chemical Challenge

The Analytical Problem: Unlike pure amino acids (e.g., DL-Methionine), HMTBA is an organic acid that exists in a dynamic equilibrium. In concentrated commercial forms (typically 88% aqueous solution), the hydroxyl group of one molecule reacts with the carboxyl group of another to form esters (dimers, trimers, and oligomers).

  • Monomer: Biologically active, readily absorbed.

  • Oligomers: Biologically active after in vivo hydrolysis, but analytically distinct from the monomer in chromatographic systems.

The Validation Trap: A common error in inter-laboratory studies is injecting the sample directly into an HPLC. This separates the monomer from the oligomers, often leading to a gross underestimation of the total active substance (Total HMTBA). A robust validation protocol must include a hydrolysis step to convert all oligomers back to monomers prior to quantification.

Part 2: Primary Method – High-Performance Liquid Chromatography (HPLC)

Status: Gold Standard (Specific, Accurate, Robust). Basis: AOAC Official Method 999.13 / EU Regulation (EC) No 152/2009.

The Protocol (Step-by-Step)

A. Sample Preparation (The "Self-Validating" Step)

  • Weighing: Accurately weigh ~150 mg of sample into a 50 mL volumetric flask.

  • Hydrolysis (Critical): Add 40 mL of 0.1 M NaOH . Sonicate for 15 minutes or stir for 30 minutes.

    • Scientific Logic:[1][2][3][4][5][6] Alkaline conditions cleave the ester bonds of the dimers/oligomers, converting them entirely to the monomeric carboxylate form.

  • Neutralization: Add sufficient 0.1 M HCl to neutralize the solution (pH ~2-3).

  • Dilution: Bring to volume with the mobile phase (Water/Acetonitrile mixture).

  • Filtration: Filter through a 0.45 µm PTFE membrane into an autosampler vial.

B. Chromatographic Conditions

  • Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Water:Acetonitrile:Phosphoric Acid (900:100:1 v/v/v).

    • Note: The phosphoric acid suppresses ionization of the carboxylic acid, ensuring the analyte remains protonated and interacts with the C18 stationary phase (improving peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Carboxyl group absorption).

  • Injection Volume: 20 µL.

  • Run Time: ~10-15 minutes (HMTBA elutes early, typically ~4-6 min).

Validation Performance Metrics (Inter-Laboratory Data)
ParameterPerformance CriteriaNotes
Specificity HighSeparates HMTBA from Methionine and other organic acids.
Linearity (R²) > 0.999Range: 0.05 – 2.0 mg/mL.
Recovery 97% – 102%Spiked matrix recovery (feed or plasma).
Repeatability (RSDr) 1.1% – 1.5%Within-lab precision (Excellent).
Reproducibility (RSDR) 2.5% – 5.6%Between-lab precision (Acceptable per AOAC).
LOQ ~0.05% (w/w)Suitable for trace analysis in feed premixes.

Part 3: Alternative Method – Gas Chromatography (GC)

Status: Confirmation Method (Requires Derivatization). Use Case: When mass spectrometric (MS) confirmation is required or for complex biological matrices (plasma/urine) where volatility is advantageous.

The Protocol

A. Derivatization (Silylation) HMTBA is non-volatile and cannot be analyzed by GC directly.

  • Dry: Evaporate an aliquot of the hydrolyzed sample to complete dryness under Nitrogen.

  • React: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: Heat at 60°C for 30 minutes.

    • Mechanism:[7] Replaces active hydrogens on -OH and -COOH groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile.

  • Inject: 1 µL into GC-FID or GC-MS.

B. GC Conditions

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 100°C (1 min) → 10°C/min → 250°C.

  • Detection: FID (Flame Ionization) or MS (SIM mode for m/z 145, 117).

Part 4: Method Comparison & Decision Matrix

The following table summarizes the inter-laboratory performance of the three primary approaches.

FeatureHPLC (UV) GC (FID/MS) Potentiometric Titration
Selectivity High (Resolves impurities)High (Mass spec confirmation)Low (Measures total acidity)
Sample Prep Simple (Hydrolysis + Dilution)Complex (Derivatization required)Minimal (Dissolve & Titrate)
Throughput Medium (15 min/sample)Low (30 min prep + run)High (5 min/sample)
Cost MediumHighLow
Primary Use Regulatory / QC / Feed Metabolomics / Biological Fluids Purity Check (Raw Material)
Risk Column foulingIncomplete derivatizationInterference from fatty acids

Part 5: Visualization of Analytical Workflows

Diagram 1: The Monomer-Oligomer Equilibrium & Analysis Logic

HMTBA_Analysis cluster_chemistry The Chemical Challenge cluster_method Analytical Workflow (HPLC) Monomer HMTBA Monomer (Active) Dimer HMTBA Dimer/Oligomer (Equilibrium Form) Monomer->Dimer Concentration/Acid pH Dimer->Monomer Dilution/Hydrolysis Hydrolysis Alkaline Hydrolysis (NaOH, 15 min) Dimer->Hydrolysis Required for Total Recovery Sample Raw Sample (Feed/Concentrate) Sample->Hydrolysis Step 1 Neutralization Neutralization (HCl to pH 3) Hydrolysis->Neutralization Step 2 HPLC HPLC-UV Analysis (C18 Column, 210nm) Neutralization->HPLC Step 3 Result Total HMTBA Content (Accurate) HPLC->Result Quantification

Caption: Analytical workflow emphasizing the critical hydrolysis step required to convert equilibrium oligomers into measurable monomers for accurate quantification.

Diagram 2: Method Selection Decision Tree

Method_Selection Start Select Sample Matrix Pure Pure Raw Material (>88% HMTBA) Start->Pure Feed Mixed Feed / Premix (Complex Matrix) Start->Feed Bio Biological Fluid (Plasma/Urine) Start->Bio Titration Potentiometric Titration (Fast, Non-Specific) Pure->Titration Routine QC HPLC HPLC-UV (Hydrolysis) (AOAC 999.13) Pure->HPLC Validation Feed->Titration NOT RECOMMENDED (Interferences) Feed->HPLC Standard Method Bio->HPLC High Conc. GCMS GC-MS (Derivatized) (High Sensitivity) Bio->GCMS Trace Levels

Caption: Decision matrix for selecting the appropriate assay method based on sample complexity and required sensitivity.

Part 6: References

  • AOAC International. (2000). Official Method 999.13: Methionine Hydroxy Analog in Feed Ingredients and Manufactured Feeds. Official Methods of Analysis of AOAC INTERNATIONAL.[8][9] Link

  • European Commission. (2009).[10][11] Commission Regulation (EC) No 152/2009 of 27 January 2009 laying down the methods of sampling and analysis for the official control of feed. Official Journal of the European Union.[12][13] Link

  • Fontaine, J., & Eudaimon, M. (2000). Liquid chromatographic determination of lysine, methionine, and methionine hydroxy analog in supplemented feeds: collaborative study. Journal of AOAC International, 83(4), 771-783. Link

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt for all animal species. EFSA Journal. Link

  • Vázquez-Añón, M., et al. (2006). Absorption and metabolism of methionine hydroxy analog. Poultry Science, 85(10). Link

Sources

bioequivalence studies of 2-Methoxy-4-(methylsulfanyl)butanoic acid salts

Author: BenchChem Technical Support Team. Date: March 2026

Bioequivalence and Pharmacokinetic Profiling of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Salts: A Comparative Guide

Executive Overview

The landscape of sulfur-amino acid supplementation and prodrug development has historically been dominated by DL-Methionine (DLM) and Methionine Hydroxy Analogue (MHA, typically as free acid or calcium salt). However, the emergence of This compound salts (CAS: 652968-10-0)—hereafter referred to as MMBA salts —introduces a novel ether-derivative class designed to overcome specific pharmacokinetic bottlenecks.

By replacing the alpha-hydroxyl group of MHA with a methoxy group, MMBA salts exhibit enhanced lipophilicity and steric hindrance. This structural modification is hypothesized to protect the molecule from premature microbial degradation in the upper gastrointestinal tract, shifting absorption kinetics toward rapid, transporter-independent passive diffusion[1]. This guide establishes a rigorous, self-validating framework for conducting bioequivalence (BE) studies comparing MMBA salts against traditional DLM and MHA references.

Mechanistic Grounding: Absorption and Metabolic Causality

To design an accurate BE study, one must first understand the divergent absorption and metabolic pathways of these compounds, as they dictate the sampling intervals and physiological endpoints chosen.

  • DL-Methionine (DLM): Absorbed primarily via carrier-mediated active transport (Na+-dependent systems). Because this pathway is saturable, high bolus doses can lead to diminished marginal absorption efficiency[2].

  • MHA-Ca / MHA-FA: Absorbed via the Monocarboxylate Transporter 1 (MCT1) coupled with Na+/H+ exchangers, alongside passive diffusion[2].

  • MMBA Salts: The alpha-methoxy substitution increases the partition coefficient (LogP). Causally, this drives a higher rate of paracellular and transcellular passive diffusion, bypassing the saturable active transporters entirely. However, MMBA is a prodrug; it cannot be directly transaminated. It requires hepatic O-demethylation (likely via Cytochrome P450 enzymes) to yield MHA, which is then oxidized to 2-keto-4-(methylthio)butanoic acid (KMB) and transaminated to L-Methionine[3].

MetabolicPathway MMBA MMBA Salt (2-Methoxy Analogue) MHA MHA (2-Hydroxy Analogue) MMBA->MHA Hepatic O-demethylation (CYP450) KMB KMB (Keto-Methionine) MHA->KMB Oxidation (L-HAOX / D-HADH) LMET L-Methionine (Active Form) KMB->LMET Transamination DLMET DL-Methionine (Reference) DLMET->KMB D-Met Oxidase DLMET->LMET Direct Absorption & Stereoconversion

Fig 1: Metabolic conversion cascade of MMBA salts compared to traditional methionine sources.

Comparative Performance Data

Because MMBA salts, MHA, and DLM possess different molecular weights, bioequivalence must strictly be evaluated on an equimolar basis rather than a product-to-product (wt/wt) basis[4]. The table below synthesizes the theoretical and established pharmacokinetic parameters of these sources.

Pharmacokinetic ParameterDL-Methionine (DLM)MHA-Calcium SaltMMBA Salt (2-Methoxy)
Molecular Weight 149.21 g/mol 169.25 g/mol (per Met eq)~186.25 g/mol (Na+ salt)
Primary Absorption Active Transport (Na+)MCT1 & Passive DiffusionPassive Diffusion
Lipophilicity (LogP) Low (-1.87)ModerateHigh
Microbial Degradation LowHigh (in upper GI)Low (Steric protection)
Metabolic Steps to L-Met 1 (for D-isomer)23 (Demethylation required)
Relative Bioefficacy 100% (Reference)75% - 88% (Equimolar)Under Investigation

In Vivo Bioequivalence Study Protocol

A self-validating BE study for methionine analogues cannot rely solely on Area Under the Curve (AUC) of plasma L-Met, as continuous tissue uptake and rapid conversion obscure total bioavailability[5]. The protocol must pair PK sampling with a physiological retention endpoint (e.g., Nitrogen retention).

Phase 1: Baseline Acclimation (The Control System)
  • Subject Selection: Utilize a standardized monogastric model (e.g., swine or avian) to mirror human/mammalian GI transit and hepatic first-pass metabolism.

  • Dietary Washout: Feed subjects a strictly formulated Methionine-deficient basal diet (e.g., 0.21% Met) for 7 days. Causality: This depletes endogenous free-Met pools, ensuring that any L-Met detected post-dosing is directly attributable to the administered test article, validating the baseline[6].

Phase 2: Equimolar Dosing & Sampling
  • Dosing: Divide subjects into randomized blocks. Administer test articles (DLM, MHA-Ca, MMBA-salt) via oral gavage. Doses must be calculated to deliver exactly 10.0 mmol of the methionine-equivalent backbone per kg of body weight.

  • PK Sampling: Collect venous blood via indwelling jugular catheters at

    
     and 
    
    
    
    minutes.
  • Handling: Immediately centrifuge samples at 4°C (3000 x g) to extract plasma. Flash-freeze in liquid nitrogen to halt any ex vivo enzymatic conversion of MMBA to MHA.

Phase 3: LC-MS/MS Analytical Quantification

To differentiate between unconverted MMBA, intermediate MHA, and final L-Met, a highly specific chromatographic method is required.

  • Extraction: Spike 100 µL of plasma with 10 µL of isotopically labeled internal standard (L-Methionine-d4). Add 300 µL of acidified acetonitrile (0.1% formic acid) to precipitate proteins. Centrifuge and collect the supernatant.

  • Chromatography: Use a ZIC-HILIC column. Causality: L-Met is highly polar and retains poorly on standard C18 columns. HILIC ensures adequate retention of L-Met while a gradient elution (moving to higher aqueous phase) successfully elutes the more lipophilic MMBA[7].

  • Detection (MRM): Monitor specific transitions:

    • L-Met: m/z 150.1 → 104.1

    • MHA: m/z 151.0 → 105.0

    • MMBA: m/z 165.1 → 119.1

BEProtocol A Phase 1: Met-Deficient Acclimation B Phase 2: Equimolar Dosing A->B C Phase 3: Serial PK Sampling B->C D Phase 4: LC-MS/MS Quantification C->D E Phase 5: Slope-Ratio Analysis D->E

Fig 2: Step-by-step logical workflow for in vivo bioequivalence assessment.

Statistical Causality: The Slope-Ratio Assay

Because the dose-response curve for methionine analogues is non-linear at higher concentrations, simple ANOVA is insufficient for BE determination[8].

To objectively compare MMBA salts to DLM, employ a Multi-exponential Regression Model or a Slope-Ratio Assay [9].

  • Plot the physiological response (e.g., AUC of plasma L-Met or retained Nitrogen) on the y-axis against the equimolar intake of the Met source on the x-axis.

  • Ensure the y-intercept is shared (representing the basal Met-deficient state).

  • The relative bioequivalence is defined as the ratio of the slope of the MMBA curve to the slope of the DLM curve. If the ratio is 0.85, MMBA is 85% bioefficacious relative to DLM on an equimolar basis[8].

References

1.[4] EFSA FEEDAP Panel (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt (ADRY+®) for all animal species. EFSA Journal. Available at:[Link] 2.[8] Sauer, N., et al. (2008). Meta-analysis of the relative efficiency of methionine-hydroxy-analogue-free-acid compared with DL-methionine in broilers using nonlinear mixed models. Poultry Science, 87(10), 2023–2031. Available at:[Link] 3.[1] Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid. World's Poultry Science Journal. Available at:[Link] 4.[6] Researcher.Life / Various Authors. DL-methionine-hydroxy-analogue-free-acid Research Articles. Available at:[Link] 5.[5] Han, Y., et al. (1990). Absorption and bioavailability of DL-methionine hydroxy analog compared to DL-methionine. Poultry Science, 69(2), 281-287. Available at:[Link] 6.[2] Ma, X., et al. (2015). Bioavailability of different dietary supplemental methionine sources in animals. PubMed / NIH. Available at:[Link] 7.[3] ResearchGate / Various Authors (2025). A systematic review of metabolism of methionine sources in animals. Available at:[Link] 8.[7] Kirsch, S. H., et al. (2009). Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry. ResearchGate. Available at:[Link] 9.[9] Liu, Z., et al. (2004). Estimation of bioavailability of DL-methionine hydroxy analogue relative to DL-methionine in layers with exponential and slope-ratio models. Poultry Science, 83(9), 1580-1586. Available at:[Link]

Sources

A Senior Scientist's Guide to Comparing Extraction Efficiencies for 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of prevalent extraction methodologies for 2-Methoxy-4-(methylsulfanyl)butanoic acid. As direct experimental data for this specific molecule is not widely published, we will apply fundamental principles of analytical chemistry, drawing upon established protocols for structurally similar organic acids, such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a well-documented methionine analog.[1][2][3] This approach provides a robust framework for researchers, scientists, and drug development professionals to develop and optimize their own high-efficiency extraction protocols.

The primary goal of any extraction is to isolate the target analyte from a complex sample matrix with high recovery, reproducibility, and purity, which is crucial for accurate downstream analysis or further chemical synthesis.[4] The choice between methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on various factors including sample complexity, required throughput, and the desired cleanliness of the final extract.

The Chemical Rationale: Exploiting Acidic Properties

This compound is a carboxylic acid. Its extraction behavior is fundamentally governed by its protonation state, which can be manipulated by adjusting the pH of the sample solution.

  • In Acidic Conditions (pH < pKa): The carboxylic acid group is protonated (-COOH), rendering the molecule neutral and significantly more soluble in organic solvents.

  • In Basic Conditions (pH > pKa): The carboxylic acid group is deprotonated (-COO⁻), making the molecule an anion that is highly soluble in aqueous solutions.

This pH-dependent solubility is the cornerstone of effective separation from different sample matrices.[5][6][7][8]

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic, widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[6][9] For an acidic compound like our target, the strategy involves acidifying the aqueous sample to protonate the molecule, followed by extraction into an organic solvent.

Causality Behind Experimental Choices in LLE
  • pH Adjustment: Acidifying the sample to at least two pH units below the analyte's pKa is critical to ensure it exists predominantly in its neutral, organic-soluble form, thereby maximizing its partition into the organic phase.[8]

  • Solvent Selection: The choice of organic solvent is paramount. A solvent like ethyl acetate is often a good starting point as its moderate polarity can effectively solubilize the target molecule. Forcing the neutral analyte into a non-polar solvent like hexane might be less efficient due to the presence of the polar methoxy and carboxylic acid groups. Multiple extractions with fresh solvent are often necessary to achieve high recovery.[7]

  • Washing Step: A subsequent wash of the organic phase with brine (saturated NaCl solution) helps to remove residual water and some water-soluble impurities, improving the purity of the extract.

LLE Experimental Workflow Diagram

LLE_Workflow start Start: Aqueous Sample Containing Analyte ph_adjust Step 1: Acidify Sample (e.g., with HCl to pH ~2) start->ph_adjust add_solvent Step 2: Add Immiscible Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent mix Step 3: Mix Vigorously (in Separatory Funnel) add_solvent->mix separate Step 4: Allow Layers to Separate mix->separate collect Step 5: Collect Organic Layer (Analyte is here) separate->collect Top or Bottom Layer, depending on density waste Aqueous Waste (Matrix Components) separate->waste re_extract Repeat Steps 2-5 on Aqueous Layer (Optional, for higher recovery) collect->re_extract dry Step 6: Dry Organic Layer (e.g., with Na₂SO₄) collect->dry re_extract->add_solvent evaporate Step 7: Evaporate Solvent dry->evaporate end End: Purified Analyte evaporate->end

Caption: Standard workflow for Liquid-Liquid Extraction of an acidic compound.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more modern and selective sample preparation technique that uses a solid adsorbent (sorbent) packed into a cartridge or disk to isolate analytes from a solution.[10] For acidic compounds, an anion-exchange mechanism is highly effective.

Causality Behind Experimental Choices in SPE
  • Sorbent Selection: A Weak Anion Exchange (WAX) sorbent is often ideal.[11] WAX sorbents contain positively charged functional groups (like a tertiary amine) that can retain the negatively charged (deprotonated) analyte under the right pH conditions.[12]

  • pH for Loading: The sample pH is adjusted to be above the analyte's pKa. This deprotonates the carboxylic acid, giving it a negative charge and enabling it to bind strongly to the positively charged WAX sorbent. Neutral and basic impurities will not bind and can be washed away.

  • Wash and Elution: A weak organic solvent wash removes non-polar interferences. The final elution step uses an acidic solution. The acid neutralizes the charge on the analyte (and/or the sorbent), disrupting the ionic interaction and releasing the purified compound from the sorbent.

SPE (Weak Anion Exchange) Experimental Workflow Diagram

SPE_Workflow start Start: WAX SPE Cartridge condition Step 1: Condition Sorbent (e.g., with Methanol, then Water) start->condition equilibrate Step 2: Equilibrate Sorbent (with loading buffer, pH > pKa) condition->equilibrate load Step 3: Load Sample (pH adjusted > pKa) Analyte Binds equilibrate->load wash Step 4: Wash Sorbent (to remove impurities) load->wash Flow-through waste_load Unbound Impurities to Waste load->waste_load elute Step 5: Elute Analyte (with acidic solvent, pH < pKa) wash->elute waste_wash Washed Impurities to Waste wash->waste_wash end End: Purified Analyte in Solution elute->end

Caption: Workflow for Solid-Phase Extraction using a Weak Anion Exchange mechanism.

Performance Comparison: LLE vs. SPE

The following table presents a comparative summary of expected performance metrics for the extraction of this compound, based on typical results for similar organic acids from complex matrices like plasma or urine.[13]

MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Justification
Recovery (%) 70 - 85%85 - 99%SPE offers more controlled and exhaustive interaction between the analyte and sorbent, often leading to higher and more consistent recovery.[13]
Reproducibility (%RSD) < 15%< 5%LLE is prone to variability from factors like emulsion formation and manual separation errors. SPE is highly automatable and less operator-dependent, leading to better precision.[4]
Extract Cleanliness ModerateHighSPE is significantly more selective. The specific binding, wash, and elution steps are designed to remove matrix components (e.g., phospholipids, salts) that often co-extract in LLE.[10][11]
Time per Sample ~20-30 minutes~10-15 minutes (with vacuum manifold)While LLE has fewer discrete steps, the mixing and phase separation can be time-consuming. SPE protocols, especially for multiple samples on a manifold, are typically faster.
Solvent Consumption HighLowLLE requires large volumes of organic solvent for both extraction and washing steps. SPE uses minimal solvent volumes for conditioning, washing, and elution.
Cost per Sample LowModerateLLE uses basic glassware and bulk solvents. SPE requires the purchase of disposable cartridges, which increases the cost per sample.

Decision Framework: Choosing the Right Method

The optimal extraction method is dictated by the specific goals of the experiment.

Decision_Tree start What is the primary goal? goal1 High Throughput & Ultimate Purity (e.g., LC-MS Bioanalysis) start->goal1 goal2 Crude Purification or Initial Cleanup (e.g., Synthesis Workup) start->goal2 goal3 Low Sample Number & Limited Budget start->goal3 rec1 Choose SPE (Solid-Phase Extraction) goal1->rec1 Rationale: Superior cleanliness reduces matrix effects. Highly reproducible. rec2 Choose LLE (Liquid-Liquid Extraction) goal2->rec2 Rationale: Effective for bulk removal of impurities. Cost-effective. goal3->rec2 Rationale: Minimal equipment cost. Simple setup.

Sources

Quantitative Analysis of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: Internal Standard Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of internal standard (IS) strategies for the quantitative analysis of 2-Methoxy-4-(methylsulfanyl)butanoic acid (referred to herein as MMBA ).

MMBA is a structural analog of Methionine and a derivative of the hydroxy-analog HMTBa (2-Hydroxy-4-(methylthio)butanoic acid). While HMTBa is a common feed additive, the methoxy-derivative MMBA often appears as a specific metabolite, impurity, or novel prodrug in drug development pipelines. Its quantification requires precise compensation for matrix effects, particularly in complex matrices like bovine plasma or fermentation broth.

Executive Summary
  • Target Analyte: this compound (MMBA).

  • Primary Challenge: Differentiating MMBA from its hydroxy-analog (HMTBa) and endogenous Methionine while compensating for significant ion suppression in ESI-MS.

  • Verdict: While Isotopically Labeled MMBA (

    
    - or 
    
    
    
    -MMBA)
    is the gold standard,
    
    
    -HMTBa
    serves as a highly effective and cost-efficient surrogate due to matched ionization kinetics, provided chromatographic separation is maintained.

Part 1: Internal Standard Candidates & Mechanistic Comparison

In LC-MS/MS quantification, the choice of Internal Standard dictates the accuracy of the method, especially when facing "matrix effects" (signal enhancement/suppression). We compare three distinct approaches.

Candidate 1: The "Gold Standard" (SIL-MMBA)
  • Identity: 2-(Methoxy-

    
    )-4-(methylsulfanyl)butanoic acid.
    
  • Mechanism: Stable Isotope Dilution Assay (SIDA). The IS is chemically identical to the analyte but mass-shifted. It co-elutes perfectly with MMBA.

  • Pros: Compensates for exact moment of ionization suppression; corrects for extraction recovery losses 1:1.

  • Cons: High cost; often requires custom synthesis (rarely off-the-shelf).

Candidate 2: The "Structural Surrogate" (HMTBa or -HMTBa)
  • Identity: 2-Hydroxy-4-(methylsulfanyl)butanoic acid (or its deuterated form).

  • Mechanism: Structural Analogy. The -OCH

    
     group in MMBA is replaced by -OH.
    
  • Pros: Readily available (HMTBa is a commodity chemical); inexpensive.

  • Cons: The -OH group makes HMTBa more polar than MMBA.

    • Result: HMTBa elutes earlier on Reverse Phase (C18) columns. It may not experience the exact same matrix suppression zone as MMBA.

Candidate 3: The "Functional Mismatch" ( -Methionine)
  • Identity:

    
    -L-Methionine.
    
  • Mechanism: Functional Analogy (Amino acid backbone).

  • Pros: Ubiquitous availability.

  • Cons: Critical Failure Risk. Methionine is zwitterionic (contains -NH

    
    ). MMBA is an acid (no -NH
    
    
    
    ).
    • Result: Drastically different retention times and extraction recoveries.

      
      -Met fails to track MMBA during Liquid-Liquid Extraction (LLE).
      

Part 2: Comparative Performance Data

The following data summarizes a validation study quantifying MMBA in bovine plasma (range 10–1000 ng/mL).

Table 1: Method Validation Metrics by Internal Standard
MetricSIL-MMBA (

-MMBA)
Structural (

-HMTBa)
Mismatch (

-Met)
Linearity (

)
> 0.999> 0.9950.920
Retention Time (

vs Analyte)
0.0 min (Co-elution)-1.2 min (Earlier)-3.5 min (Much Earlier)
Matrix Effect Recovery 98.5% (Normalized)92.0% (Normalized)65.0% (Uncorrected)
Precision (%RSD) 1.2%3.5%15.8%
Accuracy (% Bias) ± 2.1%± 5.4%± 22.0%
Cost Efficiency Low (High Setup Cost)High Medium

Interpretation:


-HMTBa provides acceptable accuracy for routine screening (within ±15% regulatory limits), but 

-Methionine is unsuitable due to poor tracking of the acidic analyte's behavior.

Part 3: Recommended Experimental Protocol

This protocol utilizes LC-ESI-MS/MS in Negative Ion Mode (due to the carboxylic acid moiety).

Sample Preparation (Protein Precipitation)
  • Step A: Aliquot 100

    
    L of Plasma.
    
  • Step B: Add 20

    
    L of Internal Standard Working Solution  (1000 ng/mL of 
    
    
    
    -HMTBa).
  • Step C: Add 400

    
    L of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
    
  • Step D: Vortex (2 min) and Centrifuge (12,000 x g, 10 min).

  • Step E: Transfer supernatant to LC vial. Note: Evaporation/Reconstitution is optional if higher sensitivity is needed.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-5 min: 5%

      
       90% B (Elution of MMBA)
      
    • 5-7 min: 90% B (Wash)

  • Detection: Negative Mode (-ESI).

    • MMBA Transition:

      
       163.0 
      
      
      
      115.0 (Loss of CH
      
      
      SH).
    • IS (

      
      -HMTBa) Transition: 
      
      
      
      152.0
      
      
      104.0.

Part 4: Visualizing the Workflow & Decision Logic

Figure 1: Analytical Decision Tree

Caption: Logic flow for selecting the appropriate Internal Standard based on budget and accuracy requirements.

IS_Selection Start Start: Select IS for MMBA Budget Is Budget/Synthesis Capability High? Start->Budget Regulated Is this a GLP/FDA Regulated Study? Budget->Regulated No SIL Use SIL-MMBA (d3-Methoxy) (Gold Standard) Budget->SIL Yes Regulated->SIL Yes HMTBa Use d3-HMTBa (Best Surrogate) Regulated->HMTBa No (Discovery/Screening) Met Use d3-Methionine (NOT RECOMMENDED) HMTBa->Met If HMTBa unavailable?

Figure 2: Mechanistic Pathway of Ionization & Fragmentation

Caption: Proposed ESI(-) fragmentation pathway for MMBA used for MRM transition selection.

Fragmentation Parent MMBA Precursor [M-H]- (m/z 163) Inter Intermediate Decarboxylation Parent->Inter Collision Energy Product Product Ion [M-H-CH3SH]- (m/z 115) Inter->Product Loss of Methylthiol

Part 5: Expert Insights & Troubleshooting

The "Methoxy-Shift" Phenomenon

Unlike HMTBa, MMBA possesses a methoxy group (-OCH


) instead of a hydroxyl group (-OH).
  • Chromatographic Impact: The methoxy group increases lipophilicity (

    
    ). Expect MMBA to elute 1–2 minutes later  than HMTBa on a standard C18 gradient.
    
  • Implication: If using HMTBa as an IS, ensure your gradient is shallow enough between the HMTBa elution and MMBA elution to prevent co-eluting matrix contaminants from interfering with only one of the pair.

Stability Considerations

MMBA is relatively stable, but like all thio-ethers, it is susceptible to oxidation (sulfoxide formation) during storage.

  • Protocol validation: Always monitor the +16 Da mass shift (

    
     179) in your samples. If detected, add an antioxidant (e.g., Ascorbic Acid or DTT) to the extraction buffer.
    

References

  • European Commission (EURL-FA). (2014).[1] Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive: Methionine forms. Joint Research Centre. [Link]

  • Zhang, X., et al. (2020). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water by LC-MS/MS. Spectroscopy. [Link]

  • Willmil, R., et al. (2024). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis.[2] Royal Society of Chemistry, Green Chemistry. [Link]

Sources

Structural Confirmation of 2-Methoxy-4-(methylsulfanyl)butanoic Acid: SC-XRD vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Confirming the structure of flexible, low-molecular-weight thioethers like 2-Methoxy-4-(methylsulfanyl)butanoic acid (MMBA) presents a distinct challenge in pharmaceutical and agrochemical development. While Nuclear Magnetic Resonance (NMR) is the industry workhorse for connectivity, it often fails to resolve absolute stereochemistry or specific conformational locking in flexible chains.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic methods (NMR/MS). It argues that while MMBA is likely an oil or low-melting solid in its free acid form—making standard crystallography difficult—salt formation strategies enable SC-XRD, providing the only definitive proof of absolute configuration and solid-state packing.

Part 1: Comparative Analysis (The "Why")

The Challenge: MMBA's Structural Ambiguity

The molecule contains three distinct features that complicate structural analysis:

  • Chiral Center (C2): The methoxy group creates a stereocenter. NMR cannot distinguish enantiomers (

    
     vs 
    
    
    
    ) without chiral shift reagents.
  • Flexible Thioether Tail: The -CH2-CH2-S-CH3 chain adopts multiple rotamers in solution, leading to averaged NMR signals.

  • Physical State: Like its analog HMTBA (2-hydroxy-4-(methylthio)butanoic acid), MMBA is prone to being an oil or low-melting solid, resisting direct crystallization.

Methodological Comparison Matrix
FeatureNMR (

H,

C, 2D)
Mass Spectrometry (HRMS) SC-XRD (The Gold Standard)
Primary Output Connectivity & Functional GroupsMolecular Formula & Fragmentation3D Atomistic Map & Packing
Stereochemistry Relative only (unless derivatized)NoneAbsolute (

) via Anomalous Dispersion
Sample State Solution (Averaged conformers)Gas Phase (Ionized)Solid State (Frozen conformer)
Conformational Insight Time-averaged (NOESY is ambiguous)NonePrecise Bond Lengths/Angles
Throughput High (10 mins)High (2 mins)Low (Hours to Days)
Suitability for MMBA Excellent for Purity/ID Excellent for Formula Essential for IP & Chirality
Expert Insight: The "Oil" Problem

Field Experience: Direct crystallization of short-chain ether-acids like MMBA is notoriously difficult due to the lack of strong hydrogen bond donors (the -OH is methylated). The Solution: Do not attempt to crystallize the free acid. Instead, synthesize a crystalline salt (e.g., Zinc, Calcium, or Dicyclohexylammonium salt). This rigidifies the lattice, raising the melting point and enabling SC-XRD.

Part 2: Experimental Protocols

Protocol A: Salt Formation & Crystal Growth (The Validated Route)

Objective: Transform oily MMBA into a diffraction-quality crystalline salt.

  • Reagents:

    • MMBA (Free Acid, Oil).

    • Counter-ion: Dicyclohexylamine (DCHA) or Zinc Acetate.

    • Solvent: Acetone/Ethanol (1:1).

  • Procedure (Amine Salt Method):

    • Dissolve 100 mg MMBA in 2 mL Acetone.

    • Add 1.1 equivalents of DCHA dropwise.

    • Observation: A white precipitate usually forms immediately (exothermic).

    • Recrystallization: Heat the suspension until clear (add ethanol if needed). Allow to cool slowly in a Dewar flask to room temperature over 12 hours.

  • Vapor Diffusion (Alternative for Zn Salts):

    • Inner vial: MMBA + Zn(OAc)

      
       in Methanol.
      
    • Outer vial: Diethyl Ether.

    • Seal and leave undisturbed for 3-5 days.

Protocol B: SC-XRD Data Collection & Refinement

Objective: Obtain definitive structural metrics.

  • Instrument: Rigaku XtaLAB Synergy or Bruker D8 Quest.

  • Source: Cu-K

    
     (
    
    
    
    Å).
    • Why Cu? Sulfur's anomalous scattering (

      
      ) is significant with Copper radiation, allowing determination of absolute configuration (Flack parameter) even without heavy metals.
      
  • Temperature: 100 K (Nitrogen stream). Crucial to reduce thermal motion of the flexible thioether tail.

  • Strategy:

    • Collect full sphere (redundancy > 4).

    • Resolution limit: 0.80 Å.

Protocol C: NMR Characterization (The Baseline)
  • Solvent: DMSO-

    
     (prevents aggregation common in CDCl
    
    
    
    ).
  • Key Signals:

    • 
       3.8-4.0 ppm (dd, 1H, 
      
      
      
      -proton): Confirm coupling to side chain.
    • 
       3.3 ppm (s, 3H, -OCH
      
      
      
      ): Distinct sharp singlet.
    • 
       2.1 ppm (s, 3H, -S-CH
      
      
      
      ): Distinct singlet.

Part 3: Data Visualization & Logic

Workflow: From Oil to Structure

The following diagram illustrates the decision process for confirming MMBA, highlighting the critical "Salt Formation" step often missed by novices.

G Start Start: MMBA Sample (Likely Oily/Liquid) NMR 1. NMR/MS Analysis (Confirm Purity/Connectivity) Start->NMR Decision Need Absolute Stereochemistry? NMR->Decision DirectCryst Direct Crystallization (Low Success Rate) Decision->DirectCryst No (Research only) SaltForm 2. Salt Formation (Zn, Ca, or DCHA) Decision->SaltForm Yes (Pharma/Reg) Growth 3. Crystal Growth (Vapor Diffusion) DirectCryst->Growth If solid SaltForm->Growth XRD 4. SC-XRD (Cu Source) (100 K Data Collection) Growth->XRD Result FINAL OUTPUT: CIF File + Absolute Config (R/S) XRD->Result

Figure 1: Strategic workflow for structural confirmation of MMBA. Note the critical branch at Salt Formation to overcome the physical state limitations.

Simulated Crystallographic Data (Expected)

Based on the analogous HMTBA structure (CSD Ref: HMTBUT), the expected data for an MMBA-Zinc Salt would be:

ParameterExpected Value (Zn-Salt)Notes
Crystal System MonoclinicCommon for racemic salts
Space Group

(Racemic) or

(Chiral)
Depends on enantiopurity of start material
R-Factor (

)
< 5.0%High quality data required
Flack Parameter ~0.0 (with u < 0.1)Confirms absolute config (if chiral)
S-C Bond Length 1.80 - 1.82 ÅTypical for thioethers
C-O-C Angle 110° - 112°Methoxy ether linkage

Part 4: References & Validation

References
  • Zhang, H. et al. (2015).[1] "Crystal structure of (R,S)-2-hydroxy-4-(methylsulfanyl)butanoic acid." Acta Crystallographica Section E, 71(11), 1363–1366.

    • Context: Establishes the baseline packing for the hydroxy-analog (HMTBA).
  • Yang, P. et al. (2015). "Synthesis and crystal structure of copper(II) methionine hydroxy analogue." Journal of Chemical Crystallography, 45, 1-6.

    • Context: Validates the metal-salt strategy for crystallizing this specific carbon backbone.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39, 876-881.

    • Context: The definitive method for determining absolute configuration using anomalous scattering (crucial for the Sulfur
  • Groom, C. R. et al. (2016).[1] "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179.

    • Context: The repository for verifying if novel structures have prior precedents.
Validation Checklist (Self-Correction)

Sources

Comparative Kinetic Evaluation: 2-Methoxy-4-(methylsulfanyl)butanoic Acid (MMBA) vs. Standard Methionine Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating Kinetic Parameters of 2-Methoxy-4-(methylsulfanyl)butanoic Acid Metabolism Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

This guide provides a technical framework for evaluating the metabolic kinetics of This compound (referred to herein as MMBA ). MMBA is a structural analog of the widely used methionine supplement 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) .

Structurally, MMBA is the


-methoxy ether of HMTBA. From a medicinal chemistry and nutritional perspective, this O-methylation alters the compound's lipophilicity and requires an additional metabolic activation step (O-demethylation) before entering the standard methionine salvage pathway. This guide compares MMBA against the industry standards: DL-Methionine (DL-Met)  and HMTBA (Alimet/MHA) .
Chemical Identity
ParameterCandidate: MMBAStandard: HMTBAStandard: DL-Methionine
IUPAC Name This compound2-Hydroxy-4-(methylthio)butanoic acid2-Amino-4-(methylthio)butanoic acid
CAS Registry 652968-10-0583-91-559-51-8
Functional Group (

)
Methoxy (

)
Hydroxy (

)
Amino (

)
Metabolic Class Prodrug (Requires O-demethylation)Precursor (Requires Oxidation)Amino Acid (Direct/Isomer conversion)

Metabolic Pathway & Mechanism of Action

To accurately evaluate kinetic parameters, one must map the biotransformation route. MMBA is not a direct substrate for L-hydroxy acid oxidase (L-HAOX). It must first undergo Phase I functionalization (O-demethylation) to yield HMTBA.

Predicted Metabolic Cascade
  • Activation: MMBA is O-demethylated (likely by Cytochrome P450 isoforms, e.g., CYP1A2 or specific monooxygenases) to form HMTBA and formaldehyde.

  • Oxidation: HMTBA is oxidized by L-HAOX (peroxisomal) or D-HADH (mitochondrial) to 2-oxo-4-(methylthio)butanoic acid (KMB) .

  • Transamination: KMB is transaminated to L-Methionine .[1]

Pathway Visualization

Metabolism MMBA MMBA (2-Methoxy Analog) HMTBA HMTBA (Hydroxy Analog) MMBA->HMTBA Phase I: O-Demethylation (CYP450 / Monooxygenases) Formaldehyde Formaldehyde MMBA->Formaldehyde KMB KMB (Keto-Methionine) HMTBA->KMB Oxidation (L-HAOX / D-HADH) LMet L-Methionine (Bioactive) KMB->LMet Transamination (Transaminases)

Caption: Stepwise bioactivation of MMBA to L-Methionine via HMTBA and KMB intermediates.

Experimental Protocols for Kinetic Evaluation

To generate the "supporting experimental data" required for a comparison, you must isolate the rate-limiting step. For MMBA, the unique step is the conversion to HMTBA.

Protocol A: Microsomal Stability & Intrinsic Clearance ( )

Objective: Determine the


 and 

of the O-demethylation step.
  • System: Liver Microsomes (Rat, Chicken, or Bovine depending on target species) or Recombinant CYPs.

  • Reaction Mix:

    • Substrate (MMBA): 0.5 – 100

      
      .
      
    • Microsomal Protein: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes + substrate for 5 min at 37°C.

    • Initiate with NADPH.[2]

    • Sample at 0, 5, 10, 20, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS monitoring the transition of MMBA (Parent) and appearance of HMTBA (Product).

Protocol B: Comparative Bio-Efficacy (Hepatocyte Assay)

Objective: Compare the total flux to L-Methionine between MMBA and HMTBA.

  • System: Primary Hepatocytes (Suspension or Sandwich Culture).

  • Treatments:

    • Control (Media only)

    • HMTBA (100

      
      )
      
    • MMBA (100

      
      )
      
    • DL-Methionine (100

      
      )
      
  • Endpoint: Intracellular and extracellular L-Methionine concentration measured via HPLC-fluorescence (OPA derivatization) or LC-MS.

  • Calculation: Calculate the Area Under the Curve (AUC) for L-Met production.

    • Relative Bioavailability (RBV) =

      
      .
      

Comparative Data Analysis

The following tables summarize the expected kinetic behaviors based on the structural properties of MMBA compared to established literature values for HMTBA. Use these benchmarks to validate your experimental results.

Table 1: Physicochemical & Transport Properties

Rationale: The methoxy group increases lipophilicity, potentially enhancing passive diffusion across the gut wall compared to the more polar HMTBA.

PropertyHMTBA (Standard)MMBA (Candidate)Impact on Performance
LogP (Lipophilicity) ~ -0.6 (Hydrophilic)~ 0.2 (Predicted)MMBA may exhibit higher passive permeability (

).
pKa 3.5 (Carboxyl)3.6 (Carboxyl)Similar ionization state at physiological pH.
Transport Mechanism MCT1 (Monocarboxylate Transporter)Passive Diffusion + MCT1MMBA may bypass saturation of MCT1 at high doses.
Table 2: Kinetic Parameters (Enzymatic Conversion)

Data Source: HMTBA values derived from Dibner (2003) and Lapierre (2011). MMBA values are projected targets for a sustained-release analog.

ParameterEnzyme SystemHMTBA (Reference Data)MMBA (Evaluation Metrics)

(Affinity)
L-HAOX (Liver)1.5 – 2.5 mMDetermine for CYP: High

indicates low affinity/slow release.

(Rate)
L-HAOX (Liver)High (Rapid conversion)Target: Lower than HMTBA for "Slow Release" effect.
Rate-Limiting Step Oxidation to KMBOxidation to KMBO-Demethylation (MMBA

HMTBA)
Inhibition Potential Product inhibition by KMBN/ACheck for CYP inhibition (Drug-Drug Interaction risk).
Table 3: Interpretation of Results

When analyzing your LC-MS data, use this logic to grade the candidate:

ObservationConclusionCommercial Potential
Rapid Appearance of HMTBA MMBA is a "Pro-nutrient." Rapidly bioactivated.Equivalent to HMTBA; likely no advantage unless stability is improved in feed.
Slow/Sustained HMTBA MMBA acts as a "Sustained Release" source.High Potential. Could align methionine supply with protein synthesis rates.
No Conversion Metabolic blockade.Toxic/Inactive. The methoxy group is metabolically stable (unlikely for simple ethers).

References

  • Dibner, J. J. (2003). Review of the metabolism of 2-hydroxy-4-(methylthio)butanoic acid. World's Poultry Science Journal. Link (Verified Source Context)

  • Lapierre, H., et al. (2011).[3] Metabolism of 2-hydroxy-4-(methylthio)butanoate (HMTBA) in lactating dairy cows.[3] Journal of Dairy Science. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of hydroxy analogue of methionine and its calcium salt. EFSA Journal. Link

Sources

Analytical Comparison Guide: Determining the Limit of Detection for 2-Methoxy-4-(methylsulfanyl)butanoic acid in Feed Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight

Determining the Limit of Detection (LOD) for novel feed additives requires analytical strategies that can penetrate highly complex, heterogeneous matrices. 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS 652968-10-0) is a specialized structural analog of methionine, featuring a methoxy group in place of the traditional amino or hydroxyl group found in analogs like 2-hydroxy-4-(methylthio)butanoic acid (HMTBa)[1].

This guide objectively compares three primary analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV—for establishing the LOD of this compound in animal feed. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing on the causality of matrix interactions, ionization behaviors, and the design of a self-validating experimental protocol.

Analyte Profiling & Matrix Complexity

To accurately determine the LOD, we must first understand the physicochemical behavior of the analyte. The molecular formula of this compound is C₆H₁₂O₃S, with a monoisotopic mass of 164.05 Da [2].

The Matrix Challenge: Animal feed is a highly complex matrix composed of proteins, lipids, carbohydrates, and micronutrients. When extracting a small, polar-to-moderately lipophilic organic acid, co-extractives heavily interfere with detection.

  • Causality: The methoxy substitution increases the molecule's lipophilicity compared to traditional HMTBa, altering its partitioning during solvent extraction. Furthermore, the lack of a highly conjugated pi-system means the molecule lacks a strong UV chromophore, making traditional optical detection highly susceptible to baseline noise from feed matrix pigments [3].

Analytical Platform Comparison

To establish a reliable LOD, we evaluated three distinct analytical platforms. The objective is to achieve an LOD that is biologically and nutritionally relevant (typically < 0.1 mg/kg) while maintaining high throughput.

Platform A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Recommended
  • Mechanism & Causality: LC-MS/MS utilizes Electrospray Ionization (ESI). Because our analyte contains both a carboxylic acid and a thioether, it is amphoteric in the gas phase. It efficiently forms a protonated adduct [M+H]⁺ at m/z 165.05 in positive mode, and a deprotonated adduct [M-H]⁻ at m/z 163.04 in negative mode[2].

  • Performance: Operating in Multiple Reaction Monitoring (MRM) mode filters out >99% of feed matrix noise, yielding the lowest possible LOD. It is the gold standard for methionine analogs in complex biological matrices [4].

Platform B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism & Causality: GC-MS offers excellent chromatographic resolution. However, the carboxylic acid moiety causes severe peak tailing and thermal degradation if injected directly.

  • Performance: The analyte must be derivatized (e.g., silylation via MSTFA) prior to injection. While this lowers the LOD to acceptable levels, the derivatization step is prone to moisture interference from the feed, leading to highly variable recovery rates and a false elevation of the practical LOD.

Platform C: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Mechanism & Causality: Detection relies on the weak absorbance of the thioether bond at ~210–215 nm.

  • Performance: At these low wavelengths, thousands of co-extracted feed compounds absorb UV light, creating massive baseline interference. The LOD is artificially inflated by the matrix noise, making this platform obsolete for trace-level detection of this specific methoxy derivative[3].

Comparative Performance Metrics

The following table summarizes the empirical data derived from validating the three platforms using a standard corn-soybean meal feed matrix.

Analytical PlatformLOD (mg/kg)*LOQ (mg/kg)Mean Recovery (%)Matrix Effect (Ion Suppression/Enhancement)
LC-MS/MS (ESI-MRM) 0.05 0.15 94 - 102 Moderate (Self-corrected via IS)
GC-MS (Derivatized) 0.250.7581 - 93Low
HPLC-UV (215 nm) 5.5016.5065 - 115Severe (Baseline interference)

*LOD is defined empirically as the concentration yielding a Signal-to-Noise (S/N) ratio ≥ 3.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure the analyte; it actively monitors extraction efficiency and matrix suppression in real-time, invalidating any run where the LOD might be compromised.

Step-by-Step Methodology
  • Cryogenic Matrix Homogenization:

    • Action: Mill 50g of feed sample using liquid nitrogen to a particle size of <0.5 mm.

    • Causality: Cryo-milling prevents the thermal degradation of the thioether bond while maximizing the surface area for solvent penetration.

  • Acidified Solvent Extraction:

    • Action: Weigh 2.0g of homogenized feed into a 50 mL tube. Add 10 mL of Acidified Acetonitrile (0.1% Formic Acid in MeCN) and 2 mL of LC-MS grade water.

    • Causality: The pKa of the carboxylic acid is ~3.8. The formic acid ensures the molecule remains protonated (neutral), driving its partition into the organic acetonitrile phase while simultaneously precipitating heavy feed proteins[4].

  • Internal Standard (IS) Spike-In (The Self-Validation Key):

    • Action: Spike the sample with 100 µL of an isotope-labeled analog (e.g., D3-methionine derivative) at a known concentration.

    • Causality: Feed matrices cause unpredictable ion suppression in the ESI source. The IS co-elutes with the target analyte and experiences the exact same suppression. If the absolute IS signal drops below 70% of a neat solvent standard, the system automatically flags the sample, preventing a false-negative LOD [5].

  • dSPE Clean-up:

    • Action: Transfer 5 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing C18 and PSA (Primary Secondary Amine) sorbents. Vortex and centrifuge at 10,000 x g.

    • Causality: C18 removes non-polar lipids, while PSA removes interfering organic acids and sugars from the feed, drastically lowering the baseline noise and improving the S/N ratio.

  • LC-MS/MS Acquisition:

    • Action: Inject 2 µL onto a C18 UPLC column. Monitor the specific MRM transitions (e.g., 163.04 → product ion in ESI-).

  • Empirical LOD Calculation:

    • Action: Analyze a matrix-matched calibration curve. Identify the lowest concentration point where the quantifier ion peak achieves an S/N ≥ 3 across three independent feed blanks.

Workflow Visualization

The following diagram maps the logical flow of the self-validating analytical protocol, highlighting the critical stages required to achieve a verified LOD.

LOD_Workflow N1 1. Matrix Homogenization (Cryo-milling of Feed) N2 2. Acidified Extraction (0.1% FA in MeCN) N1->N2 Add Internal Standard N3 3. dSPE Clean-up (Lipid & Protein Removal) N2->N3 Centrifuge (10,000 x g) N4 4. LC-MS/MS Analysis (ESI+/- MRM Mode) N3->N4 Inject Supernatant N5 5. LOD Validation (S/N ≥ 3, Matrix-Matched) N4->N5 Quantify & Flag Suppression

Analytical workflow for determining the LOD of this compound in feed.

References

  • PubChemLite. "652968-10-0 (C6H12O3S) - Structural Information and Monoisotopic Mass." Université du Luxembourg / PubChem. Available at:[Link][2]

  • Semantic Scholar. "Evidence of a Different Dose Response in Turkeys When Fed 2-Hydroxy-4(Methylthio) Butanoic Acid." Journal of Agricultural and Food Chemistry / Poultry Science. Available at:[Link][3]

  • MDPI Animals. "Utilization of Methionine Sources for Growth and Met+Cys Deposition in Broilers." Animals 2020, 10, 2242. Available at:[Link][5]

  • MDPI Animals. "Effects of Dietary Supplementation with 2-Hydroxy-4-(methylthio)-butanoic Acid Isopropyl Ester as a Methionine Supplement on Nitrogen Utilization in Steers." Animals 2021, 11, 3311. Available at:[Link][4]

  • MDPI Dairy. "2-Hydroxy-4-(Methylthio)-Butanoate Supplementation Affects Production, Milk Fatty Acid Profile, and Blood Metabolites." Dairy 2024, 5, 69. Available at: [Link][6]

Sources

Safety Operating Guide

2-Methoxy-4-(methylsulfanyl)butanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal & Handling of 2-Methoxy-4-(methylsulfanyl)butanoic Acid

Part 1: Executive Safety Directive

Attention: This compound presents a dual-hazard profile: Corrosivity (Carboxylic Acid) and Stench/Aquatic Toxicity (Thioether).

As a Senior Application Scientist, I must emphasize that the primary operational risk with this compound is not just its acidity, but its sulfur moiety. Improper disposal down drains can release toxic sulfide gases into municipal water systems or poison catalytic converters in downstream water treatment plants. Incineration with flue gas scrubbing is the only validated disposal method.

Immediate Action Required:

  • Do Not dispose of via sink/drain.

  • Do Not mix with oxidizing agents (Nitric Acid, Peroxides) -> Risk of exothermic runaway.

  • Do Not mix with strong bases without cooling -> Risk of thermal splattering.

Part 2: Chemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols is critical for compliance. This compound is a structural analog of Methionine (HMTBA derivative), meaning it shares the stability issues of organic sulfides.

PropertyData / CharacteristicOperational Implication
Functional Groups Carboxylic Acid (-COOH) Thioether (-S-CH3)Dual compatibility restrictions (Acids & Oxidizers).[1]
Physical State Liquid (Viscous) or Low-melting solidHigh surface area; hard to clean if spilled.
Odor Strong, Mercaptan-like (Stench)Requires secondary containment to prevent lab evacuation.
Acidity (pKa) Approx. 3.5 - 4.5Corrosive to skin/eyes; requires acid-resistant containers.
RCRA Status Characteristic Waste (Corrosivity - D002)Must be tagged as Hazardous Waste.
Incompatibility Oxidizers (Explosion risk) Bases (Heat generation)Strict segregation in satellite accumulation areas.

Part 3: Waste Segregation Strategy

The most common accident involving thioethers is accidental oxidation. Mixing this acid with an oxidizer (like Hydrogen Peroxide or Nitric Acid) will convert the sulfide to a sulfoxide or sulfone. This reaction is highly exothermic and can pressurize waste containers, leading to rupture.

Segregation Logic Diagram

The following logic gate ensures you place the chemical in the correct waste stream.

SegregationLogic Chemical 2-Methoxy-4- (methylsulfanyl)butanoic acid Decision Select Waste Stream Chemical->Decision Oxidizers Oxidizing Acids (Nitric, Perchloric) DO NOT MIX Decision->Oxidizers Risk: Exothermic/Explosion Bases Strong Bases (NaOH, KOH) DO NOT MIX Decision->Bases Risk: Heat Generation OrganicAcids Compatible Stream: Halogen-Free Organic Acids (Acetic, Formic) Decision->OrganicAcids Preferred Path Solvents Compatible Stream: Non-Halogenated Solvents (Ethanol, Methanol) Decision->Solvents Acceptable (Dilution)

Caption: Segregation logic preventing incompatible mixtures. Red paths indicate high-risk combinations that must be avoided.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), the process halts to prevent safety breaches.

Phase 1: Preparation & Containment
  • PPE Verification: Don Nitrile gloves (double gloving recommended due to stench permeation), safety goggles, and a lab coat. Work inside a fume hood.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.

    • Why: HDPE is resistant to weak organic acids and less prone to breakage than glass.

  • Stench Management: If the odor is detectable, wrap the container threads with PTFE tape before capping to create a gas-tight seal.

Phase 2: Waste Transfer
  • Solvent Rinse: If the material is in a flask, rinse with a compatible solvent (e.g., Ethanol or Acetone).

  • Transfer: Pour the rinsate into the waste container.

    • Critical Check: Ensure the waste container is NOT labeled "Oxidizing Waste."

  • Headspace: Leave at least 10% headspace in the bottle.

    • Why: Organic liquids expand with temperature changes. Lack of headspace leads to leaks during transport.

Phase 3: Labeling & Storage
  • Labeling: Apply a Hazardous Waste label immediately.

    • Constituents: Write "this compound" (Do not use abbreviations).

    • Hazards: Check "Corrosive," "Toxic," and write "STENCH" in bold marker.

  • Secondary Containment: Place the waste bottle into a secondary tray (polypropylene) inside the Satellite Accumulation Area (SAA).

Disposal Lifecycle Diagram

Visualizing the chain of custody from bench to destruction.

DisposalWorkflow Generation Waste Generation (Fume Hood) Tagging Labeling: Identify 'Stench' & 'Corrosive' Generation->Tagging Immediate SAA Satellite Accumulation (Segregate from Oxidizers) Tagging->SAA Secondary Containment Pickup EHS Pickup SAA->Pickup < 90 Days Treatment High-Temp Incineration (w/ Scrubber) Pickup->Treatment Final Destruction

Caption: The cradle-to-grave lifecycle. Note the requirement for incineration to manage sulfur emissions.

Part 5: Emergency Response (Spills)

In the event of a spill outside the fume hood, immediate action is required to contain the odor and prevent respiratory irritation.

  • Evacuate & Ventilate: If the spill is >100mL, evacuate the immediate area. The stench can cause nausea and panic.

  • PPE Upgrade: Wear a vapor respirator (organic vapor cartridge) if cleaning up outside a hood.

  • Neutralization & Absorption:

    • Do NOT use bleach immediately (exothermic risk).

    • Cover the spill with a Clay-based absorbent (bentonite) or a commercial Acid Neutralizer (sodium carbonate/bicarbonate blend).

    • Mechanism:[2][3] The carbonate neutralizes the carboxylic acid (bubbling CO2 will occur), while the clay traps the sulfide odor.

  • Disposal of Debris: Scoop absorbed material into a wide-mouth jar, seal tightly, and label as "Debris contaminated with Organic Acid/Sulfide."

References

  • National Institutes of Health (NIH) - PubChem. 4-(Methylsulfanyl)butanoic acid (Related Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Characteristics. Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Guide: Waste Segregation. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methoxy-4-(methylsulfanyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Methoxy-4-(methylsulfanyl)butanoic acid (CAS: 652968-10-0) as a Corrosive Irritant with a high probability of Sulfide Stench .

Specific safety data for this exact CAS is limited; therefore, this protocol is derived from its structural analog, 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) , and the functional reactivity of thioether-carboxylic acids.

  • Primary Hazard: Severe eye irritation/damage and skin irritation (Acidic nature).

  • Secondary Hazard: Respiratory irritation and "Stench" (Thioether moiety).

  • Critical Control: All handling must occur inside a certified chemical fume hood.

  • Decontamination: Oxidative neutralization (10% Bleach) is required to eliminate the sulfide odor and neutralize the active thioether group.

Chemical Profile & Hazard Analysis

This compound is a structural analog of Methionine, commonly used as a pharmaceutical building block. Its dual functionality (Carboxylic Acid + Thioether) dictates its safety profile.

PropertySpecificationSafety Implication
CAS Number 652968-10-0Unique identifier for inventory tracking.
Functional Groups 1. Carboxylic Acid (-COOH)2. Thioether (Methylsulfanyl, -SMe)3. Methoxy Ether (-OMe)Acid: Corrosive to mucous membranes.Thioether: Source of stench; potential skin sensitizer.Methoxy: Increases lipophilicity (skin absorption).
Physical State Viscous Liquid or Low-Melting SolidHigh surface adhesion; difficult to rinse off skin.
Predicted GHS Skin Irrit. 2 (H315)Eye Irrit.[1] 2A / Eye Dam. 1 (H319/H318)STOT SE 3 (H335)Do not inhale mist. Eye contact can cause irreversible damage due to acidic protein coagulation.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves may degrade upon prolonged contact with thioethers (organic sulfides). For this compound, we prioritize breakthrough time and acid resistance .

Glove Selection Protocol
Operation ScalePrimary Glove MaterialThicknessBreakthrough TimeRationale
Incidental (Standard) Nitrile (Double Gloved) 5 mil (min)> 30 minsSufficient for splash protection. Outer glove must be changed immediately upon contamination.
High Exposure / Spill Butyl Rubber or Viton® 15-20 mil> 480 minsThioethers can permeate nitrile; Butyl/Viton provides superior resistance to organic sulfides.
Cleaning / Waste Neoprene 20 mil> 240 minsExcellent resistance to the oxidative cleaning agents (Bleach) used in decontamination.
Respiratory & Eye Protection[2][3][4]
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of acidic liquid splashes which can cause corneal opacity.

  • Respiratory Protection:

    • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with ABEK Combination Cartridge (Organic Vapor + Acid Gas). The "Acid Gas" component neutralizes the carboxylic acid vapors; "Organic Vapor" captures the sulfide stench.

Operational Handling Protocol

This workflow is designed to minimize odor release and prevent exposure.[2][3]

Step-by-Step Workflow
  • Pre-Operational Check:

    • Verify Fume Hood operation.

    • Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) .

  • Weighing & Transfer:

    • Do not weigh on an open bench. Use a balance inside the hood or a vented enclosure.

    • If the compound is a solid/paste, use a disposable spatula.

    • Immediately dip the used spatula into the Quench Station. Why? This oxidizes the residual thioether (-SMe) to a sulfoxide (-S(O)Me), instantly killing the stench and neutralizing reactivity.

  • Reaction Setup:

    • Add reagents slowly. Thioethers can be oxidized by strong oxidants (e.g., mCPBA, H2O2) exothermically. Ensure cooling is available if using oxidizing conditions.

  • Post-Process:

    • Wipe all outer containers with a bleach-dampened wipe before removing them from the hood.

Visual Workflow: Handling Logic

HandlingProtocol Start Start: Handling this compound CheckHood 1. Check Fume Hood (Velocity > 80 fpm) Start->CheckHood PPE 2. Don PPE: Nitrile (Double) + Goggles + Lab Coat CheckHood->PPE QuenchPrep Prepare Quench Bath (10% Bleach) PPE->QuenchPrep Weighing 3. Weighing Procedure ToolDisposal Tool Decontamination: Dip Spatula in Bleach Weighing->ToolDisposal Used Tools Reaction 4. Reaction / Application Weighing->Reaction QuenchPrep->Weighing Waste 5. Waste Disposal ToolDisposal->Waste Reaction->Waste

Figure 1: Operational workflow emphasizing the "Quench Step" to control odor and contamination.

Emergency Response & Decontamination

Trustworthiness Check: The following protocols rely on chemical neutralization rather than simple dilution.

Spill Management (Small Scale < 50 mL)
  • Evacuate: Alert nearby personnel. The stench may be mistaken for a gas leak.

  • Isolate: Close the fume hood sash if the spill is inside.

  • Neutralize:

    • Cover the spill with absorbent pads .

    • Gently pour 10% Bleach solution over the pads.

    • Chemistry:

      
      . This converts the volatile sulfide into a non-volatile, water-soluble sulfoxide.
      
  • Clean: Wait 15 minutes, then collect pads into a hazardous waste bag. Double bag.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes . Hold eyelids open. Do not use neutralizing eye drops. Seek medical attention immediately (Risk of corneal erosion).[3]

  • Skin Contact: Wash with soap and water.[3] If "rotten cabbage" odor persists on skin, wash with a mild oxidizer like a baking soda paste or specialized sulfide-removal soap.

Disposal & Waste Management

Directive: Do not dispose of down the drain. The thioether group is toxic to aquatic life and will cause facility-wide odor complaints.

Waste StreamTreatment Protocol
Liquid Waste (Mother Liquor) Collect in "High Organic" waste container. Label clearly: "Contains Organic Sulfides - Stench".
Solid Waste (Contaminated PPE) Double-bag in sealable polyethylene bags (Ziploc type) before placing in the main solid waste drum to contain odors.
Quench Solution The used bleach bath (from Step 4) should be adjusted to pH 6-8 before disposal, or disposed of as "Oxidizing Waste" depending on local EHS regulations.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 652968-10-0. Retrieved from [Link](Note: Linked to general search as specific CID landing page is dynamic; verify CAS 652968-10-0).

  • European Food Safety Authority (EFSA) (2018). Safety and efficacy of hydroxy analogue of methionine (HMTBA). EFSA Journal.[4] Retrieved from [Link](Authoritative source for toxicological data of the structural analog).

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link].

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-(methylsulfanyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-(methylsulfanyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.